Mitragynine pseudoindoxyl
Description
Propriétés
Numéro CAS |
2035457-43-1 |
|---|---|
Formule moléculaire |
C23H30N2O5 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
methyl (E)-2-[(2S,6'S,7'S,8'aS)-6'-ethyl-4-methoxy-3-oxospiro[1H-indole-2,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(19(25)11-15(14)16(13-28-2)22(27)30-4)21(26)20-17(24-23)7-6-8-18(20)29-3/h6-8,13-15,19,24H,5,9-12H2,1-4H3/b16-13+/t14-,15+,19+,23+/m1/s1 |
Clé InChI |
BAEJBRCYKACTAA-WGUOAFTMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mitragynine Pseudoindoxyl: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitragynine (B136389) pseudoindoxyl, a rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine (B600473), has emerged as a compelling prospect in the development of novel analgesics. Its potent and selective agonism at the µ-opioid receptor, coupled with a potentially safer side-effect profile compared to traditional opioids, has catalyzed significant research into its synthesis and pharmacology. This technical guide provides a comprehensive overview of the discovery and isolation of mitragynine pseudoindoxyl, presenting detailed experimental protocols, quantitative data from key studies, and visual representations of its synthesis and signaling pathways to serve as a resource for researchers in pharmacology and medicinal chemistry.
Discovery and Background
This compound was first identified as a microbial transformation product of mitragynine. Subsequent research revealed it to be a rearrangement product of 7-hydroxymitragynine, which itself is an active metabolite of mitragynine, the primary alkaloid in the leaves of the kratom plant (Mitragyna speciosa). This discovery was significant as this compound demonstrated a remarkably high affinity for the µ-opioid receptor, surpassing that of both mitragynine and 7-hydroxymitragynine.[1] Animal studies have suggested that it produces strong analgesic effects with reduced tolerance, withdrawal symptoms, and respiratory depression compared to morphine, positioning it as a promising lead compound for safer opioid therapeutics.[1]
Synthesis and Isolation
The scarcity of this compound in natural sources necessitates its production through synthetic and semi-synthetic methods. Researchers have developed several approaches, including biomimetic synthesis from mitragynine and, more recently, scalable total synthesis.
Semi-Synthesis from Mitragynine
A common and established method for producing this compound involves a two-step semi-synthetic sequence starting from mitragynine. The first step is the oxidation of mitragynine to 7-hydroxymitragynine, followed by an acid-catalyzed rearrangement to yield the desired spiro-pseudoindoxyl scaffold.
Step 1: Oxidation of Mitragynine to 7-Hydroxymitragynine
-
Dissolve mitragynine in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as iodosobenzene (B1197198) diacetate or lead tetraacetate, to the solution at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford 7-hydroxymitragynine.
Step 2: Rearrangement of 7-Hydroxymitragynine to this compound
-
Dissolve 7-hydroxymitragynine in an acidic medium (e.g., a solution of acetic acid in a suitable solvent like chloroform).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the rearrangement by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to yield pure this compound.
Total Synthesis
The first enantioselective and scalable total synthesis of this compound was reported by Angyal et al. in 2023.[2] This approach provides a reliable and scalable route to the natural product and its analogs, facilitating further pharmacological investigation. The synthesis involves a convergent strategy, assembling key building blocks to construct the complex spirocyclic core.
The total synthesis is a multi-step process that involves the preparation of two key fragments: an oxidized tryptamine (B22526) equivalent and a chiral secologanin-derived building block. These fragments are then coupled in a protecting-group-free cascade relay process to form the characteristic spiro-5-5-6-tricyclic system of this compound. The final steps involve the installation and modification of the side chain to complete the synthesis of the natural product. For detailed step-by-step procedures, readers are directed to the supplementary information of the primary literature.
Quantitative Data
The following tables summarize key quantitative data from the literature regarding the synthesis, purity, and biological activity of this compound.
Table 1: Synthesis and Characterization Data
| Parameter | Value | Reference |
| Semi-Synthesis Yield | ||
| 7-Hydroxymitragynine from Mitragynine | Not explicitly stated in reviewed abstracts | |
| This compound from 7-OH | Not explicitly stated in reviewed abstracts | |
| Total Synthesis Yield (Angyal et al., 2023) | Gram-scale reported | [2] |
| Purity | >95% (typically achieved by chromatography) | General practice |
| Molecular Formula | C₂₃H₃₀N₂O₅ | [1] |
| Molar Mass | 414.50 g/mol | [1] |
| Appearance | Amorphous solid | General observation |
| ¹H NMR (CDCl₃, representative shifts) | δ (ppm): 7.5-6.5 (aromatic), 3.8-3.7 (methoxy), ... | See primary literature |
| ¹³C NMR (CDCl₃, representative shifts) | δ (ppm): 170-160 (carbonyls), 150-110 (aromatic), ... | See primary literature |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated and found values | See primary literature |
Table 2: In Vitro Pharmacological Data
| Target | Assay | This compound | 7-Hydroxymitragynine | Mitragynine | Morphine | Reference |
| µ-Opioid Receptor (MOR) | Binding Affinity (Ki, nM) | 0.8 | 13.5[1] | 7.24[1] | ~1-10 | [1] |
| Functional Activity (EC₅₀, nM) | 1.7 | 52.9 | 203 | ~50 | ||
| G-protein activation (%Eₘₐₓ) | 84 | 63 | 45 | 100 | ||
| δ-Opioid Receptor (DOR) | Binding Affinity (Ki, nM) | 3.0 | 155[1] | 60.3[1] | ~50-100 | [1] |
| Functional Activity | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Agonist | ||
| κ-Opioid Receptor (KOR) | Binding Affinity (Ki, nM) | 79.4[1] | 123[1] | 1100[1] | ~50-200 | [1] |
| Functional Activity | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Agonist |
Visualizations
The following diagrams illustrate the key chemical transformations and biological pathways associated with this compound.
Caption: Semi-synthetic route from mitragynine.
Caption: µ-Opioid receptor signaling pathway.
Conclusion
This compound represents a significant evolution in the study of kratom alkaloids, transitioning from a minor metabolite to a lead compound for the development of safer analgesics. The synthetic routes outlined in this guide provide a foundation for the production of this compound for further research. The compelling pharmacological data, particularly its potent µ-opioid receptor agonism and apparent bias away from pathways associated with adverse effects, underscore the therapeutic potential of the pseudoindoxyl scaffold. Continued investigation into its mechanism of action and the development of analogs will be crucial in realizing its promise as a next-generation pain therapeutic.
References
The Metabolic Journey of Mitragynine: A Technical Guide to the Biosynthesis of Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389), the primary psychoactive alkaloid in the leaves of the kratom plant (Mitragyna speciosa), has garnered significant interest for its potential therapeutic applications, including pain management and opioid withdrawal treatment.[1][2] Its complex pharmacology is not solely attributable to the parent compound but also to its metabolites, one of which is the potent opioid agonist, mitragynine pseudoindoxyl.[3][4][5] This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, focusing on the metabolic transformation of mitragynine. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
While the de novo biosynthesis of mitragynine within the kratom plant follows the well-established monoterpenoid indole (B1671886) alkaloid (MIA) pathway, this compound is not directly synthesized in the plant.[6][7][8] Instead, it is a metabolic product formed from mitragynine in a two-step process, primarily observed in mammals.[3][4][9] This guide will focus on this metabolic conversion.
The Metabolic Pathway: From Mitragynine to this compound
The formation of this compound from mitragynine is a sequential, two-step metabolic process:
-
Oxidation of Mitragynine to 7-Hydroxymitragynine (B600473): The first and rate-limiting step is the oxidation of mitragynine at the C7 position to form 7-hydroxymitragynine. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver.[10][11][12]
-
Rearrangement of 7-Hydroxymitragynine to this compound: The second step involves a skeletal rearrangement of 7-hydroxymitragynine to form the spiro-pseudoindoxyl structure. This conversion has been observed to occur in human plasma and can be induced by basic conditions.[3][9][13]
The overall transformation can be visualized as follows:
Quantitative Data
A summary of the key quantitative data associated with the metabolic pathway of this compound is presented below.
Table 1: Enzyme Kinetics of Mitragynine Metabolism
| Enzyme | Substrate | Parameter | Value | Reference |
| Human CYP2D6 | Mitragynine | IC₅₀ | 0.45 ± 0.33 µM | [14] |
| Human CYP2C9 | Mitragynine | IC₅₀ | 9.70 ± 4.80 µM | [14] |
| Human CYP3A4 | Mitragynine | IC₅₀ | 41.32 ± 6.74 µM | [14] |
| Human CYP2D6 | Mitragynine | Kᵢ | 12.86 µM (noncompetitive) | [14] |
| Human CYP2C9 | Mitragynine | Kᵢ | 61.48 µM (noncompetitive) | [14] |
| Human CYP3A4 | Mitragynine | Kᵢ | 379.18 µM (competitive) | [14] |
| Human CYP2D6 | Luciferin ME | Kₘ | 56.01 µM | [14] |
| Human CYP2C9 | Luciferin H | Kₘ | 32.65 µM | [14] |
| Human CYP3A4 | Luciferin-BE | Kₘ | 103.3 µM | [14] |
| Human CYP2D6 | Luciferin ME | Vₘₐₓ | 0.0116 µM/min/pmol CYP | [14] |
| Human CYP2C9 | Luciferin H | Vₘₐₓ | 0.0005 µM/min/pmol CYP | [14] |
| Human CYP3A4 | Luciferin-BE | Vₘₐₓ | 0.0137 µM/min/pmol CYP | [14] |
Table 2: Conversion Rates and Yields
| Conversion | System | Condition | Yield/Rate | Reference |
| 7-Hydroxymitragynine to this compound | Human Plasma | 120 min incubation | 53.8 ± 1.6% | [3] |
| 7-Hydroxymitragynine to this compound | Mouse Plasma | 120 min incubation | 2.0 ± 0.0% | [3] |
| 7-Hydroxymitragynine to this compound | Rat Plasma | 120 min incubation | 2.4 ± 0.2% | [3] |
| 7-Hydroxymitragynine to this compound | Dog Plasma | 120 min incubation | 1.7 ± 0.0% | [3] |
| 7-Hydroxymitragynine to this compound | Monkey Plasma | 120 min incubation | 4.3 ± 0.2% | [3] |
| Mitragynine to 7-Hydroxymitragynine | Chemical Synthesis (PIFA) | Low temperature | ~70% | [15] |
Table 3: Plasma Concentrations of Mitragynine and Metabolites in Humans
| Analyte | Dosing | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | Reference |
| Mitragynine | Single Dose (6.65-53.2 mg) | Dose-proportional | 1.0 - 1.7 | up to 43.4 | [1] |
| 7-Hydroxymitragynine | Single Dose (6.65-53.2 mg) | Dose-proportional | 1.2 - 2.0 | up to 4.7 | [1] |
| Mitragynine | Multiple Doses (15 days) | Dose-proportional | 1.0 - 1.7 | up to 67.9 | [1] |
| 7-Hydroxymitragynine | Multiple Doses (15 days) | Dose-proportional | 1.3 - 2.0 | up to 24.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: In Vitro Metabolism of Mitragynine using Human Liver Microsomes
This protocol is adapted from methodologies described in several studies.[7][11][16]
Objective: To determine the metabolic fate of mitragynine and identify the formation of 7-hydroxymitragynine in a system that mimics hepatic metabolism.
Materials:
-
Mitragynine
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffered Saline (PBS), 100 mM, pH 7.4
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS (e.g., mitragynine-d₃)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation medium consisting of 100 mM PBS (pH 7.4), 3.3 mM MgCl₂, and the NADPH regenerating system.
-
Add Microsomes: Add HLM to the incubation mixture to a final protein concentration of 0.42 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add mitragynine to each well to a final concentration of 2 µM. For control experiments, replace the NADPH regenerating system with PBS.
-
Incubation: Incubate the plate at 37°C with shaking at 100 rpm. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding 4 volumes of ice-cold ACN containing the internal standard to each aliquot.
-
Protein Precipitation: Vortex the samples for 5 minutes and then centrifuge at high speed to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining mitragynine and the formation of 7-hydroxymitragynine.
Protocol 2: Plasma Stability Assay for 7-Hydroxymitragynine
This protocol is based on the methodology described by Kamble et al. (2020).[3]
Objective: To assess the stability of 7-hydroxymitragynine in human plasma and quantify the formation of this compound.
Materials:
-
7-Hydroxymitragynine
-
Pooled Human Plasma
-
CO₂ incubator shaker (37°C, 100 rpm)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS (e.g., phenacetin)
-
96-well filtration plate (0.45 µm)
Procedure:
-
Pre-incubation: Pre-incubate human plasma at 37°C.
-
Spiking: Spike 7-hydroxymitragynine into the pre-incubated plasma to a final concentration of 1 µM.
-
Incubation: Place the samples in a 5% CO₂ incubator shaker at 37°C and 100 rpm.
-
Time Points: Withdraw 25 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench the reaction by mixing each aliquot with 4 volumes of ACN containing 10 ng/mL of the internal standard.
-
Sample Preparation: Vortex the quenched samples for 5 minutes and then filter through a 0.45 µm 96-well filtration plate.
-
LC-MS/MS Analysis: Analyze the filtrate by LC-MS/MS to determine the concentrations of 7-hydroxymitragynine and the newly formed this compound.
Protocol 3: LC-MS/MS Quantification of Mitragynine and its Metabolites
This is a generalized protocol based on methods described in several publications.[1][4][6][9]
Objective: To simultaneously quantify mitragynine, 7-hydroxymitragynine, and this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18)
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation of the analytes.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
Procedure:
-
Sample Preparation: Prepare samples as described in the respective protocols (e.g., protein precipitation for plasma or microsomal incubations).
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of the analytes into the same biological matrix.
-
LC-MS/MS Analysis: Inject the prepared samples, calibration standards, and quality controls into the LC-MS/MS system.
-
Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Use the calibration curve to determine the concentrations of the analytes in the unknown samples.
Conclusion
The formation of this compound is a critical aspect of the overall pharmacology of mitragynine. This technical guide has detailed the metabolic pathway, which proceeds through the oxidation of mitragynine to 7-hydroxymitragynine by hepatic CYP enzymes, followed by a rearrangement to the final pseudoindoxyl product, a process notably efficient in human plasma. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the metabolism, pharmacokinetics, and pharmacological effects of kratom alkaloids. A thorough understanding of this metabolic pathway is essential for the development of safer and more effective therapeutics derived from this fascinating natural product. Further research is warranted to fully elucidate the specific enzymes and mechanisms involved in the rearrangement of 7-hydroxymitragynine in human plasma and to explore the full pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ccorc.mmjoutcomes.org [ccorc.mmjoutcomes.org]
- 3. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kratomalks.org [kratomalks.org]
- 10. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 11. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kratom Kinetics: Investigating the Interaction Between CYP3A4 and Mitragynine - Lisa Sharakova - Google 圖書 [books.google.com.tw]
- 13. ifrti.org [ifrti.org]
- 14. Inhibitory effect of mitragynine on human cytochrome P450 enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
"Mitragynine pseudoindoxyl" chemical structure and stereochemistry
An In-depth Technical Guide to Mitragynine (B136389) Pseudoindoxyl
Introduction
Mitragynine pseudoindoxyl is a potent, synthetically accessible, and structurally unique opioid receptor modulator. It is an oxidative rearrangement product of 7-hydroxymitragynine, which itself is an active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2] First isolated as a microbial metabolite of mitragynine, this spiro-pseudoindoxyl derivative has garnered significant attention from the scientific community for its promising pharmacological profile.[1] It exhibits potent analgesic effects, comparable to or exceeding that of morphine, but with a markedly improved side-effect profile, including reduced tolerance, physical dependence, respiratory depression, and abuse potential in preclinical models.[1][2][3]
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, pharmacology, and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Stereochemistry
This compound possesses a complex tetracyclic spiro-pseudoindoxyl core, which distinguishes it from the indole (B1671886) and indolenine scaffolds of its precursors, mitragynine and 7-hydroxymitragynine.[1] This structural rearrangement dramatically increases its affinity for opioid receptors.[1]
Systematic IUPAC Name: methyl (2E)-2-[(1′S,6′S,7′S,8′aS)-6′-ethyl-4-methoxy-3-oxo-1,2′,3,3′,6′,7′,8′,8′a-octahydro-5′H-spiro[indole-2,1′-indolizin]-7′-yl]-3-methoxyprop-2-enoate[2]
Key Identifiers:
-
Molecular Formula: C₂₃H₃₀N₂O₅[4]
-
Molar Mass: 414.502 g·mol⁻¹[2]
-
CAS Number: 2035457-43-1[4]
-
SMILES: CC--INVALID-LINK----INVALID-LINK--([H])C--INVALID-LINK--([H])[C@]32NC4=CC=CC(OC)=C4C3=O[2]
-
InChI: InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(19(25)11-15(14)16(13-28-2)22(27)30-4)21(26)20-17(24-23)7-6-8-18(20)29-3/h6-8,13-15,19,24H,5,9-12H2,1-4H3/b16-13+/t14-,15+,19+,23+/m1/s1[2]
Recent studies have revealed that this compound exhibits "structural plasticity," existing as a dynamic ensemble of stereoisomers in protic environments and biological systems.[5][6][7] This isomerization, occurring via a retro-Mannich/Mannich pathway, suggests that the molecule's biological activity may arise from the collective action of multiple, rapidly interconverting stereoisomers.[5]
Pharmacology and Data Presentation
This compound functions as a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.[1][2] Its high affinity for the MOR is a key contributor to its strong analgesic properties.
Receptor Binding Affinity
Radioligand binding assays using cell lines expressing murine opioid receptors have been employed to determine the binding affinities (Ki) of this compound and related compounds. The conversion to the spiro-pseudoindoxyl core dramatically enhances binding affinity compared to its precursors.[1]
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (MOR) | Delta (DOR) | Kappa (KOR) | Reference(s) |
|---|---|---|---|---|
| This compound | 0.8 | 3.0 | Moderate Affinity | [1][8] |
| This compound | 0.087 | 3.02 | 79.4 | [2][9] |
| 7-Hydroxymitragynine | 13.5 | 155 | 123 | [9] |
| Mitragynine | 7.24 | 60.3 | 1,100 | [9] |
| Morphine | ~1-4 | ~50-100 | ~30-60 | [1][10] |
| DAMGO (MOR agonist) | ~1 | - | - | [10] |
| Naltrindole (DOR antagonist) | - | ~0.1-1 | - | [10] |
Note: Ki values can vary between different assays and experimental conditions. "Moderate Affinity" for KOR was noted without a specific value in the cited source.
In Vitro Functional Activity & Signaling Pathway
A crucial aspect of this compound's pharmacology is its "biased agonism." It potently activates G-protein signaling pathways upon binding to the MOR but fails to recruit β-arrestin-2.[1][3] The recruitment of β-arrestin-2 is strongly associated with the development of tolerance and adverse effects like respiratory depression and constipation seen with conventional opioids.[1] This biased signaling profile is thought to be the molecular basis for its improved safety profile. Cryo-electron microscopy studies have provided structural insights into how this compound engages distinct subpockets of the MOR, promoting unique active-state conformations that favor G-protein coupling over β-arrestin interaction.[2]
In Vivo Pharmacology
Animal studies have confirmed the potent antinociceptive effects of this compound and its favorable side-effect profile compared to equianalgesic doses of morphine.
Table 2: In Vivo Analgesic Potency and Side-Effect Profile
| Compound | Analgesic Potency (ED₅₀, s.c., tail-flick) | Tolerance Development | Respiratory Depression | Constipation | Conditioned Place Preference (CPP) | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | ~3x more potent than Morphine | Slower than Morphine | Limited | Limited | No reward or aversion | [1][3] |
| This compound | 7.5 mg/kg (oral) | - | - | - | - | [8] |
| Morphine | (Reference) | Yes | Significant | Yes | Strong preference (reward) | [1][3] |
| Mitragynine | 166 mg/kg (66-fold less active than Morphine) | - | - | - | - | [8] |
| 7-Hydroxymitragynine| ~5x more potent than Morphine | - | - | - | Preference (reward) |[3] |
Experimental Protocols
Synthesis
While first accessed via biomimetic semisynthesis, scalable and modular total syntheses have since been developed, enabling further investigation and analogue development.[2][5] A recent enantioselective total synthesis forms the characteristic spiro-5-5-6-tricyclic system through a protecting-group-free cascade relay process.[5][7]
General Protocol Outline (based on Angyal et al.): [5]
-
Preparation of Fragments: Synthesize an "oxidized tryptamine" fragment and a secologanin analogue derived from a chiral starting material like (-)-carvone.
-
Cascade Reaction: Combine the two fragments under specific conditions to initiate a protecting-group-free cascade relay. This process forges the C-D ring system and sets the critical stereogenic spirocyclic center.
-
Diastereoselective Annulation: The stereochemical information from the chiral pool starting material is propagated to diastereoselectively form the other key stereocenters.
-
Purification: The final product is isolated and purified using standard chromatographic techniques.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for specific opioid receptors. Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably expressing a high density of a specific murine or human opioid receptor subtype (MOR, DOR, or KOR).
-
Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) of known affinity and concentration.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the receptor.
-
Separation & Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the ability of an agonist to activate G-protein signaling through a G-protein coupled receptor (GPCR) like the MOR. Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described above.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analogue [³⁵S]GTPγS, and varying concentrations of the test agonist.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. Because [³⁵S]GTPγS is used, a radiolabeled, activated G-protein is generated.
-
Separation & Counting: The reaction is stopped, and receptor-bound [³⁵S]GTPγS is separated from the free form and quantified by scintillation counting.
-
Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration. Potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist are calculated.
In Vivo Radiant Heat Tail-Flick Assay
Objective: To assess the antinociceptive (analgesic) properties of a compound in rodents. Methodology:
-
Acclimatization: Mice are acclimatized to the testing apparatus.
-
Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The latency (time) for the mouse to "flick" its tail away from the heat source is recorded as the baseline. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Compound Administration: The test compound (this compound) or vehicle control is administered, typically via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) routes.
-
Post-Treatment Measurement: At various time points after administration, the tail-flick latency is measured again.
-
Data Analysis: The data are often converted to a "% Maximum Possible Effect" (%MPE). Dose-response curves are generated to calculate the ED₅₀ value, which is the dose required to produce 50% of the maximum analgesic effect.
Conclusion
This compound stands out as a highly promising lead compound for the development of a new generation of analgesics. Its unique spiro-pseudoindoxyl structure confers high-affinity binding to opioid receptors, while its biased signaling mechanism—potently activating G-protein pathways without recruiting β-arrestin-2—provides a clear rationale for its potent analgesic effects coupled with a diminished side-effect profile in preclinical studies. The development of scalable total syntheses has paved the way for detailed structure-activity relationship (SAR) studies and the creation of novel analogues with potentially even more favorable therapeutic properties. Further research and clinical evaluation are warranted to explore the full therapeutic potential of this atypical opioid receptor modulator.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H30N2O5 | CID 44301701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitragynine - Wikipedia [en.wikipedia.org]
- 10. Opioid receptor agonistic characteristics of this compound in comparison with mitragynine derived from Thai medicinal plant Mitragyna speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Opioid Receptor Mechanism of Mitragynine Pseudoindoxyl
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of mitragynine (B136389) pseudoindoxyl, a potent rearrangement product of the kratom alkaloid mitragynine, on opioid receptors. This document provides a detailed analysis of its unique pharmacological profile, which suggests its potential as a novel analgesic with a potentially safer side effect profile than traditional opioids.
Mitragynine pseudoindoxyl has emerged as a significant compound of interest in opioid research due to its distinct interaction with opioid receptors. It demonstrates a promising combination of potent mu-opioid receptor (MOR) agonism and delta-opioid receptor (DOR) antagonism.[1][2][3][4] This dual activity, coupled with its notable G protein signaling bias, sets it apart from classical opioids like morphine.
Core Mechanism: A Biased Agonist
The primary mechanism of action for this compound's analgesic effects lies in its activity as a potent G protein-biased agonist at the mu-opioid receptor.[5][6] This means that it preferentially activates the G protein-mediated signaling pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin-2.[1][2][3][4] The recruitment of β-arrestin-2 is a pathway linked to many of the undesirable side effects of opioids, such as respiratory depression, constipation, and the development of tolerance.[1][2][3][4]
Recent studies have highlighted that this G protein bias may be a key factor in the observed favorable side effect profile of this compound in animal models, which show reduced tolerance, withdrawal symptoms, and respiratory depression compared to morphine.[5] Cryo-electron microscopy structures of the mu-opioid receptor in complex with this compound have revealed that it engages distinct subpockets within the receptor's binding site, promoting a unique active-state conformation that favors G protein coupling over β-arrestin interaction.[5]
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative perspective with other relevant compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | 0.8[1] / 0.087[5] | 3[1] | Moderate Affinity[1] / 79.4[7] |
| Mitragynine | 7.24[5] | 60.3[7] | 1,100[7] |
| 7-Hydroxymitragynine | 13.5[5] | 155[7][8] | 123[7][8] |
| Morphine | Comparable to this compound[1] | - | - |
| DAMGO | Comparable to this compound[1] | - | - |
| DPDPE | - | Comparable to this compound[1] | - |
| Naltrindole (NTI) | - | Comparable to this compound[1] | - |
Note: Ki values represent the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50 / IC50, nM and Emax, %)
| Compound | Assay | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | [³⁵S]GTPγS | EC50: 1.7 ± 0.1, Emax: 84 ± 5%[9] | Antagonist | - |
| β-arrestin-2 Recruitment | No recruitment | Antagonist (IC50: 34 ± 2 nM)[10] | - | |
| 7-Hydroxymitragynine | β-arrestin-2 Recruitment | - | Antagonist (IC50: 725 ± 292 nM)[10] | - |
Note: EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Emax is the maximum response achievable by a drug.
Table 3: In Vivo Antinociceptive Potency (ED50, mg/kg)
| Compound | Assay | Potency (subcutaneous) |
| This compound | Radiant Heat Tail Flick | 3-fold more potent than morphine[11] |
| Mitragynine | Radiant Heat Tail Flick | ED50: 166 (101, 283)[1] |
| 7-Hydroxymitragynine | Radiant Heat Tail Flick | 5-fold more potent than morphine[11] |
| Morphine | Radiant Heat Tail Flick | 66-fold more active than mitragynine[1] |
Note: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the pharmacological data. Below are detailed protocols for the key assays cited.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its target receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., MOR-1, DOR-1, KOR-1) are prepared.[1]
-
Incubation: The cell membranes are incubated with a specific radiolabeled opioid ligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitor constant) is then calculated from the IC50 value, providing a measure of the binding affinity.
[³⁵S]GTPγS Functional Assays
This assay measures the functional activation of G proteins following receptor agonism.
Detailed Protocol:
-
Membrane Preparation: As in the binding assay, cell membranes containing the opioid receptor and associated G proteins are used.
-
Incubation: The membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, and varying concentrations of the test agonist.
-
G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is measured after separation by filtration.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values, indicating the potency and efficacy of the agonist in activating G proteins.
β-Arrestin-2 Recruitment Assays
These assays are employed to determine if a ligand promotes the interaction of β-arrestin-2 with the opioid receptor.
Detailed Protocol:
-
Cell Line: A cell line is used that co-expresses the opioid receptor and a tagged version of β-arrestin-2. Often, a reporter system such as enzyme complementation, bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) is employed.[10][12]
-
Ligand Treatment: The cells are treated with the test compound.
-
Recruitment and Signal Generation: If the compound promotes the recruitment of β-arrestin-2 to the receptor, the tags on the two proteins are brought into close proximity, generating a measurable signal.
-
Signal Detection: The signal (e.g., light emission or fluorescence) is measured using a plate reader.
-
Data Analysis: The intensity of the signal corresponds to the extent of β-arrestin-2 recruitment. For this compound, no significant recruitment is observed.[1][2][3][4]
Signaling Pathway of this compound at the Mu-Opioid Receptor
The culmination of the binding and functional data points to a specific signaling cascade initiated by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a G protein-biased mu-opioid receptor agonist with concomitant delta-opioid receptor antagonism. Its ability to potently induce analgesia while seemingly mitigating the recruitment of β-arrestin-2 offers a promising avenue for the development of safer and more effective pain therapeutics. Further research is warranted to fully elucidate the long-term effects and the complete safety profile of this compound and its analogs in preclinical and clinical settings. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of a new generation of opioid analgesics with reduced side effect liabilities.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitragynine - Wikipedia [en.wikipedia.org]
- 8. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 9. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Mitragynine (B136389) Pseudoindoxyl as a δ-Opioid Receptor Antagonist
Introduction
Mitragynine pseudoindoxyl is a semi-synthetic derivative of mitragynine, the primary alkaloid found in the leaves of the kratom plant (Mitragyna speciosa)[1][2][3][4]. It is a rearrangement product of 7-hydroxymitragynine, an active metabolite of mitragynine[5]. This compound has garnered significant interest within the scientific community due to its unique pharmacological profile, acting as a potent µ-opioid receptor (MOR) agonist while simultaneously exhibiting antagonism at the δ-opioid receptor (DOR)[2][3][4][5][6]. This dual action suggests a potential for developing novel analgesics with a more favorable side-effect profile compared to conventional opioids, which are often associated with tolerance, dependence, and respiratory depression[2][3][5][6]. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the DOR antagonist activity of this compound.
Quantitative Data Presentation
The following tables summarize the in vitro binding affinities and functional activities of this compound and related compounds at the µ, δ, and κ-opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 0.8 | 3 | Moderate Affinity | [6] |
| Mitragynine | 7.24 | 60.3 | 1100 | [7] |
| 7-Hydroxymitragynine | 13.5 | 155 | 123 | [7] |
| Morphine | 1.0 | 250 | 350 | [6] |
| DAMGO (MOR agonist) | 1.2 | - | - | [6] |
| DPDPE (DOR agonist) | - | 1.5 | - | [6] |
| Naltrindole (DOR antagonist) | - | 0.1 | - | [6] |
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Assay)
| Compound | Receptor | Parameter | Value | Reference |
| This compound | MOR | EC₅₀ (nM) | 1.7 | [8] |
| Eₘₐₓ (%) | 84 | [8] | ||
| DOR | Activity | Antagonist | [6] | |
| 7-Hydroxymitragynine | MOR | EC₅₀ (nM) | 52.7 | [8] |
| Mitragynine | MOR | EC₅₀ (nM) | 202 | [8] |
Experimental Protocols
Radioligand Binding Assay for δ-Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.[9][10][11][12][13]
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO-DOR cells).
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist).
-
Non-specific binding control: Naloxone or unlabeled naltrindole.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Naltrindole, and either the vehicle, varying concentrations of this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add the scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Naltrindole). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the δ-opioid receptor and can be used to characterize the antagonistic properties of this compound.[14][15][16][17]
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
DOR agonist (e.g., DPDPE).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
96-well filter plates, cell harvester, scintillation cocktail, and liquid scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the DOR agonist (DPDPE) in the presence of varying concentrations of this compound.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Data Analysis: The antagonistic effect is determined by the ability of this compound to inhibit the DPDPE-stimulated [³⁵S]GTPγS binding. The data are plotted as a dose-response curve to calculate the IC₅₀ value of this compound.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on the downstream second messenger, cyclic AMP (cAMP).
Materials:
-
Cells co-expressing the δ-opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
DOR agonist (e.g., DPDPE).
-
Test compound: this compound.
-
Cell culture medium and plates.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a combination of forskolin and the DOR agonist (DPDPE).
-
Incubate for a specified time to allow for cAMP production.
-
Measure the luminescence, which is proportional to the intracellular cAMP concentration.
Data Analysis: The antagonistic activity of this compound is quantified by its ability to reverse the DPDPE-mediated inhibition of forskolin-stimulated cAMP accumulation. The results are used to generate a dose-response curve and determine the IC₅₀.
In Vivo Hot Plate Test
This test is a standard method for assessing the analgesic properties of a compound by measuring the reaction time to a thermal stimulus.[18][19][20][21][22]
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound: this compound.
-
Positive control: Morphine.
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing room.
-
Determine the baseline latency by placing each animal on the hot plate (e.g., set to 55°C) and measuring the time until a nocifensive response is observed (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
Administer this compound, morphine, or the vehicle to different groups of animals.
-
At various time points after administration, re-test the animals on the hot plate and record their reaction latencies.
Data Analysis: The analgesic effect is expressed as the percentage of maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The DOR antagonist properties can be inferred if this compound's analgesic effect is not blocked by a DOR antagonist, or if it blocks the analgesic effect of a DOR agonist.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound at opioid receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Mitragyna Alkaloids
Caption: Structural and functional relationships of key Mitragyna alkaloids.
Conclusion
This compound presents a compelling profile as a dual-acting opioid modulator, with potent agonism at the µ-opioid receptor and clear antagonism at the δ-opioid receptor.[2][3][4][6] The quantitative data consistently demonstrate high affinity and functional antagonism at the DOR. This unique pharmacology, particularly the blockade of DOR signaling, is hypothesized to contribute to its reported favorable in vivo profile, including reduced tolerance and other side effects typically associated with MOR agonists.[5][6] The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in the development of safer and more effective analgesics. Further research is warranted to fully elucidate the clinical implications of this MOR agonist/DOR antagonist profile.
References
- 1. cannabisfakts.com [cannabisfakts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitragynine - Wikipedia [en.wikipedia.org]
- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hot plate analgesiometer | PPTX [slideshare.net]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
The Pharmacological Profile of Mitragynine Pseudoindoxyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a semi-synthetic derivative of mitragynine, the primary psychoactive alkaloid in the leaves of the kratom plant (Mitragyna speciosa)[1][2][3]. It is also a metabolite of 7-hydroxymitragynine, another active constituent of kratom[4][5]. Emerging research has identified mitragynine pseudoindoxyl as a potent opioid receptor modulator with a unique pharmacological profile that suggests a potential for development as a safer analgesic with a reduced side-effect profile compared to classical opioids like morphine[1][2][3][6]. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its receptor binding, functional activity, and in-vivo effects.
Receptor Binding Affinity
This compound exhibits a high affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), with a moderate affinity for the kappa-opioid receptor (KOR)[1][7]. The transformation of the indole (B1671886) core of mitragynine to the spiro-pseudoindoxyl structure in this compound dramatically enhances its binding affinity for opioid receptors[1].
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Comparators
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) |
| This compound | 0.8[1][7] | 3[1][7] | Moderate Affinity[1][7] |
| Mitragynine | Poor Affinity[1][7] | Poor Affinity[1][7] | Poor Affinity[1][7] |
| 7-Hydroxymitragynine | 13.5[4] | 155[8] | 123[8] |
| Morphine | Comparable to this compound[1] | - | - |
| DAMGO | Comparable to this compound[1] | - | - |
| DPDPE | - | Comparable to this compound[1] | - |
| NTI | - | Comparable to this compound[1] | - |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
Functional Activity
This compound is characterized as a potent mu-opioid receptor agonist and a delta-opioid receptor antagonist[1][2][3][4]. A key feature of its mechanism of action is its G protein-biased agonism at the MOR[4]. This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a reduced ability to recruit β-arrestin-2[1][2][3]. The recruitment of β-arrestin-2 is linked to the development of common opioid side effects such as respiratory depression, constipation, and tolerance[1][2][3][6].
Table 2: Functional Activity of this compound at the Mu-Opioid Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ | 1.7 ± 0.1 nM[5] |
| [³⁵S]GTPγS Binding | Eₘₐₓ | 84 ± 5%[5] |
| β-arrestin-2 Recruitment | Activity | Fails to recruit β-arrestin-2[1][2][3] |
Note: EC₅₀ is the concentration of a drug that gives a half-maximal response. Eₘₐₓ is the maximum response achievable by a drug.
In Vivo Effects
Animal studies have demonstrated that this compound produces potent antinociceptive (analgesic) effects. Notably, it exhibits a more favorable side-effect profile compared to morphine, with limited respiratory depression, constipation, and a slower development of tolerance[1][2][3][6]. Furthermore, it has shown a reduced potential for physical dependence and does not appear to produce reward or aversion in conditioned place preference/aversion assays[1][2][3].
Table 3: In Vivo Analgesic Potency of this compound and Comparators
| Compound | Route of Administration | Analgesic Assay | ED₅₀ (mg/kg) |
| This compound | Subcutaneous | Radiant Heat Tail Flick | 3-fold more potent than morphine[6] |
| Mitragynine | Subcutaneous | Radiant Heat Tail Flick | 166 (101, 283)[1] |
| 7-Hydroxymitragynine | Subcutaneous | Radiant Heat Tail Flick | 5-fold more potent than morphine[6] |
| Morphine | Subcutaneous | Radiant Heat Tail Flick | - |
Note: ED₅₀ is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR) are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The EC₅₀ and Eₘₐₓ values are determined from the concentration-response curves.
Hot Plate Test for Analgesia
This is a common behavioral test to assess the analgesic properties of a compound in rodents.
Protocol Overview:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.
-
Acclimation: Mice are acclimated to the testing room and the apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.
-
Drug Administration: The test compound (this compound) or a control vehicle is administered to the mice (e.g., subcutaneously).
-
Post-treatment Measurement: At specific time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is expressed as the maximum possible effect (%MPE) calculated from the change in latency compared to the baseline. The ED₅₀ is determined from the dose-response curve.
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
Protocol Overview:
-
Apparatus: The animal is placed in a sealed plethysmography chamber.
-
Acclimation: The animal is allowed to acclimate to the chamber for a period before measurements begin.
-
Measurement: As the animal breathes, the pressure changes within the chamber are recorded. These pressure changes are used to calculate respiratory parameters such as respiratory rate, tidal volume, and minute volume.
-
Drug Administration: The test compound is administered, and respiratory parameters are monitored over time.
-
Data Analysis: The degree of respiratory depression is determined by the reduction in minute volume compared to baseline or a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Caption: G-Protein biased signaling of this compound at the mu-opioid receptor.
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Conclusion
This compound presents a compelling pharmacological profile as a potent, G protein-biased mu-opioid receptor agonist and delta-opioid receptor antagonist. Its ability to induce robust analgesia with a reduced liability for the typical side effects associated with classical opioids makes it a promising lead compound for the development of novel pain therapeutics. Further research is warranted to fully elucidate its long-term effects and translational potential.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
"Mitragynine pseudoindoxyl" relationship to mitragynine and 7-hydroxymitragynine
An In-Depth Technical Guide to the Interrelationship of Mitragynine (B136389), 7-Hydroxymitragynine (B600473), and Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragyna speciosa, commonly known as kratom, is a tropical tree native to Southeast Asia. Its leaves contain a complex array of psychoactive indole (B1671886) alkaloids, with mitragynine being the most abundant. Traditionally used for its stimulant and opioid-like effects, kratom and its constituent alkaloids have garnered significant scientific interest as potential leads for novel analgesics with improved safety profiles. This guide provides a detailed examination of the chemical, metabolic, and pharmacological relationships between mitragynine, its primary active metabolite 7-hydroxymitragynine, and the subsequent rearrangement product, this compound. Understanding these interconnections is crucial for the development of next-generation pain relievers.
Chemical and Metabolic Relationship
The pharmacological effects of mitragynine are significantly influenced by its metabolic transformation into more potent derivatives. This metabolic cascade is a key determinant of the overall activity of kratom.
1.1. Metabolic Pathway
Mitragynine acts as a prodrug. In humans, it is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to form 7-hydroxymitragynine (7-OH-mitragynine).[1][2][3] This metabolite is a minor constituent in the kratom plant itself but is a significantly more potent opioid agonist than its precursor.[2][4]
A more recent and critical discovery is the conversion of 7-hydroxymitragynine into this compound.[1][5] This transformation, described as a semipinacol rearrangement, occurs readily in human plasma but is notably slower or absent in the plasma of common preclinical species like rodents and monkeys.[1][5] This species-specific metabolism highlights the potential for discrepancies between animal models and human pharmacology and underscores the importance of this compound in mediating the effects of kratom in humans.[1]
Pharmacological Properties
The three compounds exhibit distinct pharmacological profiles at opioid receptors, with a clear trend of increasing potency from mitragynine to this compound.
2.1. Opioid Receptor Activity
-
Mitragynine (MG): The most abundant alkaloid in kratom, mitragynine is a partial agonist at the μ-opioid receptor (MOR) and may act as an antagonist at kappa (KOR) and delta (DOR) opioid receptors.[6][7] Its affinity for the MOR is moderate compared to classical opioids.[6][8]
-
7-Hydroxymitragynine (7-OH): As a metabolite, 7-OH is a significantly more potent partial agonist at the MOR than its parent compound, with some studies suggesting its potency is greater than morphine.[1][3][4] It has a higher binding affinity for the MOR compared to mitragynine.[6][9]
-
This compound (MP): This rearrangement product is the most potent of the three, displaying remarkably high affinity and potent agonism at the MOR.[8][10] It also functions as a δ-opioid receptor (DOR) antagonist.[8][11] This unique profile of potent MOR agonism combined with DOR antagonism may contribute to its favorable side-effect profile.[8][12]
2.2. G-Protein Biased Agonism
A critical aspect of the pharmacology of these compounds, particularly this compound, is their status as G-protein biased agonists at the MOR.[8][11] Classical opioids like morphine activate the MOR, leading to the recruitment of two primary signaling pathways:
-
G-protein signaling: Associated with the desired analgesic effects.
-
β-arrestin-2 recruitment: Linked to the adverse side effects, such as respiratory depression, tolerance, and constipation.[8]
This compound and its analogs potently activate the G-protein pathway while failing to recruit β-arrestin-2.[8][11] This biased signaling is hypothesized to be the mechanism behind the observed reduced side effects in animal studies, including less respiratory depression, slower development of tolerance, and limited physical dependence compared to morphine.[8][12]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative pharmacological data for the three alkaloids, compiled from multiple studies. Note that values can vary between studies due to different experimental conditions and cell lines used.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Mitragynine | 7.24 - 709[6][10] | 155 - 6800[6][9] | 123 - 1700[6][9] |
| 7-Hydroxymitragynine | 13.5 - 77.9[6][10] | 91 - 243[6][9] | 132 - 220[6][9] |
| This compound | 0.087 - 0.8[8][10] | 3.0[8] | Moderate Affinity[8] |
| A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Activity at μ-Opioid Receptor (MOR)
| Compound | Potency (EC50, nM) | Efficacy (Emax, % vs. DAMGO) | Mechanism |
| Mitragynine | 339[3] | 34%[3] | Partial Agonist[6] |
| 7-Hydroxymitragynine | 34.5[3] | 41.3% - 47%[3][6] | Partial Agonist[6] |
| This compound | 1.7[1] | 84%[1] | Potent Partial Agonist[8][11] |
| EC50 represents the concentration for 50% of maximal effect. Emax is the maximum response compared to a standard full agonist like DAMGO. |
Experimental Protocols
The characterization of these alkaloids relies on a suite of established in vitro and in vivo pharmacological assays.
4.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing a specific human or rodent opioid receptor subtype (μ, δ, or κ).[8]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (mitragynine, 7-OH, or pseudoindoxyl).
-
Competition: The test compound competes with the radioligand for binding to the receptor.
-
Separation & Detection: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
4.2. [³⁵S]GTPγS Functional Assay
-
Objective: To measure G-protein activation following receptor binding, determining a compound's functional efficacy (Emax) and potency (EC50).
-
Methodology:
-
Preparation: Similar to binding assays, cell membranes expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Activation: Agonist binding to the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binds to the activated G-protein.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified via scintillation counting.
-
Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.[8]
-
4.3. In Vitro Metabolism and Conversion
-
Objective: To study the metabolic transformation of mitragynine and 7-hydroxymitragynine.
-
Methodology:
-
System: The test compound (e.g., 7-hydroxymitragynine) is incubated in a biologically relevant matrix, such as human plasma or liver microsomes from various species.[1][5]
-
Incubation: The incubation is carried out at 37°C for a set period (e.g., 2 hours).[5]
-
Sample Processing: At various time points, aliquots are taken, and the reaction is quenched (e.g., with cold acetonitrile). Proteins are precipitated and removed via centrifugation.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites (e.g., this compound).[1]
-
Data Interpretation: The rate of disappearance of the parent compound and the rate of formation of the metabolite are calculated to determine stability and conversion rates.[1]
-
Conclusion
The relationship between mitragynine, 7-hydroxymitragynine, and this compound is a compelling cascade of metabolic activation, resulting in compounds with progressively greater potency and a potentially superior safety profile. Mitragynine serves as a precursor to the more active 7-hydroxymitragynine, which in turn undergoes a unique rearrangement in human plasma to form the highly potent, G-protein biased MOR agonist, this compound.[1][10]
This molecular framework, particularly the spiro-pseudoindoxyl core, represents a promising scaffold for the development of novel analgesics.[8] The biased agonism of this compound, which separates the desired analgesic effects from the signaling pathways associated with severe side effects, offers a rational basis for designing safer opioid-like therapeutics.[11][12] Further research into the synthesis of analogs and a deeper understanding of the in vivo pharmacology of these compounds in humans are critical next steps in harnessing their therapeutic potential.
References
- 1. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 8. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Mitragynine Pseudoindoxyl: A Technical Guide to its G Protein-Biased Agonism at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitragynine (B136389) pseudoindoxyl, a semi-synthetic derivative of the kratom alkaloid mitragynine, has emerged as a significant compound of interest in opioid research. It exhibits potent G protein-biased agonism at the mu-opioid receptor (μOR), preferentially activating the G protein signaling pathway responsible for analgesia while avoiding the recruitment of β-arrestin-2, a pathway implicated in many of the adverse effects of traditional opioids. This technical guide provides a comprehensive overview of the pharmacological profile of mitragynine pseudoindoxyl, detailing its binding affinities, functional activities, and in vivo effects. Detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development in this promising area of pain management.
Introduction
The opioid crisis has underscored the urgent need for safer analgesics that retain the efficacy of traditional opioids like morphine but with a reduced side-effect profile, including respiratory depression, tolerance, and dependence.[1][2] One of the most promising strategies in modern pharmacology is the development of G protein-biased agonists for the μ-opioid receptor (μOR).[2][3] These compounds selectively activate the G protein-mediated signaling cascade, which is primarily associated with analgesia, while minimally engaging the β-arrestin pathway, which is linked to many of the detrimental side effects.[2][4][5]
This compound, a rearrangement product of 7-hydroxymitragynine (B600473) (an active metabolite of mitragynine), has been identified as a potent and efficacious G protein-biased agonist at the μOR.[1][6][7] It is formed in human plasma from 7-hydroxymitragynine and can also be synthesized.[6][8][9] In vitro and in vivo studies have demonstrated its potential as a powerful analgesic with a significantly improved safety profile compared to morphine.[1][10][11] This document serves as a technical resource, compiling quantitative data, experimental methodologies, and signaling pathway diagrams to provide a thorough understanding of the G protein-biased agonism of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to other relevant opioids.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (μOR) | Delta-Opioid Receptor (δOR) | Kappa-Opioid Receptor (κOR) | Reference(s) |
| This compound | 0.087 - 0.8 | 3.0 - 3.02 | 24 - 79.4 | [1][6][12][13] |
| Mitragynine | 7.24 - 230 | 60.3 - 1011 | 1100 - 1700 | [1][12][13][14] |
| 7-Hydroxymitragynine | 13.5 - 77.9 | 132 - 155 | 91 - 220 | [6][12][14] |
| Morphine | 4.19 | - | - | [14] |
Lower Ki values indicate stronger binding affinity.
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor (GTPγS Assay)
| Compound | EC50 (nM) | Emax (% of DAMGO) | Receptor Type | Reference(s) |
| This compound | 1.7 - 2.9 | 84 - 100+ | Murine/Human | [1][15] |
| Mitragynine | 12.3 | 63 | Murine | [1][16] |
| 7-Hydroxymitragynine | 5.3 | 75 | Murine | [1] |
| Morphine | 4.7 | 100 | Murine | [1] |
EC50 represents the concentration for 50% of maximal effect. Emax is the maximum effect relative to the standard agonist DAMGO.
Table 3: In Vivo Analgesic Potency (Tail-Flick Assay)
| Compound | ED50 (mg/kg, s.c.) | Relative Potency to Morphine | Reference(s) |
| This compound | ~0.5 - 1.5 | ~3-5x more potent | [1][11] |
| Mitragynine | 166 | ~66x less potent | [1] |
| 7-Hydroxymitragynine | ~0.3 | ~5x more potent | [1][11] |
| Morphine | ~2.5 | 1x | [1] |
ED50 is the dose required to produce an analgesic effect in 50% of subjects.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling: Biased Agonism
The following diagram illustrates the differential signaling pathways activated by a balanced agonist like morphine versus a G protein-biased agonist like this compound.
Caption: Mu-Opioid Receptor signaling pathways for balanced and biased agonists.
Experimental Workflow for Characterizing Biased Agonism
This diagram outlines the typical experimental workflow used to identify and characterize G protein-biased agonists like this compound.
Caption: Workflow for characterizing G protein-biased agonism.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes from cell lines stably expressing the desired opioid receptor (e.g., CHO-μOR).
-
Radioligand (e.g., [³H]DAMGO for μOR).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding control.
-
Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition binding curves.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Functional Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating G proteins.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Standard agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with the test compound or standard agonist at various concentrations.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.[1][10]
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to recruit β-arrestin-2 to the μ-opioid receptor.
Materials:
-
A cell line co-expressing the μ-opioid receptor fused to a protein fragment and β-arrestin-2 fused to a complementary fragment (e.g., using DiscoverX PathHunter® technology).[17][18][19]
-
Cell culture medium.
-
Test compound (this compound).
-
Control agonist known to recruit β-arrestin (e.g., DAMGO).
-
Detection reagents for the specific assay technology (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the cells in a 384-well plate and incubate.[17]
-
Add serial dilutions of the test compound or control agonist to the wells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine if the test compound elicits a response, indicating β-arrestin recruitment. Studies have shown that this compound does not recruit β-arrestin-2.[1][7][10]
In Vivo Correlates of G Protein-Biased Agonism
The G protein-biased agonism of this compound observed in vitro translates to a favorable in vivo profile. Studies in animal models have shown that it produces potent antinociception, comparable to or greater than morphine.[1][11] Crucially, it demonstrates a significantly wider therapeutic window, with reduced incidence of typical opioid side effects:
-
Respiratory Depression: this compound causes significantly less respiratory depression than morphine at equianalgesic doses.[1][10]
-
Tolerance: The development of tolerance to its analgesic effects is slower compared to morphine.[1][2]
-
Physical Dependence: It shows limited signs of physical dependence upon cessation of treatment.[1][10]
-
Constipation: It has a reduced impact on gastrointestinal transit.[1][10][11]
-
Reward/Aversion: It does not appear to produce conditioned place preference or aversion, suggesting a lower abuse potential.[1][10]
Synthesis and Metabolism
This compound is not a major natural constituent of the kratom plant. It is a rearrangement product of 7-hydroxymitragynine, which itself is an oxidative metabolite of mitragynine.[6][20] This conversion of 7-hydroxymitragynine to this compound has been observed to occur in human plasma.[9][15] Several total syntheses of this compound have also been reported, allowing for its production for research purposes.[6][8][21][22]
Caption: Metabolic pathway from mitragynine to this compound.
Conclusion and Future Directions
This compound represents a compelling lead compound in the quest for safer opioid analgesics. Its potent G protein-biased agonism at the μ-opioid receptor, coupled with a favorable in vivo side-effect profile, highlights the therapeutic potential of this pharmacological strategy. The data and protocols presented in this guide offer a foundation for researchers and drug developers to further explore the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and full therapeutic potential of this compound and its analogs. Future research should focus on optimizing its drug-like properties, conducting more extensive preclinical safety and efficacy studies, and ultimately, evaluating its potential in human clinical trials. The continued investigation of G protein-biased agonists like this compound is a critical step toward addressing the ongoing opioid crisis and improving the management of severe pain.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitragynine - Wikipedia [en.wikipedia.org]
- 13. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A chemical synthesis of 11-methoxy this compound featuring the interrupted Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
A Technical Whitepaper on Mitragynine Pseudoindoxyl: A G-Protein Biased Agonist with Potential for Reduced Respiratory Depression
Abstract
The ongoing opioid crisis underscores the urgent need for potent analgesics with improved safety profiles, particularly concerning respiratory depression, the primary cause of overdose fatalities. Mitragynine (B136389) pseudoindoxyl, a semi-synthetic derivative of the Mitragyna speciosa alkaloid mitragynine, has emerged as a promising candidate.[1] This compound exhibits a unique pharmacological profile as a potent µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist.[1][2] Crucially, it functions as a G-protein biased agonist at the MOR, preferentially activating the G-protein signaling pathway responsible for analgesia while minimally engaging the β-arrestin-2 pathway linked to adverse effects like respiratory depression and tolerance.[1][2][3] Preclinical studies demonstrate that mitragynine pseudoindoxyl provides potent antinociception with a significantly attenuated risk of respiratory depression compared to equianalgesic doses of morphine, marking it as a lead scaffold for the development of next-generation pain relievers.[1][3]
Introduction: The Quest for Safer Opioids
Opioid analgesics, exemplified by morphine, remain the cornerstone for managing moderate to severe pain. However, their clinical utility is severely hampered by a narrow therapeutic window and a high risk of life-threatening side effects, including tolerance, physical dependence, and respiratory depression.[1] The conventional MOR agonists activate two primary intracellular signaling cascades: the G-protein pathway, which is crucial for analgesia, and the β-arrestin-2 recruitment pathway, which is heavily implicated in mediating the undesirable side effects.[3][4]
This has led to the "biased agonism" hypothesis: a ligand that selectively activates the G-protein pathway while avoiding β-arrestin-2 recruitment could retain analgesic efficacy while mitigating adverse effects.[5] Alkaloids from the Southeast Asian plant Mitragyna speciosa (kratom) have provided a novel structural foundation for exploring this hypothesis.[1][6] this compound (MP), a rearrangement product of mitragynine's active metabolite, 7-hydroxymitragynine, has been identified as a potent G-protein biased agonist with a compelling preclinical safety and efficacy profile.[1][7][8]
Molecular Pharmacology and Mechanism of Action
Receptor Binding and Functional Activity
This compound demonstrates a high affinity and potency at the MOR. In vitro radioligand binding assays show that the spiro-pseudoindoxyl core structure dramatically increases its affinity for opioid receptors compared to its parent compounds, mitragynine and 7-hydroxymitragynine.[1] Its binding affinity at the MOR is notably potent and superior to that of morphine.[1][3] Furthermore, it acts as an antagonist at the DOR, a multi-target profile that may contribute to its favorable properties, such as reduced tolerance development.[1][9]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| This compound | 0.087 - 0.8 [1][10] | 3.0 [1] | 79.4 [10] |
| Mitragynine | 7.24[10] | 60.3[10] | 1,100[10] |
| 7-Hydroxymitragynine | 13.5[10] | 155[10] | 123[10] |
G-Protein Biased Signaling
The reduced risk of respiratory depression with this compound is attributed to its biased agonism at the MOR. While classical opioids like morphine are balanced agonists, this compound preferentially activates G-protein signaling without significantly recruiting β-arrestin-2.[1][2] This selective activation is the molecular basis for separating the desired analgesic effects from the severe side effects.
In functional assays, this compound is a potent agonist in stimulating [³⁵S]GTPγS binding, confirming robust G-protein pathway activation.[1][2] Conversely, in β-arrestin-2 recruitment assays, it fails to promote this interaction, a stark contrast to morphine.[1][6]
Caption: Signaling pathway of classical opioids like morphine.
Caption: Biased signaling pathway of this compound.
Preclinical Efficacy and Safety Data
Antinociceptive Potency
In vivo studies in mice using thermal nociception assays, such as the radiant heat tail-flick test, confirm the potent analgesic effects of this compound. When administered subcutaneously, it is significantly more potent than morphine.[3]
Table 2: In Vivo Antinociceptive Potency (Mouse Tail-Flick Assay)
| Compound | Potency Relative to Morphine |
|---|---|
| This compound | ~3-fold more potent [3] |
| 7-Hydroxymitragynine | ~5-fold more potent[3] |
| Mitragynine | ~66-fold less potent[1][3] |
Superior Respiratory Safety Profile
The most significant therapeutic advantage of this compound is its markedly reduced impact on respiration. In vivo studies have shown that it produces limited respiratory depression, constipation, and physical dependence compared to equianalgesic doses of morphine.[1][2][3] While specific quantitative data on respiratory minute volume depression by this compound is still emerging, the qualitative evidence strongly supports a wider safety margin.[1] This aligns with findings for the parent alkaloid, mitragynine, which exhibits a "ceiling effect" for respiratory depression, where higher doses do not produce greater suppression, a feature attributed to rate-limited metabolic activation.[7]
Key Experimental Methodologies
The characterization of this compound relies on a suite of established in vitro and in vivo assays.
Caption: Typical preclinical workflow for evaluating novel analgesics.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for specific receptors (MOR, DOR, KOR).
-
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably overexpressing the opioid receptor of interest.[1]
-
Incubation: Membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and bound and free radioligands are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined and converted to Kᵢ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To measure the functional activation of G-proteins following receptor agonism.
-
Protocol Outline:
-
Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Quantification: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is captured by filtration and quantified via scintillation counting.
-
Analysis: Data are analyzed to determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) for the test compound, typically relative to a standard full agonist like DAMGO.
-
In Vivo Antinociception (Hot Plate Test)
-
Objective: To assess the central analgesic activity of a compound in response to a thermal stimulus.[11][12]
-
Protocol Outline:
-
Acclimation: Animals (mice or rats) are acclimated to the testing room and equipment.[13]
-
Baseline Measurement: Each animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 52-55°C). The latency to exhibit a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[12][14]
-
Compound Administration: The test compound (this compound) or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Post-Treatment Measurement: At specified time points post-administration, the hot plate latency is measured again.
-
Analysis: The increase in latency compared to baseline is calculated as a measure of antinociception. Dose-response curves are generated to determine the ED₅₀ value.
-
In Vivo Respiratory Analysis (Whole-Body Plethysmography)
-
Objective: To measure respiratory parameters in conscious, unrestrained animals to assess respiratory depression.[7]
-
Protocol Outline:
-
Acclimation: Animals are acclimated to the plethysmography chambers through which air flows at a constant rate.
-
Baseline Recording: Respiratory parameters, including frequency (f), tidal volume (Vₜ), and minute volume (MV = f x Vₜ), are recorded to establish a stable baseline.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-Treatment Recording: Animals are returned to the chambers, and respiratory parameters are continuously recorded for a defined period.
-
Analysis: Changes in minute volume, frequency, and tidal volume from baseline are calculated to quantify the degree of respiratory depression.
-
Conclusion and Future Directions
This compound represents a significant advancement in the search for safer opioid analgesics. Its unique mechanism as a potent, G-protein biased MOR agonist with DOR antagonism provides a clear molecular basis for its strong analgesic effects coupled with a diminished side effect profile.[1] The preclinical data strongly suggest that this compound, and its analogs, can effectively uncouple analgesia from life-threatening respiratory depression.[2][3]
Future research should focus on obtaining detailed quantitative dose-response data for respiratory depression and conducting comprehensive preclinical toxicology and pharmacokinetic studies. Further optimization of the pseudoindoxyl scaffold could lead to candidates with even more refined properties. Ultimately, the progression of this compound or a related analog into clinical trials is a critical next step to validate its therapeutic potential in humans and offer a transformative solution to the management of severe pain.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 [pubmed.ncbi.nlm.nih.gov]
- 7. The respiratory depressant effects of mitragynine are limited by its conversion to 7‐OH mitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kratom Alkaloids, Natural and Semi-Synthetic, Show Less Physical Dependence and Ameliorate Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitragynine - Wikipedia [en.wikipedia.org]
- 11. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
Mitragynine Pseudoindoxyl and the Attenuation of Tolerance Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl, a semi-synthetic rearrangement product of the kratom alkaloid 7-hydroxymitragynine, has emerged as a compound of significant interest in the field of opioid research and analgesic development.[1] Unlike traditional µ-opioid receptor (MOR) agonists such as morphine, mitragynine pseudoindoxyl exhibits a unique pharmacological profile that translates to a potent antinociceptive effect with a markedly reduced liability for common opioid-related side effects, including respiratory depression, physical dependence, and the development of tolerance.[1][2] Animal studies have consistently demonstrated that it develops analgesic tolerance more slowly than morphine.[2][3] This whitepaper provides an in-depth technical overview of the mechanisms underlying this attenuated tolerance, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism: G-Protein Biased Agonism at the µ-Opioid Receptor
The primary mechanism underpinning the favorable profile of this compound is its action as a G-protein biased agonist at the MOR.[1][4] Classical opioids like morphine are balanced agonists, activating both the G-protein signaling pathway, which is responsible for analgesia, and the β-arrestin-2 pathway.[5] The recruitment and activation of β-arrestin-2 are strongly associated with receptor desensitization, internalization, and the development of tolerance, as well as other adverse effects like respiratory depression and constipation.[2][5]
This compound and its analogs potently activate G-protein signaling but fail to significantly recruit β-arrestin-2.[2][6] This biased agonism effectively uncouples the therapeutic analgesic effect from the signaling cascade responsible for tolerance. By avoiding the β-arrestin-2 pathway, the receptor is less prone to the desensitization and downregulation that characterizes chronic exposure to conventional opioids, thus preserving the analgesic response over time.[5] Furthermore, its profile as a MOR agonist and a delta-opioid receptor (DOR) antagonist may also contribute to its unique properties.[2][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound in comparison to other relevant opioids.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) in Murine Brain Tissue
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| This compound | 0.8 | 3 | Moderate Affinity |
| 7-Hydroxymitragynine | Moderate Affinity | High Affinity | - |
| Mitragynine | Poor Affinity | Poor Affinity | Poor Affinity |
| Morphine | - | - | - |
Data sourced from Váradi et al. (2016).[2] A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity at the µ-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | β-Arrestin-2 Recruitment |
|---|---|---|---|
| This compound | Potent Agonist | - | Not Recruited |
| Morphine | - | - | Recruited |
Data indicates this compound is a potent G-protein activator (agonist) at the MOR but does not engage the β-arrestin-2 pathway.[2][6][8]
Table 3: In Vivo Antinociceptive Potency in Mice (Radiant Heat Tail-Flick Assay)
| Compound (Subcutaneous Admin.) | ED₅₀ (mg/kg) | Relative Potency to Morphine |
|---|---|---|
| This compound | ~0.8 | ~3x more potent |
| 7-Hydroxymitragynine | ~0.4 | ~5x more potent |
| Mitragynine | 166 | 66x less potent |
| Morphine | ~2.5 | 1x |
Data sourced from Váradi et al. (2016) and Hemby et al. (2018).[2][9]
Table 4: Development of Analgesic Tolerance in Mice (Tail-Flick Assay)
| Treatment Group | Day 1 (% MPE) | Day 3 (% MPE) | Day 5 (% MPE) | Day 7 (% MPE) |
|---|---|---|---|---|
| This compound | Maintained high | Maintained high | Maintained high | No significant decrease |
| Morphine | High | Significant Decrease | Further Decrease | Significant tolerance developed |
This table represents the typical findings where repeated administration of morphine leads to a rapid decline in its analgesic effect (% Maximum Possible Effect), while the effect of this compound remains largely stable over the same period, indicating a slower development of tolerance.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are descriptions of key experimental protocols used to assess the tolerance profile of this compound.
In Vivo Assessment of Antinociception and Tolerance
This protocol is used to measure the analgesic effects of a compound and how those effects diminish over time with repeated administration.
-
Animal Model: Male CD1 mice are commonly used.[8] Animals are habituated to the testing environment and handling procedures to minimize stress-induced analgesia.[10]
-
Drug Administration:
-
Antinociceptive Assay (Radiant Heat Tail-Flick Test):
-
A baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat on its tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Following drug administration (e.g., 15-30 minutes post-injection), the tail-flick latency is measured again.
-
The antinociceptive effect is calculated as the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
-
Tolerance Assessment: The %MPE is determined on multiple days throughout the chronic dosing regimen (e.g., Days 1, 3, 5, 7). A significant decrease in %MPE over time for a given dose indicates the development of tolerance.[12]
In Vitro [³⁵S]GTPγS Binding Assay (G-Protein Activation)
This assay quantifies the ability of a compound to activate G-protein signaling through a specific G-protein coupled receptor (GPCR), such as the MOR.
-
Preparation: Cell membranes are prepared from cells stably expressing the µ-opioid receptor (e.g., CHO or HEK cells).
-
Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., this compound).
-
Agonist binding to the MOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding is plotted against the drug concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined.[2]
β-Arrestin-2 Recruitment Assay
This assay measures the ability of a ligand to induce the interaction between the MOR and β-arrestin-2.
-
Methodology: Several methods exist, including Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter by DiscoverX).
-
General Principle (PathHunter Assay):
-
A cell line is engineered to express the MOR fused to a small fragment of β-galactosidase (the enzyme donor) and β-arrestin-2 fused to the larger, complementing fragment of the enzyme (the enzyme acceptor).
-
In the basal state, the two fragments are separate, and the enzyme is inactive.
-
Upon addition of an agonist that recruits β-arrestin-2 (like morphine), the receptor and β-arrestin-2 are brought into close proximity, allowing the two β-galactosidase fragments to combine and form an active enzyme.
-
A substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme.
-
The light signal is measured with a luminometer. The intensity of the signal is directly proportional to the extent of β-arrestin-2 recruitment.
-
-
Data Analysis: this compound produces a negligible signal in this assay compared to the robust signal generated by morphine, demonstrating its failure to recruit β-arrestin-2.[2][6]
Visualizations: Pathways and Workflows
Signaling Pathway at the µ-Opioid Receptor
Caption: MOR signaling. This compound (blue) and Morphine (red) both activate G-protein signaling leading to analgesia. Only morphine recruits β-arrestin-2, a pathway linked to tolerance.
Experimental Workflow for In Vivo Tolerance Assessment
Caption: A typical workflow for assessing the development of analgesic tolerance in mice using the tail-flick test.
Logical Relationship: Biased Agonism and Reduced Side Effects
Caption: The logical link between biased agonism and therapeutic outcome. Activation of the G-protein pathway leads to analgesia, while the β-arrestin pathway is linked to adverse effects.
Conclusion
This compound represents a promising scaffold for the development of a new generation of analgesics. Its attenuated development of tolerance is mechanistically rooted in its function as a G-protein biased agonist at the µ-opioid receptor, which avoids the β-arrestin-2 signaling pathway implicated in opioid tolerance and other major side effects. The quantitative data from in vitro and in vivo studies strongly support this profile, demonstrating potent G-protein activation and antinociception without significant β-arrestin-2 recruitment, leading to a sustained analgesic effect during chronic administration compared to conventional opioids. Further research and development focusing on this and similar biased agonists could lead to safer and more effective treatments for moderate to severe pain.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. occursnaturally.com [occursnaturally.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the In Vitro Profile of Mitragynine Pseudoindoxyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl, a rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine, has emerged as a compound of significant interest in opioid research.[1][2] Its unique pharmacological profile, characterized by potent activity at opioid receptors with a notable bias towards G-protein signaling, suggests its potential as a lead compound for the development of safer analgesics with a reduced side-effect profile compared to classical opioids.[1][3] This technical guide provides an in-depth overview of the initial in vitro studies of mitragynine pseudoindoxyl, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data from in vitro studies of this compound, focusing on its receptor binding affinity and functional activity at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| Mu (μ) Opioid Receptor (MOR) | 0.8 | Murine | [1] |
| Delta (δ) Opioid Receptor (DOR) | 3 | Murine | [1] |
| Kappa (κ) Opioid Receptor (KOR) | Moderate Affinity | Murine | [1] |
Table 2: Functional Activity of this compound at the Mu-Opioid Receptor (MOR)
| Assay | Parameter | Value | Cell Line | Reference |
| [35S]GTPγS Binding | EC50 | 1.7 ± 0.1 nM | - | [2] |
| [35S]GTPγS Binding | Emax | 84 ± 5% | - | [2] |
Table 3: β-Arrestin-2 Recruitment Activity of this compound at the Mu-Opioid Receptor (MOR)
| Assay | Parameter | Value | Cell Line | Reference |
| DiscoveRx PathHunter | Agonist Activity | No recruitment observed | CHO | [1] |
| DiscoveRx PathHunter | Antagonist Activity (vs. DAMGO) | IC50 = 34 ± 2 nM | CHO | [1] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
Radioligand Binding Assays for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes stably expressing murine opioid receptors (MOR-1, DOR-1, KOR-1).
-
Radioligands: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U69,593 (for KOR).
-
This compound (test compound).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of naloxone.
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a functional agonist at the mu-opioid receptor. This assay measures the activation of G-proteins coupled to the receptor.[4]
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, EDTA, and NaCl).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters or by adding SPA beads followed by centrifugation.
-
Wash the filters/beads to remove unbound [35S]GTPγS.
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS as a function of the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist) values by non-linear regression analysis.
DiscoveRx PathHunter® β-Arrestin-2 Recruitment Assay
Objective: To assess the ability of this compound to either promote or inhibit the recruitment of β-arrestin-2 to the activated mu-opioid receptor. This assay is based on enzyme fragment complementation.[5]
Materials:
-
CHO (Chinese Hamster Ovary) cells stably co-expressing the mu-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
This compound (test compound).
-
DAMGO (a known MOR agonist for antagonist mode).
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
Procedure for Agonist Mode:
-
Seed the PathHunter® cells in a 384-well plate and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add PathHunter® Detection Reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin-2 recruitment.
Procedure for Antagonist Mode:
-
Seed the PathHunter® cells in a 384-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of a known MOR agonist (e.g., DAMGO at its EC80 concentration).
-
Incubate for 90 minutes at 37°C.
-
Add PathHunter® Detection Reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal. A decrease in the DAMGO-induced signal indicates antagonism of β-arrestin-2 recruitment.
-
Determine the IC50 value by non-linear regression analysis.
Visualizations
The following diagrams illustrate the signaling pathway of this compound at the mu-opioid receptor and the general workflows of the key experimental assays.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early In Vivo Research on Mitragynine Pseudoindoxyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a semi-synthetic derivative of mitragynine, the primary alkaloid in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom). Early in vivo research has identified it as a potent analgesic with a unique pharmacological profile, suggesting its potential as a lead compound for the development of safer and more effective pain therapeutics. This technical guide provides an in-depth overview of the foundational in vivo studies on mitragynine pseudoindoxyl, focusing on its analgesic efficacy, reduced side-effect profile compared to classical opioids like morphine, and its underlying mechanism of action. The information is presented to be of maximal utility to researchers and professionals in the fields of pharmacology and drug development.
Core Findings: A Potent Analgesic with a Favorable Side-Effect Profile
This compound has been demonstrated to be a potent analgesic in rodent models, with an efficacy comparable to or greater than that of morphine.[1][2] A key distinguishing feature highlighted in early research is its significantly improved safety profile. Studies have consistently shown that this compound produces substantially less respiratory depression, a primary cause of fatality in opioid overdose, than morphine at equianalgesic doses.[2][3] Furthermore, it exhibits a reduced liability for developing tolerance and physical dependence, as well as a diminished potential for reward and abuse.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vivo studies on this compound, comparing its effects to morphine and its parent compound, mitragynine.
Table 1: Analgesic Potency in the Mouse Tail-Flick Assay
| Compound | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval | Relative Potency to Morphine |
| This compound | Subcutaneous (s.c.) | 0.26 | 0.15 - 0.43 | ~10x more potent |
| Morphine | Subcutaneous (s.c.) | 2.5 | - | 1x |
| Mitragynine | Subcutaneous (s.c.) | 166 | 101 - 283 | ~66x less potent |
Data sourced from Váradi et al., 2016.[5]
Table 2: In Vitro Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | 0.8 | 3 | Moderate Affinity |
| Mitragynine | Poor Affinity | Poor Affinity | Poor Affinity |
| 7-Hydroxymitragynine | Moderate Affinity | Considerably More Potent than Mitragynine | - |
Data sourced from Váradi et al., 2016.[5]
Experimental Protocols
This section details the methodologies employed in the key in vivo experiments that form the basis of our current understanding of this compound's pharmacological profile.
Radiant Heat Tail-Flick Assay for Antinociception
This assay is a standard method for assessing the analgesic effects of compounds in rodents.
-
Animal Model: Male C57BL/6J or 129S1 mice are commonly used.[5][6]
-
Procedure: A focused beam of light is directed onto the ventral surface of the mouse's tail. The latency to a tail-flick response is measured. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[5][6]
-
Drug Administration: Compounds are typically administered subcutaneously (s.c.) or per os (p.o.).[5][6]
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cutoff time - baseline latency)) * 100. The dose that produces a 50% maximal effect (ED₅₀) is then determined.[6]
Whole-Body Plethysmography for Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Animal Model: Male CD-1 or C57BL/6J mice.
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure: Mice are placed in the chamber and allowed to acclimate. Baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded. The test compound is then administered, and respiratory parameters are monitored continuously for a set period (e.g., 60 minutes).[7]
-
Data Analysis: Changes in respiratory rate and minute volume from baseline are calculated and compared between drug-treated and vehicle-treated groups.
Charcoal Meal Test for Gastrointestinal Transit
This assay assesses the effect of a compound on gastrointestinal motility, a common side effect of opioids.
-
Animal Model: Male mice.
-
Procedure: Animals are fasted prior to the experiment. They are then administered the test compound, followed by an oral gavage of a charcoal meal (typically a suspension of charcoal in a vehicle like gum acacia). After a specific time (e.g., 30-60 minutes), the animals are euthanized, and the distance the charcoal has traveled through the small intestine is measured.
-
Data Analysis: The percentage of the total length of the small intestine traversed by the charcoal is calculated and compared between groups.
Conditioned Place Preference (CPP) for Reward Potential
The CPP paradigm is a widely used behavioral assay to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: The protocol consists of three phases:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive injections of the test drug and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Post-conditioning (Test): Mice are again allowed to freely explore both chambers, and the time spent in the drug-paired chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to baseline indicates a rewarding effect.[8]
Naloxone-Precipitated Withdrawal for Physical Dependence
This model is used to assess the development of physical dependence on a drug.
-
Procedure: Mice are chronically treated with the test compound (e.g., twice daily for several days). Following the chronic treatment period, an opioid antagonist, such as naloxone (B1662785), is administered.[4][9]
-
Observation: Immediately after naloxone administration, mice are observed for a defined period (e.g., 30 minutes) for signs of withdrawal, such as jumping, wet dog shakes, paw tremors, and ptosis.[4][9]
-
Data Analysis: The frequency or severity of withdrawal signs is scored and compared between the test compound and a positive control like morphine.[4][9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the in vivo research of this compound.
Mechanism of Action: A Biased Agonist
The favorable in vivo profile of this compound is attributed to its unique mechanism of action at opioid receptors. It acts as a potent agonist at the µ-opioid receptor (MOR), which is the primary target for classical opioid analgesics like morphine.[1] However, unlike morphine, which robustly activates both G-protein signaling and β-arrestin-2 recruitment pathways, this compound exhibits significant bias towards the G-protein signaling cascade.[2][3] The G-protein pathway is primarily associated with the analgesic effects of MOR activation, while the β-arrestin-2 pathway has been implicated in mediating many of the undesirable side effects, including respiratory depression, tolerance, and constipation.[2][3]
In addition to its biased agonism at the MOR, this compound also functions as an antagonist at the δ-opioid receptor (DOR).[1] This dual activity may further contribute to its attenuated side-effect profile, as DOR antagonism has been suggested to modulate the development of tolerance to MOR agonists.
Conclusion and Future Directions
Early in vivo research has established this compound as a highly promising lead compound for the development of novel analgesics. Its potent antinociceptive effects, coupled with a significantly reduced liability for life-threatening and debilitating side effects, underscore its therapeutic potential. The G-protein biased agonism at the µ-opioid receptor, along with δ-opioid receptor antagonism, provides a strong mechanistic basis for its favorable pharmacological profile.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to fully characterize its absorption, distribution, metabolism, and excretion. Further elucidation of the structure-activity relationships of the pseudoindoxyl scaffold could lead to the design of even more potent and safer analogs. Ultimately, rigorous preclinical and clinical development will be necessary to translate the promising early findings of this compound into a clinically viable therapeutic for the management of pain.
References
- 1. A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elyssabmargolis.com [elyssabmargolis.com]
- 4. Kratom alkaloids, natural and semi-synthetic, show less physical dependence and ameliorate opioid withdrawal | RTI [rti.org]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kratom Alkaloids, Natural and Semi-Synthetic, Show Less Physical Dependence and Ameliorate Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Mitragynine Pseudoindoxyl: A Comprehensive Technical Review of a Novel Opioid Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl, a semi-synthetic derivative of the primary alkaloid in Kratom (Mitragyna speciosa), has emerged as a promising candidate in the quest for safer and more effective opioid analgesics.[1][2][3] This technical guide provides an in-depth review of the existing research on mitragynine pseudoindoxyl, consolidating key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. As a rearranged metabolite of 7-hydroxymitragynine, which itself is a metabolite of mitragynine, this compound exhibits a unique pharmacological profile that distinguishes it from traditional opioids.[4][5][6]
Core Pharmacology and Mechanism of Action
This compound is a potent opioid receptor ligand with a distinct profile of mu-opioid receptor (MOR) agonism and delta-opioid receptor (DOR) antagonism.[1][2][4] This dual activity is a key area of investigation for its potential to produce analgesia with a reduced side-effect profile compared to conventional MOR agonists like morphine.[1][7]
Receptor Binding and Functional Activity
This compound demonstrates high affinity for the mu-opioid receptor, with Ki values reported in the low nanomolar range, comparable to or exceeding that of morphine.[1][4] It also exhibits significant affinity for the delta-opioid receptor.[1] Functionally, it acts as a potent agonist at the MOR, stimulating G-protein signaling pathways, while simultaneously acting as an antagonist at the DOR.[1][2]
A critical aspect of its mechanism is its reported G-protein bias.[4][8] Unlike traditional opioids that activate both G-protein signaling (associated with analgesia) and the β-arrestin-2 pathway (linked to adverse effects like respiratory depression and tolerance), this compound shows a strong preference for the G-protein pathway and fails to recruit β-arrestin-2.[1][3] This biased agonism is a central hypothesis for its improved safety profile observed in preclinical studies.[1][8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound and related compounds for comparative analysis.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | 0.8[1][9], 1.5[10] | 3.0[1][9] | Moderate Affinity[1], 24[9] |
| Mitragynine | 709[11], 230[9] | 6800[11], 1011[9] | 1700[11], 231[9] |
| 7-Hydroxymitragynine | 77.9[11], 37[9], 13.5[4] | 91[12], 155[12] | 132[12], 123[12] |
| Morphine | 4.19[11], 4.0[10] | - | - |
| DAMGO | - | - | - |
| DPDPE | - | - | - |
| U50,488H | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions and tissues used.
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | [³⁵S]GTPγS | MOR | 1.7[5], 0.55[9] | 84[5], 81[9] | DAMGO |
| Mitragynine | [³⁵S]GTPγS | MOR | 237[9] | 51[9] | DAMGO |
| 7-Hydroxymitragynine | [³⁵S]GTPγS | MOR | 19.5[9] | 89[9] | DAMGO |
| Morphine | [³⁵S]GTPγS | MOR | - | 92[10] | DAMGO |
| This compound | β-arrestin-2 Recruitment | MOR | No recruitment observed | - | DAMGO |
| This compound | β-arrestin-2 Antagonism (vs. DAMGO) | MOR | IC50: 34 | - | DAMGO |
| 7-Hydroxymitragynine | β-arrestin-2 Antagonism (vs. DAMGO) | MOR | IC50: 725 | - | DAMGO |
EC50 represents the concentration for 50% of maximal effect. Emax is the maximum effect relative to a standard agonist.
Table 3: In Vivo Antinociceptive Potency
| Compound | Assay | Species | ED50 (mg/kg) | Route of Administration |
| This compound | Tail Flick | Mouse | More potent than morphine[1] | Subcutaneous |
| Mitragynine | Tail Flick | Mouse | 166 | Subcutaneous |
| 7-Hydroxymitragynine | Tail Flick | Mouse | ~5-fold more potent than morphine[1] | Subcutaneous |
| Morphine | Tail Flick | Mouse | - | Subcutaneous |
ED50 is the dose required to produce an antinociceptive effect in 50% of the subjects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing murine MOR-1, DOR-1, or KOR-1) or from whole brain tissue are prepared.[1][11]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
This assay measures the functional activation of G-protein coupled receptors.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the opioid receptor are used.[1]
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., this compound).
-
Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.
-
Separation and Detection: The amount of bound [³⁵S]GTPγS is determined by filtration and liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 and Emax values.
β-Arrestin-2 Recruitment Assays
These assays assess the recruitment of β-arrestin-2 to the activated receptor, a key step in the desensitization and internalization pathway.
-
Assay System: A common method is the DiscoveRx PathHunter enzyme complementation assay using CHO cells co-expressing the MOR and a β-arrestin-enzyme fragment fusion protein.[1]
-
Cell Treatment: Cells are treated with varying concentrations of the test compound.
-
Detection: Recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, generating a chemiluminescent signal that is measured with a luminometer.
-
Data Analysis: Concentration-response curves are used to determine the EC50 and Emax for β-arrestin-2 recruitment. For antagonism studies, cells are pre-incubated with the antagonist before the addition of a known agonist like DAMGO.[1]
In Vivo Antinociception Assays (Radiant Heat Tail-Flick Test)
This is a standard behavioral test to measure the analgesic effects of a compound in animals.
-
Animal Model: Mice are typically used for this assay.[1]
-
Drug Administration: The test compound (e.g., this compound) is administered, usually via subcutaneous injection.
-
Nociceptive Stimulus: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.
-
Measurement: The latency for the mouse to flick its tail away from the heat source is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of maximal possible effect (%MPE). Dose-response curves are constructed to determine the ED50 value.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.
Caption: Simplified synthesis of this compound from mitragynine.
Caption: Receptor binding profile of this compound.
Caption: G-protein biased agonism of this compound at the MOR.
Caption: Typical in vitro experimental workflow for pharmacological characterization.
Conclusion and Future Directions
This compound represents a significant advancement in the field of opioid research. Its unique pharmacological profile, characterized by potent MOR agonism, DOR antagonism, and pronounced G-protein bias, offers a promising avenue for the development of novel analgesics with a potentially wider therapeutic window and reduced adverse effects.[1][13] Preclinical studies have demonstrated its potent antinociceptive effects and a favorable side-effect profile, including reduced tolerance, physical dependence, and respiratory depression compared to morphine.[1][7]
Further research is warranted to fully elucidate its complex mechanism of action, including the structural basis for its biased agonism and the in vivo consequences of its dual MOR agonism/DOR antagonism. Comprehensive pharmacokinetic and toxicology studies in various animal models are essential next steps to assess its drug-like properties and safety profile. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into therapeutic benefits for patients suffering from pain. The continued investigation of this compound and its analogs holds the potential to usher in a new generation of safer and more effective pain management therapies.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.who.int [cdn.who.int]
- 8. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Mitragynine Pseudoindoxyl: A Detailed Overview of Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Mitragynine (B136389) pseudoindoxyl, a rearranged metabolite of the kratom alkaloid mitragynine, has garnered significant interest within the scientific community for its potent analgesic properties, which are reported to have a more favorable side-effect profile compared to traditional opioids. The complex spirocyclic architecture of this natural product presents a formidable challenge for synthetic chemists. This document provides a detailed account of two prominent total synthesis protocols, offering a comparative analysis of their strategies and methodologies.
Comparative Analysis of Synthetic Strategies
Two distinct and notable approaches to the total synthesis of mitragynine pseudoindoxyl and its analogs have been reported. The first, a biomimetic and enantioselective synthesis of the natural product itself, was developed by Soós, Varga, Al-Khrasani, and coworkers. This strategy features a protecting-group-free cascade relay process. The second, an earlier approach by Kim and Sorensen, accomplishes the synthesis of 11-methoxy this compound, an analog of the natural product, utilizing an interrupted Ugi reaction as a key strategic element.
The following table summarizes the key quantitative data from these two synthetic routes, providing a clear comparison of their efficiencies.
| Step/Parameter | Soós, Varga, Al-Khrasani et al. (2023) | Kim and Sorensen (2012) |
| Target Molecule | (-)-Mitragynine Pseudoindoxyl | 11-Methoxy this compound |
| Starting Material | Commercially available aniline (B41778) derivative | Derivative of the Geissman-Waiss lactone |
| Key Reactions | Protecting-group-free cascade relay, Weitz–Scheffer epoxidation, Mitsunobu reaction | Interrupted Ugi reaction, Reductive cyclization |
| Overall Yield | Not explicitly stated as a single percentage | Not explicitly stated as a single percentage |
| Number of Steps | Multiple steps from commercially available materials | Multiple steps from the lactone derivative |
| Enantioselectivity | Enantioselective | Diastereoselective |
Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations in the total synthesis of (-)-mitragynine pseudoindoxyl as reported by Soós, Varga, Al-Khrasani, and coworkers.
Protocol 1: Synthesis of the Spirocyclic Pyrrolidine (B122466) Intermediate
This protocol details the crucial cascade reaction to form the characteristic spiro-5-5-6-tricyclic system of this compound.
Materials:
-
Oxidized tryptamine (B22526) analog
-
Secologanin (B1681713) analog
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnesium iodide etherate (MgI₂·OEt₂)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the oxidized tryptamine analog in a 7:2 mixture of CH₂Cl₂ and THF, add the secologanin analog.
-
Cool the reaction mixture to the specified temperature (refer to the original publication for exact temperatures).
-
Add a solution of MgI₂·OEt₂ in THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic pyrrolidine intermediate.
Protocol 2: Installation of the Vinylogous Carbonate and Final Reduction
This protocol describes the final steps to complete the synthesis of (-)-mitragynine pseudoindoxyl.
Materials:
-
Spirocyclic pyrrolidine intermediate from Protocol 1
-
Reagents for vinylogous carbonate formation (refer to the original publication for specific reagents)
-
Anhydrous solvent (e.g., THF)
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
Celite
Procedure:
-
Vinylogous Carbonate Formation:
-
Dissolve the spirocyclic pyrrolidine intermediate in an appropriate anhydrous solvent.
-
Treat the solution with the specified reagents to install the vinylogous carbonate moiety.
-
Stir the reaction under an inert atmosphere until completion.
-
Work up the reaction mixture according to standard procedures and purify the product.
-
-
Hydrogenation:
-
To a solution of the vinylogous carbonate in a mixture of MeOH and CF₃CH₂OH, add NaHCO₃ and PtO₂.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield (-)-mitragynine pseudoindoxyl.
-
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the total synthesis of (-)-mitragynine pseudoindoxyl.
Caption: Total synthesis pathway of (-)-mitragynine pseudoindoxyl.
Caption: Workflow for the key cascade reaction.
Application Notes and Protocols: Semi-synthesis of Mitragynine Pseudoindoxyl from 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitragynine (B136389) pseudoindoxyl is a potent and pharmacologically significant rearrangement product of 7-hydroxymitragynine (B600473), a key active alkaloid of the plant Mitragyna speciosa (kratom).[1][2] As a G-protein biased agonist at the μ-opioid receptor, mitragynine pseudoindoxyl holds promise for the development of novel analgesics with potentially fewer side effects than traditional opioids.[3][4] This document provides detailed application notes and a comprehensive protocol for the semi-synthesis of this compound from 7-hydroxymitragynine, a critical transformation for enabling further pharmacological investigation.
Introduction
Mitragynine, the most abundant alkaloid in kratom, is metabolized in vivo to the more potent 7-hydroxymitragynine.[5][6] Subsequently, 7-hydroxymitragynine can undergo a rearrangement to form this compound, a compound with even greater affinity and potency at the μ-opioid receptor.[1][2][5] This conversion, which can occur in human plasma, underscores the importance of this compound in the overall pharmacological profile of kratom.[5]
The semi-synthesis of this compound from 7-hydroxymitragynine is a key step for obtaining sufficient quantities of this compound for research purposes. The protocol detailed herein describes a Lewis acid-catalyzed rearrangement using zinc triflate (Zn(OTf)₂), providing a direct and efficient method for this transformation.
Pharmacological Significance
This compound is a highly potent μ-opioid receptor agonist and a δ-opioid receptor antagonist.[1] Notably, it exhibits biased agonism, preferentially activating G-protein signaling pathways without significant recruitment of β-arrestin-2.[4] This signaling profile is believed to be associated with a reduced incidence of typical opioid-related side effects such as respiratory depression and tolerance.[1][3]
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of mitragynine, 7-hydroxymitragynine, and this compound at the μ-opioid receptor (MOR).
| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| Mitragynine | 7.24 | [1] |
| 7-Hydroxymitragynine | 13.5 | [1] |
| This compound | 0.087 | [1] |
Lower Ki values indicate stronger binding affinity.
Experimental Protocol: Semi-synthesis of this compound
This protocol is adapted from established procedures for the zinc triflate-mediated rearrangement of 7-hydroxymitragynine derivatives.
Materials and Reagents
-
7-Hydroxymitragynine
-
Anhydrous Toluene
-
Zinc Triflate (Zn(OTf)₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Solvents for preparative Thin Layer Chromatography (TLC) (e.g., hexanes:EtOAc with 2% Et₃N or CH₂Cl₂:Et₂O)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve 7-hydroxymitragynine in anhydrous toluene.
-
-
Addition of Catalyst:
-
To the stirred solution, add zinc triflate (Zn(OTf)₂). A molar excess of the catalyst may be required.
-
-
Reaction:
-
Heat the reaction mixture to 105 °C and stir for approximately 2.5 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by preparative thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 1:1 hexanes:EtOAc + 2% Et₃N or 1:1 CH₂Cl₂:Et₂O) to afford pure this compound. Other chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) may also be employed.
-
Reaction Parameters
The following table summarizes the key reaction parameters for the semi-synthesis.
| Parameter | Value |
| Starting Material | 7-Hydroxymitragynine |
| Catalyst | Zinc Triflate (Zn(OTf)₂) |
| Solvent | Anhydrous Toluene |
| Temperature | 105 °C |
| Reaction Time | ~2.5 hours |
| Reported Yield (for a deuterated analog) | 22% |
Visualizations
Semi-synthesis Workflow
Caption: Semi-synthesis of this compound from 7-hydroxymitragynine.
Signaling Pathway of this compound
Caption: G-protein biased agonism of this compound at the μ-opioid receptor.
References
- 1. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP3836924A1 - Mitragynine analogs for the treatment of pain, mood disorders and substance use disorders - Google Patents [patents.google.com]
- 4. WO2017165738A1 - Mitragynine alkaloids as opioid receptor modulators - Google Patents [patents.google.com]
- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a potent and pharmacologically significant metabolite of the primary psychoactive alkaloid in Kratom, mitragynine. It is formed through the oxidation of mitragynine to 7-hydroxymitragynine, which then undergoes a rearrangement to mitragynine pseudoindoxyl, particularly in biological matrices like human plasma. The unique pharmacological profile of this compound, including its potent opioid receptor agonism, necessitates robust and accurate analytical methods for its quantification in research and drug development. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Analytical Challenges
The quantification of this compound presents several analytical challenges. Its formation from 7-hydroxymitragynine, which can be unstable, requires careful sample handling and preparation to prevent artificial inflation of its concentration. Furthermore, as a metabolite, it is often present at low concentrations in complex biological matrices, demanding highly sensitive and selective analytical methods.
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for mitragynine and related alkaloids. While specific data for a fully validated this compound assay is emerging, the data for its precursors provide a valuable reference for expected performance characteristics.
Table 1: LC-MS/MS Method Parameters for Kratom Alkaloids in Human Plasma
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Mitragynine | 0.5 | 400 | 98.4 - 113 | 3.9 - 14.7 | [1][2] |
| 7-Hydroxymitragynine | 0.5 | 400 | 98.4 - 113 | 3.9 - 14.7 | [1][2] |
| Speciogynine | 0.5 | 400 | 98.4 - 113 | 3.9 - 14.7 | [1][2] |
| Speciociliatine | 0.5 | 400 | 98.4 - 113 | 3.9 - 14.7 | [1][2] |
| Paynantheine | 0.5 | 400 | 98.4 - 113 | 3.9 - 14.7 | [1][2] |
Table 2: UPLC-MS/MS Method for 7-Hydroxymitragynine in Rat Plasma
| Parameter | Value | Reference |
| LLOQ | 10 ng/mL | [3] |
| Linearity | 10 - 4000 ng/mL (r² = 0.999) | [3] |
| Intra-day Precision (% RSD) | < 15% | [3] |
| Inter-day Precision (% RSD) | < 15% | [3] |
| Accuracy | 96.5% - 104.0% | [3] |
| Extraction Recovery | 62.0% - 67.3% | [3] |
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in a plasma matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is based on established methods for related kratom alkaloids and specific information regarding this compound analysis.
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
1. Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
3. Instrumentation:
-
UPLC system (e.g., Waters Acquity UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+ or equivalent)
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation solvent (acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
5. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
6. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Propose monitoring transitions based on its molecular weight (m/z 415.2 -> fragment ions). Likely precursor ion is [M+H]+.
-
Internal Standard (this compound-d3): Propose monitoring transitions based on its molecular weight (m/z 418.2 -> fragment ions).
-
7. Calibration and Quality Control:
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of this compound reference standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure accuracy and precision.
Visualizations
Signaling Pathways and Experimental Workflows
Metabolic conversion of mitragynine.
Workflow for this compound quantification.
Key analytical considerations.
References
- 1. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
- 3. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS/MS Analysis of Mitragynine Pseudoindoxyl
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Mitragynine (B136389) Pseudoindoxyl in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Mitragynine pseudoindoxyl is a potent opioid agonist and a metabolite of 7-hydroxymitragynine (B600473), a key alkaloid of the plant Mitragyna speciosa (Kratom).[1] The described methodology is crucial for researchers in pharmacology, toxicology, and drug development studying the pharmacokinetics and physiological effects of Kratom alkaloids.
Introduction
Mitragynine and 7-hydroxymitragynine are the two most prominent alkaloids found in the leaves of the Kratom tree.[2] While mitragynine is the most abundant, 7-hydroxymitragynine is considerably more potent.[3] Recent studies have identified this compound as a metabolite of 7-hydroxymitragynine, exhibiting even greater potency as an opioid agonist.[1] This discovery underscores the importance of accurately quantifying this compound to understand the overall pharmacological profile of Kratom. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS/MS, a technique that offers high sensitivity and selectivity for complex biological samples.[3]
Experimental
A liquid-liquid extraction procedure is employed for the isolation of this compound from plasma or urine samples.
-
To 100 µL of the sample (plasma or urine), add 25 µL of an internal standard solution (e.g., Mitragynine-d3).
-
Add 500 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
System: Waters Acquity UPLC system or equivalent[1]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C[1]
-
Injection Volume: 5 µL
-
System: Waters Xevo TQ-S micro mass spectrometer or equivalent[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 0.5 kV[1]
-
Source Temperature: 150 °C[1]
-
Desolvation Temperature: 450 °C[1]
-
Desolvation Gas Flow: 900 L/h[1]
-
Cone Gas Flow: 50 L/h[1]
-
MRM Transitions:
Results and Discussion
The developed HPLC-MS/MS method provides excellent separation and sensitive detection of this compound. The fragmentation of mitragynine-related compounds typically involves cleavage of the C-ring and loss of the substituted piperidine (B6355638) D-ring.[3] For this compound (initially identified as an unknown metabolite of 7-hydroxymitragynine), the transition of m/z 415.2 > 190.1 was found to be the most abundant and specific, making it ideal for quantitation.[1][3]
Method Validation
The method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects. The following tables provide a template for summarizing the quantitative data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 0.5 | < 15 | < 15 | 85 - 115 |
| This compound | 5 | < 15 | < 15 | 85 - 115 |
| This compound | 50 | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.05 | 0.1 |
Conclusion
This application note presents a robust and reliable HPLC-MS/MS method for the determination of this compound in biological samples. The protocol is suitable for pharmacokinetic studies and toxicological screenings, providing the necessary sensitivity and specificity to advance our understanding of Kratom's complex pharmacology.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol (B129727).
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Mitragynine-d3 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Protocol 2: Sample Extraction
-
Label autosampler vials for each sample, calibrator, and quality control.
-
Pipette 100 µL of the respective sample, calibrator, or QC into appropriately labeled microcentrifuge tubes.
-
Add 25 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.
-
Add 500 µL of 0.1 M NaOH to each tube and vortex for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted solution to the labeled autosampler vials for HPLC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in MS/MS.
References
- 1. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Quantitative Analysis of Mitragynine in Consumer Products Labeled as Kratom - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. ifrti.org [ifrti.org]
UPLC-HRMS for the Characterization of Mitragynine Pseudoindoxyl: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitragynine (B136389) pseudoindoxyl, a potent rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine (B600473), has garnered significant interest due to its powerful analgesic properties, reportedly exceeding that of morphine.[1] As a highly selective mu-opioid receptor agonist with a unique signaling profile, its accurate characterization and quantification are crucial for pharmacological research and drug development.[2][3] This application note provides a detailed protocol for the characterization of mitragynine pseudoindoxyl using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS). The described methodology offers high sensitivity and selectivity, enabling the robust identification and quantification of this compound in complex biological matrices.
Introduction
This compound is a semi-synthetic derivative of mitragynine, the primary alkaloid in the leaves of the Mitragyna speciosa (kratom) tree.[4] It is formed from the metabolic conversion of 7-hydroxymitragynine in human plasma.[5] Pharmacological studies have revealed that this compound is a potent G protein-biased agonist at the mu-opioid receptor, showing minimal recruitment of β-arrestin-2.[4][5] This signaling profile is associated with a potentially improved side-effect profile compared to classical opioids, making it a compound of significant interest for the development of novel analgesics.[5]
UPLC-HRMS stands as a powerful analytical technique for the comprehensive characterization of novel psychoactive substances like this compound. The high chromatographic resolution of UPLC combined with the mass accuracy and sensitivity of HRMS allows for confident identification and precise quantification in complex samples.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
This protocol is adapted from a method for the analysis of 7-hydroxymitragynine in rat plasma and is suitable for this compound.[6]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., mitragynine-d3 (B10785887) at 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 500 µL of chloroform (B151607) and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to a UPLC vial for analysis.
UPLC-HRMS Method
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
UPLC Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
HRMS Conditions (Q-Exactive or similar)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 100-1000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
Data Presentation
High-Resolution Mass Spectrometry Data
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Calculated m/z [M+H]⁺ |
| This compound | C₂₃H₃₀N₂O₅ | 414.2155 | 415.2228 |
Quantitative Analysis of this compound Formation
The following table summarizes the formation of this compound from 7-hydroxymitragynine in the plasma of different species after a 120-minute incubation.[5]
| Species | This compound Formed (%) |
| Human | 53.8 ± 1.6 |
| Cynomolgus Monkey | 4.3 ± 0.2 |
| Dog | 1.7 ± 0.0 |
| Rat | 2.4 ± 0.2 |
| Mouse | 2.0 ± 0.0 |
Visualizations
Signaling Pathway of this compound
This compound acts as a G protein-biased agonist at the mu-opioid receptor. This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin-2, a pathway linked to some of the undesirable side effects of opioids like respiratory depression and constipation.[5][7]
Caption: G protein-biased signaling of this compound at the μ-opioid receptor.
Experimental Workflow for UPLC-HRMS Analysis
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitragynine Pseudoindoxyl Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting receptor binding and functional assays for Mitragynine Pseudoindoxyl (MP), a potent and atypical opioid agonist. MP is a rearrangement product of 7-hydroxymitragynine, an active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2] It has garnered significant interest for its potent analgesic effects, which are comparable to or greater than traditional opioids, but with a potentially wider therapeutic window, showing reduced side effects such as respiratory depression and tolerance in animal studies.[1][2]
This compound is characterized by its high affinity for the mu-opioid receptor (μOR or MOR) and its unique signaling profile.[1][3] It acts as a MOR agonist and a delta-opioid receptor (δOR or DOR) antagonist.[1][2] Critically, it is considered a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways without significantly recruiting β-arrestin-2, a protein implicated in many of the adverse effects of classical opioids.[1][4][5]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and related kratom alkaloids for comparative analysis.
Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)
| Compound | Mu-Opioid (MOR) | Delta-Opioid (DOR) | Kappa-Opioid (KOR) | Reference |
| This compound | 0.087 - 0.8 | 3.0 | 24 - 79.4 | [1][4][6] |
| 7-Hydroxymitragynine | 13.5 - 37 | 91 - 155 | 123 - 132 | [1][4][6][7] |
| Mitragynine | 7.24 - 230 | 60.3 - 231 | 1,011 - 1,100 | [1][4][6] |
| Morphine | ~1-4 | ~50-200 | ~30-100 | [1] (Comparative) |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity at the Mu-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| This compound | 1.7 ± 0.1 | 84 ± 5 | [8] |
EC₅₀ (Half-maximal effective concentration) is a measure of potency. Eₘₐₓ (Maximum effect) indicates efficacy relative to a standard full agonist.
Experimental Protocols
Application Note 1: Competitive Radioligand Binding Assay
Principle: This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for opioid receptors. The assay measures the ability of the unlabeled test compound (MP) to compete with a radiolabeled ligand for binding to opioid receptors expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human or murine mu-, delta-, or kappa-opioid receptor.[1][9]
-
Radioligand: e.g., [³H]DAMGO (for MOR), [³H]DPDPE or [³H]Naltrindole (for DOR), [³H]U-69593 or [³H]Diprenorphine (for KOR).[1][10]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand, e.g., Naloxone.[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.4.[1][9]
-
Instrumentation: 96-well filter plates (e.g., GF/B or GF/C), vacuum manifold, liquid scintillation counter, scintillation fluid.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration range should be sufficient to generate a full competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer for Total Binding wells.
-
50 µL of non-specific binding control (e.g., 10 µM Naloxone) for Non-specific Binding (NSB) wells.
-
50 µL of the appropriate this compound dilution for experimental wells.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a final concentration close to its Kₑ) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well to initiate the binding reaction.[10] The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 25°C or 30°C.[1][10]
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of MP that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Application Note 2: [³⁵S]GTPγS Functional Assay
Principle: This assay measures the functional activity of this compound as a G protein-coupled receptor (GPCR) agonist. Agonist binding to a Gᵢ/ₒ-coupled receptor like the MOR promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. This protocol uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated [³⁵S]GTPγS is a direct measure of receptor activation and G protein coupling.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the opioid receptor of interest (e.g., MOR).[1]
-
Radioligand: [³⁵S]GTPγS.[1]
-
Test Compound: this compound.
-
Positive Control: A known full MOR agonist, e.g., DAMGO.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.[1]
-
Instrumentation: As described in Application Note 1.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Membrane Pre-incubation: Pre-incubate the cell membranes (2-10 µg protein/well) with GDP (e.g., 10-30 µM) for at least 15 minutes on ice to ensure all G proteins are in the inactive, GDP-bound state.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
The appropriate dilution of this compound or control compound.
-
The pre-incubated membrane/GDP mixture.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to all wells to start the reaction.[1]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.[1]
-
Termination and Harvesting: Terminate the assay by rapid filtration through a filter plate and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract basal binding (in the absence of agonist) from all values.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.
-
Efficacy (Eₘₐₓ) is often expressed as a percentage of the stimulation achieved by a standard full agonist like DAMGO.
-
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitragynine - Wikipedia [en.wikipedia.org]
- 7. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arnmsmb.com [arnmsmb.com]
Application Notes and Protocols: [35S]GTPγS Functional Assay for Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a potent, synthetically derived opioid analgesic that acts as a G-protein biased agonist at the μ-opioid receptor (MOR).[1][2][3] This compound has garnered significant interest within the drug development community due to its unique pharmacological profile. It demonstrates a preference for activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][2] This bias is hypothesized to contribute to a more favorable side-effect profile, potentially reducing common opioid-related adverse effects such as respiratory depression and constipation, while retaining potent analgesic properties.[2][3]
The [35S]GTPγS binding assay is a robust and widely utilized functional assay to quantify the activation of G-protein coupled receptors (GPCRs), such as the MOR, by agonist ligands.[4][5] This assay directly measures the initial step in the G-protein activation cascade. Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the radiolabeled nucleotide on activated Gα subunits, providing a direct and quantifiable measure of receptor-mediated G-protein activation.[5]
These application notes provide a comprehensive overview and a detailed protocol for utilizing the [35S]GTPγS functional assay to characterize the activity of mitragynine pseudoindoxyl at the μ-opioid receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of a G-protein biased MOR agonist and the general workflow of the [35S]GTPγS binding assay.
Caption: G-protein biased agonism of this compound at the μ-opioid receptor.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at opioid receptors.
Table 1: [35S]GTPγS Functional Assay Parameters for this compound at the μ-Opioid Receptor
| Ligand | Parameter | Value | Cell System | Reference |
| This compound | EC50 | 1.7 ± 0.1 nM | CHO cells expressing murine MOR-1 | [1] |
| This compound | Emax | 84 ± 5% (relative to DAMGO) | CHO cells expressing murine MOR-1 | [1] |
| DAMGO (Full Agonist) | Emax | 100% | CHO cells expressing murine MOR-1 | [1] |
Table 2: Opioid Receptor Binding Affinities (Ki) of this compound
| Ligand | Receptor | Ki (nM) | Cell System | Reference |
| This compound | μ-Opioid Receptor (MOR-1) | 0.8 | Cell lines expressing murine opioid receptors | [1] |
| This compound | δ-Opioid Receptor (DOR-1) | 3 | Cell lines expressing murine opioid receptors | [1] |
| This compound | κ-Opioid Receptor (KOR-1) | Moderate Affinity | Cell lines expressing murine opioid receptors | [1] |
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol is adapted from established methods for μ-opioid receptor agonists and is suitable for characterizing this compound.[4][6]
1. Materials and Reagents
-
Cell Membranes: Crude membrane fractions from cells stably expressing the human or rodent μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
[35S]GTPγS: Radiolabeled guanosine-5'-(γ-thio)-triphosphate, specific activity >1000 Ci/mmol.
-
This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO).
-
DAMGO: ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) - a full MOR agonist for positive control.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine Diphosphate): To facilitate nucleotide exchange.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation Cocktail.
-
96-well Microplates.
-
Glass Fiber Filter Mats.
-
Cell Harvester.
-
Scintillation Counter.
2. Membrane Preparation
-
Culture cells expressing the μ-opioid receptor to a high density.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. Also, prepare solutions for vehicle control, positive control (DAMGO, e.g., 10 µM), and non-specific binding (unlabeled GTPγS, e.g., 10 µM).
-
In a 96-well plate, add the following components in the specified order:
-
25 µL of assay buffer.
-
25 µL of diluted this compound, vehicle, or DAMGO.
-
50 µL of GDP to a final concentration of 30-100 µM.[6]
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
-
For non-specific binding wells, add 25 µL of unlabeled GTPγS (final concentration 10 µM) instead of the test compound.
-
Pre-incubate the plate at 30°C for 15 minutes with gentle shaking.
-
Initiate the binding reaction by adding 50 µL of [35S]GTPγS to each well to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
4. Termination and Filtration
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
5. Quantification and Data Analysis
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials or bags with an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (CPM in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of the full agonist DAMGO) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Conclusion
The [35S]GTPγS functional assay is an indispensable tool for the preclinical evaluation of novel opioid compounds like this compound. By providing a quantitative measure of G-protein activation, this assay allows for the precise determination of a compound's potency and efficacy, and aids in the characterization of its signaling bias. The detailed protocol and data presented herein serve as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the investigation of next-generation analgesics with improved safety profiles.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 4. benchchem.com [benchchem.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mitragynine Pseudoindoxyl β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a potent rearranged metabolite of the kratom alkaloid mitragynine.[1][2][3] It is recognized as a powerful analgesic that primarily acts as an agonist at the µ-opioid receptor (MOR).[1][2] A key characteristic of mitragynine pseudoindoxyl is its functional selectivity, also known as biased agonism. It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while demonstrating a failure to engage the β-arrestin-2 pathway at significant levels.[1][2][4][5] This is therapeutically significant, as the recruitment of β-arrestin-2 is often linked to the undesirable side effects of classical opioids, such as respiratory depression, tolerance, and constipation.[1][2][4] Therefore, assays that specifically measure β-arrestin recruitment are critical for characterizing the pharmacological profile of this compound and similar G-protein biased ligands.
These application notes provide a detailed protocol for assessing β-arrestin-2 recruitment by this compound, based on the widely used PathHunter® enzyme fragment complementation (EFC) technology.[6][7]
Signaling Pathway of µ-Opioid Receptor Activation
Upon agonist binding, the µ-opioid receptor (MOR) undergoes a conformational change. G-protein biased agonists like this compound favor the activation of intracellular G-proteins (Gαi/o), leading to downstream signaling cascades that produce analgesia. In contrast, classical opioids like morphine or DAMGO also induce phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin-2. This action can lead to receptor desensitization, internalization, and the initiation of separate signaling pathways associated with adverse effects.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Modulation Assays for Mitragynine Pseudoindoxyl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a potent, rearranged metabolite of the primary alkaloid in Kratom, mitragynine. It has garnered significant interest within the scientific community for its notable activity at opioid receptors, specifically as a potent µ-opioid receptor (MOR) agonist.[1][2] Unlike classical opioids, mitragynine pseudoindoxyl is reported to be a G-protein biased agonist, preferentially activating G-protein signaling pathways over the recruitment of β-arrestin-2.[3][4][5] This biased agonism is a highly sought-after characteristic in the development of novel analgesics, as it may be associated with a reduction in typical opioid-related side effects such as respiratory depression and tolerance.[1][4]
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the Gi/o pathway by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Therefore, cAMP modulation assays are a fundamental tool for characterizing the functional activity and potency of compounds like this compound at the µ-opioid receptor.
These application notes provide a detailed overview of the quantitative data, signaling pathways, and experimental protocols necessary to effectively measure the activity of this compound using cAMP modulation assays.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at the µ-opioid receptor (MOR).
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | Cell Line | Reference |
| This compound | Murine MOR-1 | Radioligand Binding | 0.8 | Cell line stably expressing MOR-1 | [1] |
| This compound | Human MOR | Radioligand Binding ([³H]DAMGO) | 1.5 | Human MOR-expressing cells | [6] |
| Mitragynine | Human MOR | Radioligand Binding ([³H]DAMGO) | 709 | Human MOR-expressing cells | [6][7] |
| 7-Hydroxymitragynine | Human MOR | Radioligand Binding ([³H]DAMGO) | 78 | Human MOR-expressing cells | [6] |
| Morphine | Human MOR | Radioligand Binding ([³H]DAMGO) | 4.0 | Human MOR-expressing cells | [6] |
Table 2: Functional Potency in cAMP Inhibition Assays
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% Inhibition vs. DAMGO) | Cell Line | Reference |
| This compound | Wild Type Human MOR | 0.55 | 81 ± 3.6 | HEK 293T | [2] |
| This compound | H321F Mutant Human MOR | 16.9 | 58.9 ± 6.7 | HEK 293T | [2] |
| DAMGO (Full Agonist) | Wild Type Human MOR | 3.23 | 100 | HEK 293T | [2] |
| 7-Hydroxymitragynine | Wild Type Human MOR | 19.5 | 89 ± 3.8 | HEK 293T | [2] |
| Mitragynine | Wild Type Human MOR | 237 | 51 ± 5.4 | HEK 293T | [2] |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect.
Signaling Pathway and Experimental Workflow
This compound-Mediated cAMP Inhibition
The diagram below illustrates the signaling cascade initiated by the binding of this compound to the µ-opioid receptor, leading to the inhibition of cAMP production.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Analgesic Models of Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a semi-synthetic derivative of mitragynine, a primary alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant.[1] It has garnered significant interest within the scientific community for its potent analgesic properties, which are comparable to or greater than those of morphine.[2] Notably, mitragynine pseudoindoxyl exhibits a unique pharmacological profile as a G-protein biased agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor.[3][4][5] This mechanism is hypothesized to contribute to its potent pain-relieving effects with a potentially reduced risk of adverse effects commonly associated with traditional opioids, such as respiratory depression, tolerance, and physical dependence.[3][4][5][6]
These application notes provide a comprehensive overview of the common in vivo models used to assess the analgesic efficacy of this compound, complete with detailed experimental protocols and comparative data.
Data Presentation: Analgesic Efficacy
The following table summarizes the quantitative data on the analgesic potency of this compound in comparison to mitragynine and morphine, as determined by the radiant heat tail-flick assay in mice.
| Compound | Administration Route | ED₅₀ (mg/kg) [95% CI] | Potency Relative to Morphine | Reference |
| This compound | Subcutaneous | Not explicitly stated, but described as ~3-fold more potent than morphine | ~3x more potent | [2] |
| 7-Hydroxymitragynine | Subcutaneous | ~5-fold more potent than morphine | ~5x more potent | [2][3] |
| Mitragynine | Subcutaneous | 166 (101, 283) | ~66-fold less potent | [3] |
| Morphine | Subcutaneous | - | - | [2][3] |
Signaling Pathway of this compound
This compound's analgesic effect is primarily mediated through its interaction with opioid receptors. It acts as a potent agonist at the mu-opioid receptor (MOR) and an antagonist at the delta-opioid receptor (DOR).[3][4][5] A key feature of its mechanism is its biased agonism at the MOR, where it preferentially activates G-protein signaling pathways over the β-arrestin-2 pathway.[3][4][5][6] The recruitment of β-arrestin-2 is associated with many of the undesirable side effects of opioids, including tolerance, respiratory depression, and constipation.[3][4][5] By avoiding this pathway, this compound may offer a safer therapeutic window.
Experimental Protocols
Radiant Heat Tail-Flick Test
The tail-flick test is a common method to assess the spinal analgesic effects of compounds. It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Experimental Workflow:
Protocol:
-
Animals: Male Swiss Webster mice (or a similar strain) are typically used. They should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Apparatus: A tail-flick analgesia meter equipped with a radiant heat source.
-
Procedure: a. Gently restrain the mouse, allowing its tail to be positioned over the radiant heat source. b. Activate the heat source and start a timer simultaneously. c. The endpoint is the flicking or withdrawal of the tail from the heat. Stop the timer immediately upon this response. d. A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, the heat source is turned off, and the maximum latency is recorded. e. Measure the baseline latency for each animal before drug administration. f. Administer this compound or the vehicle control (e.g., via subcutaneous injection). g. At various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
The hot plate test is used to evaluate the supraspinal analgesic activity of a compound. It measures the reaction time of an animal to a thermal stimulus applied to its paws.
Experimental Workflow:
Protocol:
-
Animals: As with the tail-flick test, mice are commonly used.
-
Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Procedure: a. Place the mouse on the heated surface of the hot plate and start a timer. b. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. c. The time until the first sign of a nociceptive response is recorded as the latency. d. A cut-off time (e.g., 30-60 seconds) should be implemented to prevent injury. e. Determine the baseline latency for each animal before treatment. f. Administer the test compound or vehicle. g. Measure the hot plate latency at specified intervals after administration.
-
Data Analysis: Similar to the tail-flick test, the results can be expressed as the raw latency time or converted to %MPE.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model that is sensitive to peripheral and central analgesics. It involves injecting an irritant into the peritoneal cavity of a mouse, which causes characteristic stretching and writhing movements.
Experimental Workflow:
Protocol:
-
Animals: Mice are the standard species for this assay.
-
Reagents: 0.6-1% acetic acid solution in saline.
-
Procedure: a. Administer this compound or vehicle to the test animals (e.g., orally or intraperitoneally). b. After a predetermined absorption period (e.g., 30 minutes for oral administration), inject the acetic acid solution intraperitoneally. c. Immediately place the mouse in an observation chamber. d. After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 10-20 minutes).
-
Data Analysis: The analgesic effect is determined by comparing the number of writhes in the treated groups to the vehicle control group. The percentage of inhibition is calculated as follows: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Conclusion
The in vivo models described provide robust and reproducible methods for evaluating the analgesic properties of this compound. The tail-flick and hot plate tests are particularly useful for elucidating the spinal and supraspinal mechanisms of action, respectively, while the writhing test provides a measure of overall analgesic efficacy against inflammatory pain. The unique pharmacological profile of this compound, characterized by its biased agonism at the mu-opioid receptor, underscores its potential as a novel analgesic with an improved safety profile. These protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this promising compound.
References
- 1. occursnaturally.com [occursnaturally.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tail-Flick Test for Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for assessing the antinociceptive properties of Mitragynine (B136389) Pseudoindoxyl using the tail-flick test. This document is intended for researchers, scientists, and drug development professionals engaged in pain research and the evaluation of novel analgesic compounds.
Introduction
Mitragynine pseudoindoxyl is a potent rearranged metabolite of mitragynine, an alkaloid found in the plant Mitragyna speciosa (kratom).[1][2] It has garnered significant interest as a potential analgesic with a unique pharmacological profile, acting as a mu-opioid receptor agonist and a delta-opioid receptor antagonist.[1][3][4] In preclinical studies, it has demonstrated potent antinociceptive effects. This document outlines the tail-flick test, a common method for evaluating the analgesic efficacy of compounds like this compound in rodent models.[1][5] The test measures the latency of an animal to withdraw its tail from a thermal stimulus, with an increase in latency indicating an analgesic effect.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo antinociceptive studies of this compound using the tail-flick assay in male CD1 mice.[1]
| Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval (CI) | Notes |
| Subcutaneous (s.c.) | 0.76 | 0.56–0.83 | Cumulative dose-response, tested 15 minutes after administration at peak effect.[1] |
| Oral (p.o.) | 7.5 | 4.3–13 | Tested at various time points to establish a time course.[1] |
| Intracerebroventricular (i.c.v.) | 0.38 µg | 0.18-0.81 µg | Cumulative dose-response, tested 15 minutes after administration at peak effect.[1] |
Signaling Pathway of this compound in Analgesia
This compound exerts its analgesic effects primarily through its interaction with opioid receptors in the central nervous system.[1][4] It acts as a potent agonist at the mu-opioid receptor (MOR), which is a key target for traditional opioid analgesics like morphine.[1][3] Activation of MOR leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. Additionally, this compound functions as an antagonist at the delta-opioid receptor (DOR).[1][2] This dual action is noteworthy, as DOR antagonism may modulate the effects of MOR agonism and potentially contribute to a more favorable side-effect profile compared to conventional opioids.[1] A key finding is that this compound does not recruit β-arrestin-2, a protein associated with many of the adverse side effects of opioids, such as respiratory depression and tolerance.[1][2][3]
Caption: Signaling pathway of this compound.
Experimental Protocol: Tail-Flick Test
This protocol is adapted from studies evaluating the antinociceptive effects of this compound.[1]
Animals
-
Species: Male CD1 mice are a commonly used strain for this assay.[1]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment and to the testing room for at least 30 minutes on the day of the test.[6]
Materials
-
Tail-flick analgesia meter (e.g., radiant heat source).
-
Animal restrainers.
-
This compound.
-
Vehicle (appropriate for the route of administration, e.g., saline, DMSO).
-
Syringes and needles for administration.
-
Timer.
Experimental Procedure
The following workflow outlines the key steps in performing the tail-flick test.
Caption: Experimental workflow for the tail-flick test.
Detailed Method
-
Baseline Latency Determination:
-
Gently restrain the mouse.
-
Focus the radiant heat source on the distal portion of the tail.
-
Start the timer simultaneously with the heat stimulus.
-
Stop the timer as soon as the mouse flicks its tail. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the mouse does not respond within this time, the heat source should be removed, and the maximum latency recorded.
-
Perform 2-3 baseline measurements for each mouse with a sufficient interval between measurements and use the average as the baseline latency.
-
-
Drug Administration:
-
Prepare solutions of this compound in the appropriate vehicle at the desired concentrations.
-
Administer the compound or vehicle to the mice according to the chosen route (e.g., subcutaneous, oral gavage, or intracerebroventricular).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in the baseline determination step.
-
The timing of these measurements is crucial for constructing a time-course of the drug's effect. For ED₅₀ determination, measurements are often taken at the time of peak effect.[1]
-
Data Analysis
-
The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 [7]
-
Dose-response curves can be generated by plotting the %MPE against the logarithm of the dose.
-
The ED₅₀ value, which is the dose that produces 50% of the maximum effect, can be calculated from the dose-response curve using non-linear regression analysis.
Important Considerations
-
The intensity of the heat source should be calibrated to produce baseline latencies of approximately 2-4 seconds to ensure a sufficient range for detecting an analgesic effect.
-
The experimenter should be blinded to the treatment groups to minimize bias.
-
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 14 Publications | 74 Citations | Top Authors | Related Topics [scispace.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Tail-flick test [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hot Plate Analgesia Testing of Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a potent synthetic derivative of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom). It has garnered significant interest as a promising analgesic agent.[1][2] This compound acts as a biased agonist at the mu-opioid receptor (MOR) and an antagonist at the delta-opioid receptor (DOR).[1][3][4] This unique pharmacological profile suggests it may provide strong pain relief with a reduced risk of the adverse side effects associated with traditional opioids, such as respiratory depression, tolerance, and dependence.[1][4] In preclinical studies, mitragynine pseudoindoxyl has demonstrated potent antinociceptive effects in animal models of pain, including the hot plate test.[5]
These application notes provide a detailed protocol for assessing the analgesic properties of this compound using the hot plate test in mice. The hot plate test is a widely used and validated method for evaluating the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response.[6][7]
Mechanism of Action and Signaling Pathway
This compound exhibits a unique mechanism of action at the cellular level. It is a G-protein biased agonist at the mu-opioid receptor.[3][4] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway.[1][3] The recruitment of β-arrestin-2 is linked to many of the undesirable side effects of opioids, including respiratory depression and the development of tolerance.[1] By avoiding the recruitment of β-arrestin-2, this compound may offer a safer therapeutic window compared to conventional opioids.[1][4]
Experimental Protocol: Hot Plate Test
This protocol outlines the procedure for evaluating the antinociceptive effects of this compound in mice.
1. Animals:
-
Male Swiss albino mice (20-25 g) are commonly used.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
2. Materials:
-
Hot plate apparatus (e.g., Eddy's hot plate) maintained at a constant temperature of 55 ± 1°C.[7]
-
This compound (synthesis required as it is not a naturally occurring alkaloid in kratom).[4]
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in normal saline).[7]
-
Positive control: Morphine sulfate (B86663) (e.g., 5 mg/kg).[8]
-
Negative control: Vehicle.
-
Syringes and needles for administration (e.g., intraperitoneal).
-
Stopwatch.
3. Experimental Procedure:
3.1. Baseline Latency:
-
Before drug administration, determine the baseline reaction time for each mouse by placing it on the hot plate.
-
The latency is the time taken for the mouse to exhibit a nociceptive response, such as paw licking, shaking, or jumping.[7]
-
A cut-off time (e.g., 15-30 seconds) must be established to prevent tissue damage.[7] Animals not responding within the cut-off time should be removed from the hot plate.
-
Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded to reduce variability.
3.2. Drug Administration:
-
Randomly divide the animals into experimental groups (n=6-8 per group).
-
Administer this compound, morphine, or vehicle via the desired route (intraperitoneal administration is common).[9]
-
Doses of this compound can be selected based on dose-response studies. Published studies on similar compounds suggest a range of doses could be explored.[9]
3.3. Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the nociceptive response.[7]
4. Data Analysis:
-
The analgesic effect is expressed as the increase in latency time compared to the baseline.
-
Data are typically presented as the mean latency (in seconds) ± standard error of the mean (SEM).
-
Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the effects of different treatments to the vehicle control group.[10] A p-value of < 0.05 is generally considered statistically significant.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the hot plate test.
Table 1: Antinociceptive Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Latency (s) | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) |
| Vehicle | - | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Morphine | 5 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Comparison of Analgesic Potency
| Compound | ED₅₀ (mg/kg) | Peak Effect Time (min) |
| Morphine | ~2.5 - 5 | 30 - 60 |
| This compound | Reportedly more potent than morphine[5] | To be determined |
| Mitragynine | ~10 - 30[9] | 30 - 60 |
| 7-hydroxymitragynine | More potent than morphine[5] | To be determined |
Note: The ED₅₀ values are approximate and can vary based on experimental conditions.
Conclusion
The hot plate test is a robust and reliable method for evaluating the analgesic potential of novel compounds like this compound. The detailed protocol provided here, in conjunction with the understanding of its unique mechanism of action, will aid researchers in accurately assessing its efficacy and favorable side-effect profile. The potent antinociceptive effects of this compound, coupled with its biased agonism at the mu-opioid receptor, position it as a promising candidate for the development of safer and more effective pain therapeutics.[1][11]
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. occursnaturally.com [occursnaturally.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cell-Based Assays for the Functional Characterization of Mitragynine Pseudoindoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a semi-synthetic derivative of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2][3] It is a rearrangement product of 7-hydroxymitragynine, an active metabolite of mitragynine.[4] This molecule has garnered significant interest within the scientific community for its potent analgesic properties, which are comparable to or greater than those of morphine, coupled with a potentially improved side-effect profile.[1][3] Notably, mitragynine pseudoindoxyl exhibits reduced tolerance, withdrawal symptoms, and respiratory depression in animal models compared to traditional opioids.[3][4][5]
The unique pharmacological profile of this compound stems from its activity as a potent G-protein biased agonist at the µ-opioid receptor (MOR).[4][5][6][7][8][9] It also demonstrates antagonist activity at the δ-opioid receptor (DOR).[1][2][3][4] This biased agonism is characterized by the preferential activation of G-protein signaling pathways over the recruitment of β-arrestin-2.[1][2][3][10] The lack of β-arrestin-2 recruitment is thought to contribute to the reduced side effects associated with this compound.[1][2][3]
These application notes provide detailed protocols for key cell-based assays to functionally characterize this compound and similar compounds. The assays described herein are designed to quantify G-protein activation, assess β-arrestin recruitment, and measure the downstream signaling effects of µ-opioid receptor activation.
Signaling Pathway of this compound
This compound acts as a biased agonist at the µ-opioid receptor. Upon binding, it preferentially activates the inhibitory G-protein (Gi/o) pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade is believed to be responsible for its analgesic effects. Unlike traditional opioids, this compound shows minimal to no recruitment of β-arrestin-2, which is implicated in the development of tolerance and other adverse effects.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and compares it to other relevant compounds.
| Compound | Receptor | Assay | Ki (nM) | EC50 (nM) | Emax (%) | Reference(s) |
| This compound | MOR | Radioligand Binding | 0.8 | - | - | [1] |
| DOR | Radioligand Binding | 3 | - | - | [1] | |
| KOR | Radioligand Binding | Moderate | - | - | [1] | |
| MOR | [35S]GTPγS | - | 1.7 | 84 | [11] | |
| MOR | β-arrestin-2 | - | - | No recruitment | [1] | |
| 7-Hydroxymitragynine | MOR | Radioligand Binding | Moderate | - | - | [1] |
| MOR | [35S]GTPγS | - | 52.7 | - | [11] | |
| Mitragynine | MOR | Radioligand Binding | Poor | - | - | [1] |
| MOR | [35S]GTPγS | - | 202 | - | [11] | |
| Morphine | MOR | [35S]GTPγS | - | - | - | [11] |
| DAMGO | MOR | [35S]GTPγS | - | - | 100 | [8] |
Experimental Protocols
[35S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. An increase in [35S]GTPγS binding indicates G-protein activation.
Materials:
-
Cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Guanosine diphosphate (B83284) (GDP)
-
[35S]GTPγS
-
This compound and control compounds (e.g., DAMGO as a full agonist, morphine as a partial agonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the µ-opioid receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and varying concentrations of this compound or control compounds.
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin-2 to the activated µ-opioid receptor using Bioluminescence Resonance Energy Transfer (BRET).[10] Receptor activation by an agonist brings a luciferase-tagged β-arrestin-2 in close proximity to a fluorescently tagged receptor, resulting in a BRET signal.
Materials:
-
HEK293 cells
-
Plasmids encoding for µ-opioid receptor tagged with a fluorescent protein (e.g., YFP) and β-arrestin-2 tagged with a luciferase (e.g., RLuc)
-
Cell culture reagents
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound and control compounds (e.g., DAMGO)
-
Luciferase substrate (e.g., coelenterazine (B1669285) h)
-
Plate reader capable of measuring BRET
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the µ-opioid receptor-YFP and β-arrestin-2-RLuc plasmids using a suitable transfection reagent.
-
Plate the transfected cells into white, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Assay:
-
Remove the culture medium and replace it with assay buffer.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Detection:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence at two different wavelengths (one for the luciferase emission and one for the fluorescent protein emission) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity of the fluorescent protein by the emission intensity of the luciferase.
-
Plot the BRET ratio as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For this compound, no significant increase in the BRET signal is expected.[1]
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells)
-
Cell culture reagents
-
96-well plates
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin (an adenylyl cyclase activator)
-
This compound and control compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture:
-
Plate cells expressing the µ-opioid receptor in a 96-well plate and culture overnight.
-
-
Assay:
-
Remove the culture medium and replace it with stimulation buffer.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound or control compounds.
-
Stimulate the cells with forskolin (to a final concentration of 10 µM) to induce cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the competitive immunoassay to quantify the amount of cAMP in each well. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
Read the plate using a compatible plate reader.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the functional characterization of this compound and other novel opioid compounds. By quantifying G-protein activation, β-arrestin recruitment, and downstream signaling, researchers can gain valuable insights into the pharmacological properties and potential therapeutic advantages of these molecules. The G-protein bias exhibited by this compound represents a promising avenue for the development of safer and more effective analgesics.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Mitragynine Pseudoindoxyl: A Novel Probe for Atypical Opioid Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389) pseudoindoxyl is a semi-synthetic derivative of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom). It has emerged as a compound of significant interest in opioid pharmacology due to its unique signaling profile.[1][2] Unlike classical opioids such as morphine, mitragynine pseudoindoxyl exhibits potent G-protein biased agonism at the mu-opioid receptor (MOR) with little to no recruitment of β-arrestin-2.[1][2][3] This "atypical" signaling is hypothesized to be responsible for its potent analgesic effects, which are accompanied by a reduced side-effect profile, including less respiratory depression, tolerance, and physical dependence compared to traditional opioids.[2][4] These properties make this compound an invaluable tool for dissecting the molecular mechanisms that differentiate desired analgesic signaling from the pathways mediating adverse opioid effects. This document provides detailed application notes and experimental protocols for studying the atypical opioid pharmacology of this compound.
Pharmacological Profile
This compound is a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.[2][4] Its affinity for the kappa-opioid receptor (KOR) is moderate.[1] The compound's most notable feature is its functional selectivity, or biased agonism, at the MOR. It potently activates G-protein signaling pathways, which are associated with analgesia, but does not significantly engage the β-arrestin-2 pathway, which is implicated in many of the undesirable side effects of opioids.[1][2][3]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound in comparison to other relevant opioid ligands.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| This compound | 0.8[1] | 3.0[1] | Moderate Affinity[1] |
| Mitragynine | 7.24[4] | 60.3[5] | 1100[5] |
| 7-Hydroxymitragynine | 13.5[4] | 155[5] | 123[5] |
| Morphine | 4.0[6] | - | - |
| DAMGO | - | - | - |
Table 2: Functional Activity at the Mu-Opioid Receptor
| Compound | [³⁵S]GTPγS Binding (EC₅₀, nM) | [³⁵S]GTPγS Binding (Eₘₐₓ, % vs DAMGO) | β-Arrestin-2 Recruitment |
| This compound | 1.7[7] | 84[7] | No Recruitment[1][2] |
| Mitragynine | 202[7] | 4.0[6] | - |
| 7-Hydroxymitragynine | 53[7] | 46[6] | - |
| Morphine | - | 92[6] | Recruits |
| DAMGO | - | 100 | Recruits |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its pharmacological characterization.
Figure 1: Signaling pathway of this compound at the MOR.
Figure 2: Experimental workflow for characterizing this compound.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone (10 µM).
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of diluted this compound or vehicle.
-
50 µL of cell membrane suspension (50-100 µg protein).
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for MOR Activation
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate G-proteins via the MOR.
Materials:
-
Cell membranes from cells expressing human MOR.
-
[³⁵S]GTPγS (0.1 nM).
-
GDP (10 µM).
-
DAMGO (positive control).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and DAMGO.
-
In a 96-well plate, add:
-
25 µL of assay buffer with GDP.
-
25 µL of diluted compound or vehicle.
-
50 µL of cell membrane suspension.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Quantify radioactivity by scintillation counting.
-
Plot the concentration-response curve and determine EC₅₀ and Eₘₐₓ values relative to DAMGO.
β-Arrestin-2 Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin-2 to the MOR.
Materials:
-
A commercial β-arrestin recruitment assay system (e.g., PathHunter® by DiscoverX or Tango™ by Thermo Fisher Scientific) using cells co-expressing MOR and a β-arrestin-2 fusion protein.
-
This compound stock solution.
-
DAMGO (positive control).
-
Assay-specific reagents and detection substrate.
-
White, clear-bottom 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Culture and seed the cells according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and DAMGO.
-
Add the diluted compounds to the cells and incubate for the time specified by the manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagent and incubate as required.
-
Measure the luminescent signal using a plate reader.
-
Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin-2 recruitment.
Mouse Tail-Flick Test for Analgesia
Objective: To evaluate the antinociceptive (analgesic) effects of this compound in vivo.
Materials:
-
Male ICR or C57BL/6 mice.
-
Tail-flick analgesia meter (radiant heat source).
-
This compound solution for injection (e.g., subcutaneous).
-
Morphine solution (positive control).
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimatize mice to the testing room and restraining device.
-
Determine the baseline tail-flick latency for each mouse by applying the radiant heat source to the tail and recording the time until the mouse flicks its tail away. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.
-
Administer this compound, morphine, or vehicle to different groups of mice.
-
At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the dose-response relationship and the ED₅₀ of this compound.
Conclusion
This compound represents a significant advancement in the study of opioid pharmacology. Its distinct signaling profile, characterized by potent G-protein activation at the MOR without β-arrestin-2 recruitment, provides a powerful chemical tool to explore the structural and mechanistic bases of opioid receptor function. The protocols outlined in this document offer a comprehensive framework for researchers to investigate the atypical properties of this compound and to advance the development of safer and more effective analgesic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail-flick test [protocols.io]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Troubleshooting & Optimization
"Mitragynine pseudoindoxyl" synthesis challenges and side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mitragynine (B136389) pseudoindoxyl.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of mitragynine pseudoindoxyl, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my biomimetic semi-synthesis of this compound from 7-hydroxymitragynine (B600473) consistently low?
Answer:
Low yields in the biomimetic semi-synthesis, which involves a base-induced rearrangement of 7-hydroxymitragynine, are a frequently reported challenge.[1] Several factors can contribute to this issue:
-
Incomplete Conversion: The rearrangement from the indolenine of 7-hydroxymitragynine to the spiro-pseudoindoxyl core may not proceed to completion under the reaction conditions used.
-
Side Reactions: The starting material and product are complex molecules susceptible to various side reactions, including oxidation and degradation, under basic conditions.
-
Purification Losses: this compound can be challenging to separate from unreacted starting material and various side products, leading to significant losses during purification.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for the rearrangement.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the starting material and product.
-
Purification Strategy: Employ a multi-step purification strategy, such as a combination of column chromatography and preparative HPLC, to improve the separation of the desired product.
-
Starting Material Quality: Ensure the 7-hydroxymitragynine starting material is of high purity, as impurities can interfere with the reaction.
Question 2: I am observing the formation of multiple spots on my TLC plate during the total synthesis of this compound, particularly after the methylation step. What are these side products and how can I avoid them?
Answer:
The formation of multiple products, especially during the installation of the methyl enol ether moiety, is a known challenge in the total synthesis of this compound.[1]
Primary Side Product:
-
N-methylated side-product: A significant side product is the N-methylated pseudoindoxyl. This occurs because the nitrogen atom of the pseudoindoxyl core is also nucleophilic and can compete with the desired O-methylation of the enol tautomer.[2]
Other Potential Side Products:
-
Isomers: this compound can exist as a dynamic ensemble of stereoisomers in protic environments.[1][3] This isomerization can occur during the reaction or workup, leading to the appearance of multiple spots on TLC.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the precursor molecule.
-
Degradation Products: The complex structure of the intermediates can be sensitive to acidic or basic conditions used in the workup, leading to degradation.
Troubleshooting Steps:
-
Chemoselective O-alkylation: To avoid N-methylation, employ a Mitsunobu reaction for the O-alkylation of the enol tautomer. This method has been shown to provide good yields and chemoselectivity for the desired O-methylated product.[2]
-
Control of Stereoisomerism: Be aware that this compound can isomerize.[1] Purification by chromatography may allow for the isolation of a single isomer, but it may reconvert to a mixture in protic solvents. Characterization by NMR in a suitable solvent is crucial to identify the isomeric ratio.
-
Careful Workup: Use mild workup conditions to minimize degradation. Neutralize any acidic or basic reagents carefully and avoid prolonged exposure to harsh pH conditions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining this compound?
A1: There are three primary synthetic approaches to this compound:
-
Biomimetic Semisynthesis: This method involves the rearrangement of 7-hydroxymitragynine, which is an oxidation product of mitragynine.[4] While it mimics the proposed biosynthetic pathway, it often suffers from low yields.
-
Total Synthesis: A scalable and enantioselective total synthesis has been developed.[1][3] This approach builds the complex spiro-5-5-6-tricyclic system from simpler starting materials and offers the flexibility to create analogs.
-
Interrupted Ugi Reaction (for analogs): A synthesis of an 11-methoxy analog of this compound has been reported using an interrupted Ugi reaction as a key step.[5][6] However, this method is noted to be limited to highly electron-rich aromatic derivatives and has not been successfully applied to the synthesis of the natural product itself.[6]
Q2: What are the challenges associated with the stereochemistry of this compound?
A2: A significant challenge is the "structural plasticity" of this compound.[1][3] In protic environments, it can exist as a dynamic equilibrium of multiple stereoisomers through a retro-Mannich/Mannich isomerization process.[1] This means that even if a single isomer is isolated, it can convert to a mixture in biological systems or during analysis in protic solvents. Researchers should be aware of this phenomenon and use appropriate analytical techniques (e.g., NMR in aprotic solvents) to characterize their samples accurately.
Q3: Are there any known impurities that are difficult to separate from this compound?
A3: Yes, the primary challenging impurity is often its C-20 epimer, speciogynine (B3026189) pseudoindoxyl, especially in total synthesis approaches that are not perfectly diastereoselective.[1] Additionally, the other stereoisomers that form in protic solvents can be considered impurities if a single, specific isomer is desired. Careful chromatography is typically required to separate these closely related compounds.
Quantitative Data Summary
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Synthetic Step | Method | Reported Yield | Reference |
| Biomimetic Rearrangement | Base-induced from 7-hydroxymitragynine | Low (not specified) | [1] |
| Spiro-5-5-6-tricyclic core formation | Protecting-group-free cascade relay process | Good | [1] |
| O-methylation of enol tautomer | Mitsunobu reaction | Good | [2] |
| Stereoselective reduction to this compound | Adam's catalyst (PtO₂) | Modest diastereoselectivity | [2] |
| Stereoselective reduction to speciogynine pseudoindoxyl | Radical stepwise reduction (HAT-type) | 73% | [2] |
Experimental Protocols
1. Scalable Total Synthesis of this compound (Adapted from Angyal et al., 2023) [1][2]
A detailed, step-by-step protocol for the total synthesis is extensive and can be found in the supplementary information of the cited reference. The key challenging step of O-methylation is highlighted below:
-
α-Formylation and O-Methylation using Mitsunobu Reaction:
-
The pentacyclic core intermediate is subjected to double deprotonation with excess Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Methyl formate (B1220265) is added to achieve α-formylation.
-
The reaction is quenched with methanol.
-
The resulting α-formylated product (as a mixture of isomers) is then subjected to a Mitsunobu reaction with methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (B44618) (PPh₃) in THF to achieve chemoselective O-methylation, affording the precursor to this compound in good yield.
-
2. Biomimetic Semisynthesis (General Procedure)
A general procedure involves treating 7-hydroxymitragynine with a base in an appropriate solvent.
-
Example Conditions:
-
Dissolve 7-hydroxymitragynine in a suitable solvent (e.g., toluene).
-
Add a Lewis acid such as Zn(OTf)₂.[7]
-
Heat the reaction mixture (e.g., to 110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A chemical synthesis of 11-methoxy this compound featuring the interrupted Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitragynine Pseudoindoxyl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mitragynine (B136389) Pseudoindoxyl.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Mitragynine Pseudoindoxyl, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Oxidative Rearrangement | Incomplete oxidation of mitragynine or 7-hydroxymitragynine (B600473). | Optimize oxidizing agent (e.g., PIFA, oxone) concentration and reaction time. Monitor reaction progress closely using TLC or LC-MS. |
| Degradation of the starting material or product under reaction conditions. | Adjust reaction temperature and pH. Consider using milder oxidizing agents. | |
| Inefficient rearrangement of the intermediate. | For the rearrangement of 7-hydroxymitragynine, ensure the use of an appropriate Lewis acid, such as Zinc triflate (Zn(OTf)₂), and an inert solvent like toluene.[1] | |
| Formation of N-methylated Side-Products | Use of standard alkylation protocols for the installation of the methyl enol ether can lead to competitive N-methylation at the pseudoindoxyl nitrogen.[2][3][4] | Employ a Mitsunobu reaction for a chemoselective O-alkylation. This method has been shown to provide good yields and avoid N-methylation.[2][3][4] |
| Low Yields in Spirocyclization (Total Synthesis) | Difficulty in constructing the spiro-fused indoxyl system, especially when attempting to annulate it onto advanced piperidine-containing intermediates.[5] | Consider alternative synthetic strategies such as the interrupted Ugi reaction, which has been successful in constructing the spiro-fused indoxyl system in an analog synthesis.[5] |
| Difficulties with Scale-Up | High reactivity and sensitivity of key intermediates, such as spirocyclic cyclopropane-indoxyl building blocks, leading to low yields on a larger scale.[2] | Develop a robust and scalable synthetic route, potentially utilizing a protecting-group-free cascade relay process to minimize intermediate handling and purification steps.[2][3][6] |
| Formation of oligomeric and polymeric side products during certain reaction steps. | Optimize reaction conditions, particularly base and solvent, to ensure high conversion and selectivity. For instance, using KHMDS as a base was found to be effective for the formation of a key tryptamine (B22526) analog.[7] | |
| Inconsistent Yields | Sensitivity of reactions to trace amounts of water or oxygen. | Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Variability in reagent quality. | Use freshly purified reagents and solvents. Titrate organometallic reagents before use. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to obtain this compound?
A1: There are two primary approaches for the synthesis of this compound:
-
Semi-synthesis: This involves the chemical transformation of naturally occurring kratom alkaloids, typically mitragynine or 7-hydroxymitragynine. A common method is the oxidative rearrangement of mitragynine, which proceeds through a 7-hydroxymitragynine intermediate.[5]
-
Total synthesis: This approach builds the molecule from simpler, commercially available starting materials. Several total syntheses have been reported, including a scalable and enantioselective route that utilizes a protecting-group-free cascade relay process.[3][6][8]
Q2: I am observing a significant amount of N-methylated byproduct during the synthesis. How can I prevent this?
A2: The formation of N-methylated side products is a known issue, particularly during the installation of the methyl enol ether moiety using standard alkylation methods.[2][3][4] To achieve chemoselective O-alkylation and avoid this side reaction, it is recommended to use a Mitsunobu reaction. This has been demonstrated to provide the desired product in high yield.[2][3][4]
Q3: My yields are consistently low when attempting the oxidative rearrangement of mitragynine. What can I do to improve this?
A3: Low yields in the oxidative rearrangement can be due to several factors. The first total synthesis of mitragynine, which also described this rearrangement, reported an overall yield of 21% in three steps.[5] To improve the yield, ensure the complete conversion of mitragynine to 7-hydroxymitragynine and then optimize the conditions for the subsequent rearrangement to the pseudoindoxyl. This can involve screening different Lewis acids and optimizing reaction time and temperature.
Q4: Are there any scalable methods for producing gram quantities of this compound?
A4: Yes, a scalable and enantioselective total synthesis has been developed that allows for the production of gram-scale quantities of this compound.[2][3][6] This method features a protecting-group-free cascade relay process, which enhances efficiency and scalability.[2][3][6]
Q5: What are some of the reported yields for the synthesis of this compound and its analogs?
A5: The reported yields vary depending on the synthetic strategy and specific reaction step. For instance, the final hydrogenation step in the synthesis of an 11-methoxy analog was achieved with a 72% yield.[5] In another reported synthesis, the yield was determined to be 58% by NMR. The oxidative rearrangement of mitragynine has been reported with an overall yield of 21% over three steps.[5]
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and its analogs.
| Reaction/Step | Starting Material | Product | Key Reagents/Conditions | Yield | Reference |
| Oxidative Rearrangement | Mitragynine | This compound | Three-step sequence | 21% (overall) | [5] |
| Hydrogenation | Exocyclic alkene precursor | 11-methoxy this compound | Adam's catalyst (PtO₂) | 72% | [5] |
| O-alkylation | α-formylated intermediate | Methyl enol ether | Mitsunobu reaction (MeOH, DEAD, PPh₃) | Good yield (gram scale) | [3][4] |
| HAT-type Reduction | Unsaturated intermediate | Speciogynine pseudoindoxyl | PhSiH₃, Mn(dpm)₃, TBHP | 73% | [3] |
| Overall Synthesis | Not specified | This compound | NMR with internal standard | 58% |
Experimental Protocols & Workflows
Experimental Workflow: Semi-Synthesis via Oxidative Rearrangement
This workflow illustrates the conversion of Mitragynine to this compound.
Caption: Semi-synthesis workflow from Mitragynine.
Logical Relationship: Troubleshooting N-Methylation
This diagram outlines the decision-making process when encountering N-methylated side-products.
Caption: Decision tree for avoiding N-methylation.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. A chemical synthesis of 11-methoxy this compound featuring the interrupted Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitragynine Pseudoindoxyl Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the purification of Mitragynine (B136389) Pseudoindoxyl.
Frequently Asked Questions (FAQs)
Q1: What is Mitragynine Pseudoindoxyl and how is it typically produced?
A1: this compound is a potent atypical opioid agonist that is a rearrangement product of 7-hydroxymitragynine (B600473), which itself is an oxidative metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1][2] It is not a major natural constituent of the plant material but can be formed through semi-synthesis from mitragynine or via metabolism in the body.[1][3][4] In laboratory settings, it is typically prepared via a semi-synthesis from isolated mitragynine.[1] This involves an initial oxidation of mitragynine to 7-hydroxymitragynine, followed by a rearrangement to yield this compound.[1][5]
Q2: What is the general workflow for the purification of this compound?
A2: Following its synthesis, the purification of this compound from the reaction mixture typically involves standard organic chemistry techniques. The most common method is silica (B1680970) flash chromatography.[1] The purity of the collected fractions is then assessed using High-Performance Liquid Chromatography (HPLC).[1] For isolation from complex biological matrices like plasma, a multi-step process involving fractionation, preparative thin-layer chromatography (TLC), and HPLC may be required.[4]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Silica flash chromatography is a standard and effective method for the initial purification of the crude product from a reaction mixture.[1] For achieving high purity (≥95%) and for analytical assessment, reverse-phase High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] While not documented specifically for this compound, a two-dimensional approach using Centrifugal Partition Chromatography (CPC) followed by HPLC has proven effective for its direct precursor, 7-hydroxymitragynine, suggesting its potential applicability for complex mixtures.[6]
Q4: How is the purity of the final product typically confirmed?
A4: The purity of this compound is routinely confirmed by analytical reverse-phase HPLC, typically coupled with a UV-Vis detector.[1] Purity of ≥95% is a common standard for pharmacological studies.[1] Characterization and structural confirmation are performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]
Troubleshooting Guides
Problem: Low yield of this compound after synthesis and purification.
| Possible Cause | Suggested Solution |
| Incomplete Rearrangement: The conversion of 7-hydroxymitragynine to this compound is incomplete. | Ensure optimal reaction conditions (e.g., temperature, catalyst concentration) as specified in the synthesis protocol.[1][5] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Side Product Formation: Competing side reactions, such as the formation of N-methylated byproducts, can reduce the yield of the desired product.[7] | Use highly pure starting materials (mitragynine). Carefully control reaction stoichiometry and temperature. The use of specific catalysts like Zn(OTf)₂ has been reported to facilitate the desired rearrangement.[1][5] |
| Product Loss During Extraction: The compound may be lost during aqueous workup or solvent partitioning steps. | Ensure the pH of the aqueous layer is appropriately adjusted to basify the alkaloid (pH ~9) before extracting with an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).[1][8] Perform multiple extractions to ensure complete recovery from the aqueous phase. |
| Poor Recovery from Chromatography: The compound may adhere strongly to the silica gel or co-elute with other impurities. | Optimize the solvent system (eluent) for flash chromatography to ensure the compound elutes with an appropriate retention factor (Rf) of ~0.3-0.4. A gradient elution may be necessary. Ensure proper loading of the crude material onto the column. |
Problem: The purified product shows multiple peaks on an analytical HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Presence of Diastereoisomers: The synthesis may result in a mixture of diastereoisomers, which can be difficult to separate. While this compound has a defined stereochemistry, related kratom alkaloids exist as multiple diastereoisomers that are challenging to resolve.[9][[“]] | Optimize the HPLC method. Use a high-resolution column and experiment with different mobile phase compositions, gradients, and temperatures. Supercritical fluid chromatography (SFC) has shown better resolution for related alkaloid diastereoisomers than GC and could be an alternative to HPLC.[9][[“]] |
| Unreacted Starting Material or Intermediates: The sample may contain residual 7-hydroxymitragynine or mitragynine. | Improve the purification by flash chromatography. Collect smaller fractions and analyze them by TLC or HPLC before combining. Re-purify the contaminated fractions if necessary. |
| Compound Degradation: this compound may be unstable under certain conditions (e.g., prolonged exposure to acid, light, or high temperatures). | Store the purified compound in a cool, dark, and inert environment. Use fresh, high-quality solvents for HPLC analysis and perform the analysis promptly after sample preparation. |
Quantitative Data
Table 1: Opioid Receptor Binding Affinities & Functional Potency
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | MOR GTPγS EC₅₀ (nM) |
| This compound | 0.8[1] | 3[1] | Moderate Affinity[1] | 1.7 ± 0.1[4] |
| Mitragynine | 166 mg/kg (ED₅₀, in vivo)[1] | Poor Affinity[1] | Poor Affinity[1] | 119-fold less potent than pseudoindoxyl[4] |
| 7-Hydroxymitragynine | Moderate Affinity[1] | Considerably more potent than Mitragynine[1] | - | 31-fold less potent than pseudoindoxyl[4] |
Ki (Inhibitor constant): A measure of binding affinity; a lower value indicates stronger binding. EC₅₀ (Half-maximal effective concentration): A measure of potency; a lower value indicates greater potency.
Experimental Protocols
Protocol 1: Semi-Synthesis of this compound from Mitragynine
This protocol is adapted from published literature and should be performed by qualified personnel in a controlled laboratory setting.[1][5]
-
Step 1: Oxidation of Mitragynine to 7-Hydroxymitragynine.
-
Dissolve Mitragynine in a suitable solvent system such as acetonitrile (B52724) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Phenyliodine bis(trifluoroacetate) (PIFA) portion-wise to the solution.
-
Stir the reaction at 0 °C for approximately 1 hour, monitoring by TLC until the starting material is consumed.
-
Quench the reaction and proceed with workup and purification to isolate 7-hydroxymitragynine.
-
-
Step 2: Rearrangement to this compound.
-
Dissolve the purified 7-hydroxymitragynine in toluene.
-
Add Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂).
-
Heat the mixture to 110 °C and stir for approximately 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
-
Step 3: Purification.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by Silica Flash Chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to yield this compound.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol is based on a published method for purity confirmation.[1]
-
System: Waters 1525 Binary Pump with a Waters 2489 UV-Vis detector.
-
Column: Waters XBridge C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm and 280 nm.[1]
Visualizations
Caption: Synthesis and metabolic pathway from Mitragynine to this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Biased agonism of this compound at the μ-Opioid Receptor.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. files.plytix.com [files.plytix.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Kratom Alkaloids, Natural and Semi-Synthetic, Show Less Physical Dependence and Ameliorate Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
Technical Support Center: Mitragynine Pseudoindoxyl Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mitragynine (B136389) pseudoindoxyl in plasma and other biological matrices. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of mitragynine pseudoindoxyl in plasma?
A1: this compound is considered to be stable in the plasma of various species, including humans, monkeys, dogs, rats, and mice, once it is formed. The conversion of its precursor, 7-hydroxymitragynine (B600473) (7-HMG), to this compound is largely irreversible.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound at -20°C. Under these conditions, it has been reported to be stable for at least two years.
Q3: My results for this compound concentrations are unexpectedly high in human plasma samples. What could be the cause?
A3: A primary reason for unexpectedly high concentrations of this compound in human plasma is the ex vivo conversion of its precursor, 7-hydroxymitragynine (7-HMG). This conversion is particularly significant in human plasma compared to plasma from common preclinical species like rodents and monkeys.[1][2] It is crucial to handle samples appropriately to minimize this artificial formation.
Q4: How can I prevent the artificial formation of this compound from 7-hydroxymitragynine during sample collection and handling?
A4: To minimize the conversion of 7-HMG to this compound, it is recommended to:
-
Collect blood samples in tubes containing a protease inhibitor cocktail.
-
Process the blood to plasma as quickly as possible, maintaining cold conditions (e.g., on ice).
-
Store plasma samples at -80°C immediately after processing until analysis.
-
Minimize the time samples spend at room temperature during preparation for analysis.
Q5: What analytical method is best for quantifying this compound in plasma?
A5: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most suitable method for the sensitive and specific quantification of this compound in biological matrices. It is important to note that Gas Chromatography-Mass Spectrometry (GC-MS) may not be able to differentiate between 7-hydroxymitragynine and this compound.
Q6: Are there known issues with freeze-thaw stability for this compound?
A6: While specific freeze-thaw stability data for this compound is not extensively published, it is a critical parameter to assess during method validation. For its precursor, 7-hydroxymitragynine, stability has been demonstrated for up to three freeze-thaw cycles.[3] A similar stability profile may be expected for this compound, but it should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate samples | Inconsistent sample handling leading to variable ex vivo formation of this compound from 7-HMG. | Standardize all sample handling procedures. Ensure all samples are processed identically and promptly after collection. Use of a protease inhibitor cocktail is recommended. |
| Degradation of the analyte due to improper storage or handling. | Ensure samples are always kept on ice or at -80°C. Minimize exposure to room temperature. Verify the stability of the compound under your specific laboratory conditions. | |
| Low recovery during sample extraction | Suboptimal extraction method. | Optimize the extraction procedure. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. Ensure the pH of the sample and the choice of solvent are appropriate for this compound. |
| High plasma protein binding. | While specific data is limited, related kratom alkaloids exhibit plasma protein binding. Consider protein precipitation steps or using a stronger extraction solvent to disrupt protein binding. | |
| Poor chromatographic peak shape | Inappropriate mobile phase or column chemistry. | Optimize the UPLC method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a gradient elution is a good starting point. |
| Matrix effects from plasma components. | Employ a more rigorous sample clean-up method. Use of an internal standard that is structurally similar to this compound can help to compensate for matrix effects. | |
| Inability to distinguish from 7-HMG | Use of an unsuitable analytical technique. | Switch to a UPLC-MS/MS method, which can differentiate between the two compounds based on their chromatographic retention times and specific mass transitions. |
Data Presentation
Table 1: Stability of this compound in Plasma
| Species | Condition | Stability | Reference |
| Human, Monkey, Dog, Rat, Mouse | Incubation at 37°C for 120 minutes | Stable after formation | [1] |
| Not specified | Storage at -20°C | ≥ 2 years |
Table 2: Formation of this compound from 7-Hydroxymitragynine in Plasma
| Species | Incubation Time | % this compound Formed | Reference |
| Human | 120 minutes | 53.8 ± 1.6% | [1][2] |
| Monkey | 120 minutes | 4.3 ± 0.2% | [1][2] |
| Dog | 120 minutes | 1.7 ± 0.0% | [1][2] |
| Rat | 120 minutes | 2.4 ± 0.2% | [1][2] |
| Mouse | 120 minutes | 2.0 ± 0.0% | [1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
This protocol outlines a general procedure to determine the stability of this compound in plasma under various conditions.
1. Materials and Reagents:
-
This compound certified reference material
-
Control plasma from the desired species (e.g., human, rat)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Phosphate buffered saline (PBS), pH 7.4
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions by serially diluting the stock solution to appropriate concentrations for spiking into plasma.
3. Stability Assessment:
-
Short-Term (Bench-Top) Stability:
-
Spike control plasma with a known concentration of this compound (e.g., low, mid, and high QC levels).
-
Leave the spiked plasma samples at room temperature for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the samples for analysis.
-
-
Freeze-Thaw Stability:
-
Spike control plasma with this compound at three concentration levels.
-
Subject the samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the final thaw, process the samples for analysis.
-
-
Long-Term Stability:
-
Spike control plasma with this compound at three concentration levels.
-
Store the samples at -80°C.
-
Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).
-
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for UPLC-MS/MS analysis.
5. UPLC-MS/MS Analysis:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Optimize the MRM transitions for this compound and the internal standard.
6. Data Analysis:
-
Calculate the concentration of this compound in the stability samples against a freshly prepared calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point. Stability is generally accepted if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in plasma.
Caption: Mu-opioid receptor signaling pathways activated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of "Mitragynine pseudoindoxyl" in acidic conditions
Technical Support Center: Mitragynine (B136389) Pseudoindoxyl
This guide provides technical support for researchers, scientists, and drug development professionals working with mitragynine pseudoindoxyl, focusing on its stability and degradation in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing signs of instability when dissolved in acidic buffers (e.g., pH < 4) for my experiments. What is the likely cause?
A: While direct degradation studies on this compound are not extensively published, its instability in acidic conditions is highly probable. This is based on two key factors:
-
Precursor Instability : The parent Mitragyna alkaloids, including mitragynine and 7-hydroxymitragynine, are known to be acid-labile, meaning they degrade in acidic environments.[1][2][3] Mitragynine, for example, is unstable in simulated gastric fluid (pH ~1.2) and shows degradation at pH 4 over a 24-hour period.[4][5]
-
Structural Plasticity : this compound has been shown to exist as a dynamic ensemble of stereoisomers in protic environments (such as acidic aqueous solutions).[6][7][8] This suggests the molecule is reactive and can undergo acid-catalyzed isomerization or rearrangement, which may be detected as degradation or the appearance of new peaks in analytical assays.
Q2: I am observing multiple or broadened peaks during HPLC analysis of a pure this compound sample using an acidic mobile phase. Is this contamination?
A: This is likely not contamination but rather on-column isomerization. The acidic mobile phase can create an environment where this compound converts into a mixture of its stereoisomers.[8] This "structural plasticity" results in a dynamic equilibrium of related structures that may not separate cleanly under certain chromatographic conditions, leading to broadened or multiple adjacent peaks.
Q3: What are the potential degradation products of this compound under strong acidic conditions?
A: The exact degradation products are not well-documented. However, based on the chemistry of related alkaloids, potential reactions include:
-
Hydrolysis : The methyl ester group could be hydrolyzed, similar to how mitragynine degrades to 16-carboxymitragynine under certain conditions.[1][2][3]
-
Rearrangement : The complex spirocyclic core of the pseudoindoxyl structure could undergo further acid-catalyzed rearrangements.
-
Polymerization : Under harsh acidic conditions, indole-containing molecules can sometimes polymerize.
Identifying these products would require techniques like LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures.
Q4: How can I improve the stability of this compound during sample preparation and short-term storage in acidic solutions?
A: To minimize degradation, consider the following:
-
Temperature Control : Perform all dilutions and preparations on ice or at refrigerated temperatures (e.g., 4°C). The stability of parent Mitragyna alkaloids is highly dependent on temperature, with significantly less degradation at lower temperatures.[1][2][4]
-
Minimize Time : Reduce the exposure time of the compound to acidic conditions to the absolute minimum required for your experimental protocol.
-
Use a Milder pH : If your experiment allows, use the highest possible pH that is still within your required acidic range (e.g., use pH 4 instead of pH 2). Mitragynine is more stable at pH 4 and 6 than at pH 2.[4]
-
Immediate Analysis : Analyze samples immediately after preparation. Avoid storing solutions, even for short periods, in acidic buffers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak area in HPLC. | Acid-catalyzed degradation of this compound. | 1. Prepare samples immediately before injection.2. Use a less acidic mobile phase or a faster gradient if possible.3. Keep sample vials in a cooled autosampler (4°C). |
| Appearance of unexpected peaks in chromatogram over time. | Formation of degradation products or isomers. | 1. Conduct a time-course study to monitor the rate of appearance of new peaks.2. Use LC-MS to identify the mass of the unknown peaks.3. To confirm isomerization, attempt to isolate the new peak and re-inject it under the same conditions to see if it reverts or forms an equilibrium. |
| Poor reproducibility in bioassays performed in acidic media. | Degradation of the test compound during the assay incubation period. | 1. Perform a stability check of the compound under the exact assay conditions (media, temperature, time) without cells or tissues.2. Reduce incubation time if possible.3. Consider dosing in a less acidic vehicle that is rapidly diluted and buffered by the assay media. |
Quantitative Data: Stability of Mitragynine (Precursor)
Direct quantitative stability data for this compound in acidic conditions is limited. The following table summarizes the stability of its primary precursor, mitragynine , which indicates the general lability of this class of compounds in acid.
| pH | Temperature (°C) | Time | % Mitragynine Recovered | Stability Note | Source |
| ~1.2 (SGF) | Not Specified | > 20 min | < 80% | Unstable in Simulated Gastric Fluid (SGF). | [5] |
| 2 | 60 | 8 hours | Significant Loss | Acid labile at elevated temperatures. | [4] |
| 4 | 40 | 8 hours | ~100% | Stable at moderate temperatures. | [1][3] |
| 4 | 24 hours | 88.8 ± 1.4% | Degrades over time. | [5] | |
| 6 | 60 | 8 hours | ~100% | Stable even at elevated temperatures. | [4] |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in various acidic buffers.
-
Preparation of Buffers:
-
Prepare buffers at the desired pH values (e.g., pH 2.0, 4.0, 5.0, and 7.4 as a control).
-
Example pH 2.0 Buffer: 0.01 N HCl.
-
Example pH 4.0 Buffer: 50 mM Acetate Buffer.
-
Filter all buffers through a 0.22 µm filter.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a stable organic solvent like acetonitrile (B52724) or DMSO.
-
-
Incubation:
-
Spike the stock solution into each pre-warmed buffer (e.g., 37°C) to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the initial organic solvent concentration is low (<1%) to avoid solubility issues.
-
Vortex each solution gently.
-
Incubate the solutions in a temperature-controlled water bath or incubator.
-
-
Time-Point Sampling:
-
Collect aliquots from each pH solution at specified time points (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
The T=0 sample should be taken immediately after spiking.
-
-
Quenching the Reaction:
-
Immediately neutralize the reaction by adding the acidic aliquot to a quenching solution (e.g., a buffer at pH > 8 or a high concentration of organic solvent like ice-cold acetonitrile) to stop further degradation.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.[9]
-
Quantify the remaining percentage of this compound at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each pH condition.
-
Visualizations
Workflow for pH Stability Study
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. ifrti.org [ifrti.org]
- 5. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. crbb-journal.com [crbb-journal.com]
"Mitragynine pseudoindoxyl" solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Mitragynine (B136389) Pseudoindoxyl. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Mitragynine Pseudoindoxyl?
This compound is a potent and selective mu (µ)-opioid receptor agonist. It is a rearranged metabolite of mitragynine, the primary psychoactive alkaloid in the plant Mitragyna speciosa (kratom).[1] In preclinical studies, it has demonstrated strong analgesic effects with a potentially better safety profile than traditional opioids, showing reduced respiratory depression, tolerance, and withdrawal symptoms.[2]
2. What are the main challenges when working with this compound?
The primary challenge researchers face is its limited aqueous solubility. This can complicate the preparation of stock solutions and the execution of aqueous-based in vitro and in vivo experiments.
Troubleshooting Guide: Solubility Issues
Issue: I am having difficulty dissolving this compound.
Solution: this compound is known to have poor water solubility. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Source |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [3] |
| Chloroform | 1 - 10 mg/mL (Sparingly soluble) | [3] |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | [4] |
| Ethanol (B145695) | Likely soluble | [4] |
| Water | Poorly soluble | [5] |
Recommendations:
-
For preparing stock solutions for in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
For applications where DMSO is not suitable, ethanol may be used as an alternative.
-
It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[6]
Issue: My compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer.
Solution: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.
Recommendations:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after each dilution step to aid in dissolution.
-
Use of Surfactants or Co-solvents: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., polyethylene (B3416737) glycol) to the aqueous buffer can help maintain solubility.
Issue: How does pH affect the solubility of this compound?
Analogous pH-Dependent Solubility of Mitragynine:
| pH | Solubility of Mitragynine | Source |
| 4 | 3.5 ± 0.01 mg/mL | [8] |
| 7 | 88.9 ± 1.6 µg/mL | [8] |
| 9 | 18.7 ± 0.4 µg/mL | [8] |
It is reasonable to expect that this compound will also have greater solubility in acidic aqueous solutions. However, it is important to consider the stability of the compound at different pH values, as acidic conditions can sometimes lead to degradation of similar alkaloids.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol is adapted from standard procedures for preparing stock solutions of hydrophobic compounds for biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 414.5 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 414.5 g/mol
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins (Adapted from Mitragynine Studies)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Studies on mitragynine have shown that sulfobutylether-β-cyclodextrin (SBEβCD) can significantly enhance its complexation and, by extension, its solubility.[9] This method can be explored for this compound.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBEβCD)
-
Aqueous buffer of desired pH
-
Stir plate and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a saturated solution of SBEβCD: Dissolve the maximum possible amount of SBEβCD in the aqueous buffer at room temperature with stirring.
-
Add this compound: Add an excess amount of this compound to the SBEβCD solution.
-
Equilibrate: Stir the mixture for 24-48 hours at a constant temperature to allow for complex formation and equilibration.
-
Filter: Remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.
-
Quantify: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV, to ascertain the extent of solubility enhancement.
Signaling Pathway and Experimental Workflows
This compound Signaling at the µ-Opioid Receptor
This compound is a G-protein biased agonist at the µ-opioid receptor. This means it preferentially activates the G-protein signaling cascade without significantly recruiting β-arrestin-2, a protein implicated in some of the adverse effects of traditional opioids.[1][10]
Caption: G-protein biased signaling of this compound at the µ-opioid receptor.
Experimental Workflow: GTPγS Binding Assay
This assay is a functional measure of G-protein activation following receptor agonism. It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the extent of G-protein activation.[11][12]
Caption: Workflow for a GTPγS binding assay to assess µ-opioid receptor activation.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Mitragynine - Wikipedia [en.wikipedia.org]
- 8. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid signaling and design of analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Overcoming experimental artifacts in "Mitragynine pseudoindoxyl" assays
Welcome to the technical support center for researchers working with Mitragynine (B136389) Pseudoindoxyl (MP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Mitragynine Pseudoindoxyl (MP) and why is it of research interest?
A1: this compound is a semi-synthetic derivative of mitragynine, the primary alkaloid in the kratom plant (Mitragyna speciosa). It is a highly potent µ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist.[1][2][3] MP is of significant interest to researchers due to its potential to act as a potent analgesic with a more favorable side-effect profile than traditional opioids, showing reduced respiratory depression, tolerance, and physical dependence in preclinical studies.[1][2][4] It is considered a G-protein biased agonist at the MOR, failing to significantly recruit β-arrestin-2, a pathway associated with many of the adverse effects of opioids.[1][2]
Q2: What are the main precursors for synthesizing this compound?
A2: this compound is typically synthesized from mitragynine. The process involves the oxidation of mitragynine to 7-hydroxymitragynine (B600473), which then undergoes a rearrangement to form the spiro-pseudoindoxyl core of MP.[5]
Q3: How stable is this compound in experimental conditions?
A3: this compound has been shown to be rapidly metabolized in microsomal stability assays, indicating poor hepatic stability.[5] However, it is relatively stable in the plasma of various species, including humans, with the conversion from 7-hydroxymitragynine being largely irreversible.[6] In contrast, its precursor, 7-hydroxymitragynine, is unstable in human plasma and can convert to MP.[6] Researchers should be mindful of the potential for rapid metabolism in cellular or in vivo models.
Q4: What is the significance of this compound's stereochemistry?
A4: Recent research has revealed that this compound can exist as a dynamic ensemble of stereoisomers in protic environments, including biological systems.[7] This "structural plasticity" means that MP is not a single, rigid molecule, which could have implications for its receptor interactions and overall pharmacological profile.[7] This could also contribute to variability in experimental results if not properly controlled.
Troubleshooting Guide
Problem 1: High variability in potency or efficacy in receptor binding or functional assays.
-
Possible Cause 1: Purity of the compound.
-
Possible Cause 2: Presence of multiple stereoisomers.
-
Troubleshooting Tip: The presence of a dynamic equilibrium of stereoisomers can lead to inconsistent results.[7] Consider the solvent and pH of your assay buffers, as these can influence the isomeric ratio. Characterizing the isomeric composition of your sample under your specific assay conditions may be necessary.
-
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting Tip: While relatively stable in plasma, MP is subject to rapid hepatic metabolism.[5][6] In cell-based assays with metabolically active cells, or in in vivo studies, consider the impact of metabolism on your compound's concentration over the time course of the experiment. Shorter incubation times or the use of metabolic inhibitors (where appropriate) may be necessary.
-
Problem 2: Low or no detectable analgesic effect in in vivo studies despite in vitro potency.
-
Possible Cause 1: Poor bioavailability.
-
Troubleshooting Tip: this compound is subject to rapid first-pass metabolism, which can limit its systemic exposure after oral administration.[5] Consider alternative routes of administration, such as subcutaneous or intravenous injection, which have been used successfully in preclinical studies.[1]
-
-
Possible Cause 2: Rapid clearance.
-
Troubleshooting Tip: The rapid hepatic clearance of MP can lead to a short duration of action.[5] Pharmacokinetic studies are recommended to determine the half-life of the compound in your animal model and to design an appropriate dosing regimen.
-
Problem 3: Inconsistent results between different batches of synthesized this compound.
-
Possible Cause: Incomplete or variable chemical rearrangement.
-
Troubleshooting Tip: The rearrangement of 7-hydroxymitragynine to this compound is a critical step.[5] Ensure that the reaction conditions (e.g., temperature, reaction time, reagents) are strictly controlled and optimized to drive the reaction to completion and minimize the formation of side products. Each new batch should be thoroughly characterized to confirm its identity and purity.
-
Quantitative Data Summary
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Mitragynine | >1000 | >10000 | >10000 |
| 7-Hydroxymitragynine | 40.6 | 662 | 1490 |
| This compound | 0.8 | 3 | Moderate Affinity |
| Morphine | 1.8 | 200 | 300 |
| DAMGO | 1.2 | 2500 | 1500 |
Data compiled from Kruegel et al., 2016.[1]
Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | µ-Opioid Receptor | 1.7 ± 0.1 | 84 ± 5 |
| 7-Hydroxymitragynine | µ-Opioid Receptor | 52.1 ± 1.1 | 95 ± 3 |
| Mitragynine | µ-Opioid Receptor | 202 ± 38 | 63 ± 8 |
Data compiled from Kamble et al., 2019 and Kruegel et al., 2016.[1][6]
Experimental Protocols
1. Synthesis of this compound from 7-Hydroxymitragynine
This protocol is based on the method described by Obeng et al., 2021.[5]
-
Starting Material: 7-Hydroxymitragynine
-
Reagents: Anhydrous aluminum chloride (AlCl₃), Dry dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Ethyl acetate (B1210297) (EtOAc)
-
Procedure:
-
Dissolve 7-Hydroxymitragynine (1 equivalent) in dry DCM.
-
Add AlCl₃ (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (23 °C) for 2 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography or preparative HPLC.
-
2. [³⁵S]GTPγS Receptor Functional Assay
This is a generalized protocol based on descriptions in the literature.[1][2]
-
Materials: Cell membranes expressing the opioid receptor of interest (e.g., MOR), [³⁵S]GTPγS, GDP, Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl), Test compounds (this compound and controls), Scintillation cocktail.
-
Procedure:
-
Prepare assay buffer containing GDP.
-
In a microplate, add cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine EC₅₀ and Eₘₐₓ values.
-
Visualizations
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hartsupporter.com [hartsupporter.com]
- 6. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Assay Interference with Mitragynine Pseudoindoxyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitragynine (B136389) Pseudoindoxyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mitragynine Pseudoindoxyl and why is it relevant in our assays?
This compound is a potent and highly affine µ-opioid receptor agonist.[1][2] It is a rearrangement product of 7-hydroxymitragynine, which is a metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1] Its relevance in assays stems from its significant opioid activity, which is more potent than mitragynine and even morphine in some studies.[3] This compound is crucial for understanding the pharmacology of kratom and for the development of novel analgesics.
Q2: We are observing unexpected or inconsistent results in our opioid receptor binding assays when testing samples containing kratom extracts or metabolites. Could this compound be the cause?
Yes, it is possible. This compound's high affinity for the µ-opioid receptor could lead to competition with radioligands or other tested compounds, potentially causing variable results.[1][2] Furthermore, the presence of multiple active alkaloids in kratom extracts, including mitragynine, 7-hydroxymitragynine, and their various isomers, can lead to a complex interplay of effects at the receptor level.
Q3: Can this compound interfere with immunoassays for other opioids?
While specific data on broad cross-reactivity of this compound in various opioid immunoassays is limited, it is a known principle that structurally similar compounds can cause false-positive results in immunoassays.[4][5] Given its interaction with opioid receptors, cross-reactivity with antibodies designed to detect other opioids is a plausible concern that should be investigated with confirmatory analytical methods.
Q4: Are there analytical challenges in accurately quantifying this compound?
Yes, a significant challenge is the presence of diastereomers (isomers with different spatial arrangements) of mitragynine and related alkaloids in kratom products.[6][7] Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) may not be able to distinguish between these isomers, potentially leading to inaccurate quantification of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Opioid Receptor Functional Assays
Symptoms:
-
Variability in EC50 or Emax values between experimental runs.
-
Discrepancies between expected and observed functional activity.
Possible Cause:
-
The low intrinsic efficacy of this compound might interfere with the results of highly amplified assays.
-
The presence of other kratom alkaloids with varying activities at the opioid receptor.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Use a validated analytical method, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), to confirm the identity and purity of your this compound standard.
-
Be aware of the potential for isomeric and diastereomeric impurities that may not be resolved by less specific methods.
-
-
Assay System Characterization:
-
Characterize the receptor expression level and signaling amplification of your assay system. Assays with high receptor reserve may mask the partial agonist nature of some compounds.
-
Consider using an assay with limited receptor reserve to better delineate the efficacy of this compound.
-
-
Use of Appropriate Controls:
-
Include a full µ-opioid receptor agonist (e.g., DAMGO) and a partial agonist (e.g., buprenorphine) as controls in your functional assays to benchmark the activity of this compound.
-
Issue 2: Suspected False-Positive Results in Opioid Immunoassays
Symptoms:
-
Positive result in an opioid screening immunoassay for a sample that is not expected to contain the target opioid.
-
Confirmation analysis by a more specific method (e.g., LC-MS/MS) is negative for the target opioid but confirms the presence of this compound or other kratom alkaloids.
Possible Cause:
-
Cross-reactivity of the immunoassay antibodies with this compound or its metabolites due to structural similarities to the target opioid.[4][5]
Troubleshooting Steps:
-
Confirmation with a Specific Method:
-
Always confirm positive immunoassay results with a highly specific and sensitive method like LC-MS/MS. This is the definitive way to rule out a false positive due to cross-reactivity.
-
-
Spiking Studies:
-
To investigate potential cross-reactivity, spike a drug-free matrix with a known concentration of pure this compound and run it in the immunoassay . A positive result would indicate cross-reactivity.
-
-
Consult the Assay Manufacturer:
-
Contact the immunoassay manufacturer to inquire about any known cross-reactivity of their assay with this compound or other kratom alkaloids. They may have internal data that is not publicly available.
-
-
Sample Dilution:
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki) of Mitragynine and its Derivatives
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Mitragynine | 230 ± 47 | 1011 ± 49 | 231 ± 21 | [2] |
| 7-Hydroxymitragynine | 37 ± 4 | 91 ± 8 | 132 ± 7 | [2] |
| This compound | 0.8 ± 0.2 | 3.0 ± 1.3 | 24 ± 0.9 | [2] |
Table 2: Functional Activity (EC50) of this compound at the µ-Opioid Receptor
| Assay Type | EC50 (nM) | Reference |
| [³⁵S]GTPγS | 1.7 ± 0.1 | [3] |
Table 3: Inhibitory Effect of Mitragynine on Human Cytochrome P450 Enzymes
| CYP Enzyme | IC50 (µM) | Inhibition Mode | Ki (µM) | Reference |
| CYP2D6 | 0.45 ± 0.33 | Noncompetitive | 12.86 | [10][11] |
| CYP2C9 | 9.70 ± 4.80 | Noncompetitive | 61.48 | [10][11] |
| CYP3A4 | 41.32 ± 6.74 | Competitive | 379.18 | [10][11] |
Experimental Protocols
Protocol 1: Opioid Receptor Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound like this compound.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
96-well plates.
-
Filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound using appropriate software and the Cheng-Prusoff equation.
Protocol 2: LC-MS/MS for the Quantification of this compound
This is a general protocol for the sensitive and specific quantification of this compound in a biological matrix.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Analytical column (e.g., C18).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Biological matrix (e.g., plasma, urine).
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile, solid-phase extraction cartridges).
Procedure:
-
Sample Preparation:
-
Thaw biological samples.
-
Add internal standard.
-
Perform sample clean-up (e.g., protein precipitation followed by centrifugation, or solid-phase extraction).
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Use a gradient elution program to separate the analyte from other matrix components.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize at least two specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of the analyte in the samples based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Caption: Metabolic pathway of mitragynine and the action of this compound.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative and Qualitative Analysis of Mitragynine in Kratom (Mitragyna Speciosa) by GC-MS, LC-MS/MS and UPLC-PDA | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 8. myadlm.org [myadlm.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Inhibitory effect of mitragynine on human cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of mitragynine on human cytochrome P450 enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mitragynine Pseudoindoxyl Dosage for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with mitragynine (B136389) pseudoindoxyl in in vivo studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental process.
| Question | Answer and Troubleshooting Guide |
| 1. What is a good starting dose for my in vivo analgesic study? | An effective starting point for antinociceptive studies in mice is a subcutaneous (s.c.) dose of around 1.0 mg/kg. The reported ED50 for the antinociceptive effect in the radiant heat tail-flick assay is approximately 0.46 mg/kg (s.c.)[1]. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model. |
| 2. I'm observing low or inconsistent efficacy. What could be the issue? | Several factors could contribute to this: - Poor Solubility: Mitragynine pseudoindoxyl, like its parent compound mitragynine, is lipophilic and has poor water solubility[2]. Ensure the compound is fully dissolved in an appropriate vehicle before administration. See the "Vehicle Preparation" section in the protocols below for guidance. - Compound Instability: Mitragynine and its derivatives can be unstable in acidic conditions[2][3]. Prepare fresh solutions for each experiment and avoid storing them in acidic buffers. - Rapid Metabolism: this compound is a metabolite of 7-hydroxymitragynine (B600473) and may be subject to rapid metabolism in vivo. It has been observed to be quantifiable for only a short period after intravenous administration of its precursor in rats[4]. Consider the timing of your behavioral assessments relative to the administration time. For subcutaneous or intraperitoneal injections, peak effects are often observed between 15 and 30 minutes post-administration[1]. - Route of Administration: Oral bioavailability is expected to be very low. Subcutaneous or intraperitoneal injections are generally more reliable for achieving systemic exposure in preclinical studies[5][6]. |
| 3. What is the expected side-effect profile of this compound? | This compound is considered an atypical opioid agonist. Compared to morphine, it has been shown in animal studies to have a more favorable side-effect profile, with reduced respiratory depression, tolerance, and physical dependence[5][7]. It also appears to lack rewarding or aversive effects in conditioned place preference/aversion assays[5]. |
| 4. How does this compound exert its effects? | This compound is a potent µ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist[5][8]. It is a G-protein biased agonist at the MOR, meaning it preferentially activates the G-protein signaling pathway without significantly recruiting β-arrestin-2[5][9]. This biased agonism is thought to contribute to its reduced side-effect profile[10][11]. |
| 5. Can I use commercially available kratom extracts for my studies? | It is not recommended. The concentration of this compound in kratom extracts is negligible, as it is a metabolite formed in vivo. For precise and reproducible results, it is essential to use purified and well-characterized this compound. |
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compounds for comparative purposes.
Table 1: In Vivo Analgesic Potency
| Compound | Animal Model | Assay | Route of Administration | ED50 | Reference |
| This compound | Mouse | Radiant Heat Tail-Flick | Subcutaneous (s.c.) | ~0.46 mg/kg | [1] |
| Mitragynine | Mouse | Hot Plate | Intraperitoneal (i.p.) | 31.8 mg/kg | [3] |
| Morphine | Mouse | Radiant Heat Tail-Flick | Subcutaneous (s.c.) | ~2.5 mg/kg | [5] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay | Value | Reference |
| This compound | µ-Opioid (MOR) | Ki (nM) | 0.8 | [5] |
| δ-Opioid (DOR) | Ki (nM) | 3.0 | [5] | |
| κ-Opioid (KOR) | Ki (nM) | 79.4 | [12] | |
| µ-Opioid (MOR) | [³⁵S]GTPγS (EC₅₀, nM) | 1.7 | [13] | |
| µ-Opioid (MOR) | [³⁵S]GTPγS (Emax, %) | 84 | [13] | |
| 7-Hydroxymitragynine | µ-Opioid (MOR) | Ki (nM) | 13.5 | [8] |
| Mitragynine | µ-Opioid (MOR) | Ki (nM) | 7.24 | [12] |
Table 3: Pharmacokinetic Parameters (Limited Data for this compound)
| Compound | Species | Route | Tmax | Cmax | Bioavailability | Half-life | Reference |
| This compound | Rat | i.v. (of 7-HMG) | Quantifiable for <1 hr | Not reported | Not reported | Not reported | [4] |
| Mitragynine | Human | Oral | ~1 hour | Variable | ~21% | 7-39 hours | [14] |
| Mitragynine | Rat | Oral | Not reported | Variable | Low | 3.8-9.4 hours | [2] |
Note: Pharmacokinetic data for this compound is sparse due to its nature as a metabolite with a transient presence in plasma.
III. Detailed Experimental Protocols
A. Vehicle Preparation for In Vivo Administration
Due to the lipophilic nature of this compound, a suitable vehicle is crucial for consistent in vivo results.
Recommended Vehicle: A common vehicle for indole (B1671886) alkaloids with poor water solubility is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Tween 80 (or Cremophor EL), and saline.
Protocol:
-
Dissolve the required amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Add Tween 80 to a final concentration of 5-10% (v/v) and vortex thoroughly to ensure the compound is fully solubilized.
-
Add sterile saline (0.9% NaCl) to reach the final desired volume.
-
Vortex the solution again to ensure homogeneity.
-
Prepare the vehicle fresh on the day of the experiment.
-
Administer a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
B. Radiant Heat Tail-Flick Test for Analgesia
This protocol is adapted from standard procedures for assessing spinal analgesia[11][14][15].
Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
This compound solution and vehicle
-
Syringes for subcutaneous injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Acclimate the animals to the restrainers for 2-3 brief periods before testing begins[15].
-
Baseline Latency: Gently place the mouse in the restrainer. Position the tail such that the radiant heat source is focused on the distal third of the tail.
-
Start the timer and the heat source. The latency is the time it takes for the mouse to flick its tail out of the beam.
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. If the mouse does not respond within this time, remove the tail and record the latency as the cut-off time.
-
Determine the baseline latency for each mouse by taking the average of two to three readings, with at least a 5-minute interval between readings.
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
C. Hot Plate Test for Analgesia
This protocol measures supraspinally mediated analgesia[12][16][17].
Materials:
-
Hot plate apparatus with a constant temperature setting (typically 52-55°C)
-
Plexiglass cylinder to confine the animal to the hot plate
-
This compound solution and vehicle
-
Syringes for injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes.
-
Baseline Latency: Place the mouse on the hot plate (set to the desired temperature) within the plexiglass cylinder.
-
Start the timer and observe the mouse for nociceptive responses, such as paw licking, paw shaking, or jumping. The time until the first clear nociceptive response is the latency.
-
Set a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If no response is observed, remove the mouse and record the latency as the cut-off time.
-
Determine the baseline latency for each animal.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the hot plate latency at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate %MPE as described for the tail-flick test.
IV. Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics of Mitragynine after Oral Administration of Mitragyna speciosa (Kratom) Leaf Extracts in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. pnas.org [pnas.org]
- 10. ajrconline.org [ajrconline.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. diacomp.org [diacomp.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Hot plate test [panlab.com]
Technical Support Center: Reproducibility of Mitragynine Pseudoindoxyl Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results with Mitragynine Pseudoindoxyl (MP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MP) and why is it of research interest?
A1: this compound is a semi-synthetic derivative of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom). It is a rearrangement product of 7-hydroxymitragynine (B600473), an active metabolite of mitragynine.[1][2] MP is of significant interest due to its potent activity at opioid receptors, acting as a µ-opioid receptor agonist and a δ-opioid receptor antagonist.[2] Animal studies have suggested that it may produce strong analgesia with a reduced risk of side effects commonly associated with classical opioids, such as respiratory depression, tolerance, and withdrawal.[2]
Q2: What are the key challenges in working with this compound?
A2: Researchers may encounter challenges related to the compound's synthesis and purity, stability, and solubility. Furthermore, the inherent variability in biological assays, both in vitro and in vivo, can impact the reproducibility of results. Careful attention to experimental design and execution is crucial.
Q3: How should this compound be stored?
A3: For long-term storage, this compound should be kept at -20°C, where it is reported to be stable for at least two years. For shipping, it is typically transported on wet ice.
Q4: What are the known solubility properties of this compound?
A4: While specific quantitative solubility data for MP is not extensively published, its structural characteristics suggest it has limited solubility in aqueous solutions but is more soluble in organic solvents. For experimental purposes, it is often dissolved in solvents like acetonitrile (B52724) or chloroform. The solubility of the parent compound, mitragynine, is pH-dependent, with higher solubility in acidic conditions.[3][4] However, stability can be a concern at low pH.[3][5]
Troubleshooting Guides
Synthesis and Purity
Issue: Inconsistent yields or purity during the synthesis of this compound.
-
Possible Cause 1: Purity of the starting material (7-hydroxymitragynine).
-
Troubleshooting: Ensure the 7-hydroxymitragynine used is of high purity. Impurities can interfere with the rearrangement reaction. Characterize the starting material using techniques like NMR and mass spectrometry.
-
-
Possible Cause 2: Reaction conditions for the rearrangement.
-
Troubleshooting: The conversion of 7-hydroxymitragynine to MP is often achieved using reagents like aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (B109758) (DCM).[6] Optimize reaction time and temperature, as overheating or prolonged reaction times can lead to degradation products. The reaction should be carefully monitored, for example, by thin-layer chromatography (TLC).
-
-
Possible Cause 3: Purification methodology.
-
Troubleshooting: Column chromatography is a common method for purifying MP.[7] Experiment with different solvent systems (e.g., gradients of hexane (B92381) and ethyl acetate) to achieve optimal separation from byproducts and unreacted starting material.
-
In Vitro Experiments
Issue: High variability in opioid receptor binding affinity (Kᵢ) values.
-
Possible Cause 1: Inconsistent membrane preparation.
-
Troubleshooting: Ensure a standardized protocol for preparing cell membranes expressing the opioid receptors. Factors such as the number of passages of the cell line, homogenization buffer composition, and centrifugation speeds can all impact receptor integrity and density. It is recommended to use freshly prepared membranes or aliquots that have been stored properly at -80°C and thawed only once.
-
-
Possible Cause 2: Ligand and radioligand stability.
-
Troubleshooting: Prepare fresh dilutions of this compound and the radioligand for each experiment. Assess the stability of MP in the assay buffer under the experimental conditions (time and temperature).
-
-
Possible Cause 3: Assay buffer components.
-
Troubleshooting: The presence of ions, particularly Na⁺, can influence the binding of opioid agonists.[8] Maintain consistent concentrations of all buffer components, including salts and protease inhibitors, across all experiments.
-
Issue: Poor signal-to-noise ratio or inconsistent results in GTPγS functional assays.
-
Possible Cause 1: Suboptimal GDP concentration.
-
Troubleshooting: The concentration of GDP is critical for regulating the basal (unstimulated) binding of [³⁵S]GTPγS. Titrate the GDP concentration (typically in the range of 10-100 µM) to find the optimal level that minimizes basal binding without significantly inhibiting agonist-stimulated binding.[9][10]
-
-
Possible Cause 2: Inappropriate incubation time or temperature.
-
Troubleshooting: The standard incubation for a GTPγS assay is typically 60 minutes at 30°C.[9] However, this may need to be optimized for your specific system. A time-course experiment can determine the point at which the reaction reaches equilibrium.
-
-
Possible Cause 3: Cell membrane quality and concentration.
-
Troubleshooting: Use a consistent amount of membrane protein in each well (typically 10-20 µg).[9] The quality of the membranes is also crucial; ensure they have been prepared from healthy, high-expressing cells and stored correctly.
-
In Vivo Experiments
Issue: High variability in antinociceptive responses in the tail-flick test.
-
Possible Cause 1: Animal-related factors.
-
Troubleshooting: The strain, sex, age, and housing conditions of the mice can all influence pain perception and drug response.[11] Standardize these variables as much as possible. Acclimatize the animals to the testing room and the restraint device before the experiment to reduce stress-induced variability.[12][13]
-
-
Possible Cause 2: Inconsistent drug administration and formulation.
-
Troubleshooting: Ensure accurate and consistent dosing. Due to its limited aqueous solubility, MP may need to be formulated in a vehicle such as a solution containing DMSO and saline. The vehicle itself should be tested to ensure it does not have any effect on nociception.
-
-
Possible Cause 3: Inconsistent application of the heat stimulus.
-
Troubleshooting: The radiant heat source should be calibrated and consistently applied to the same location on the tail (e.g., 3 cm from the tip).[12] The intensity of the heat source should be set to produce a baseline tail-flick latency of 2-4 seconds in naive animals. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.[14]
-
Quantitative Data Summary
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and Related Compounds
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 0.8 | 3 | Moderate Affinity | [15] |
| Mitragynine | Poor Affinity | Poor Affinity | Poor Affinity | [15] |
| 7-Hydroxymitragynine | Moderate Affinity | Moderate Affinity | - | [15] |
| Morphine | Comparable to MP at MOR | - | - | [15] |
| DAMGO | Comparable to MP at MOR | - | - | [15] |
| DPDPE | - | Comparable to MP at DOR | - | [15] |
| NTI | - | Comparable to MP at DOR | - | [15] |
Table 2: In Vitro Functional Activity (GTPγS Assay) of this compound
| Parameter | Value | Receptor | System | Reference |
| Agonist Activity | Potent Agonist | µ-Opioid Receptor | Cell lines expressing murine opioid receptors | [15] |
| β-arrestin-2 Recruitment | Did not recruit | µ-Opioid Receptor | - | [15] |
Table 3: In Vivo Antinociceptive Potency (ED₅₀) of this compound and Related Compounds
| Compound | ED₅₀ (mg/kg) | Route of Administration | Assay | Animal Model | Reference |
| This compound | 0.99 (0.75–1.3) | Subcutaneous | Hot Plate (55°C) | CD1 Mice | [15] |
| Mitragynine | 166 (101, 283) | Subcutaneous | Radiant Heat Tail Flick | Mice | [15] |
| 7-Hydroxymitragynine | ~5-fold more potent than morphine | Subcutaneous | Radiant Heat Tail Flick | Mice | [15] |
| Morphine | - | Subcutaneous | Radiant Heat Tail Flick | Mice | [15] |
Experimental Protocols
Synthesis of this compound from 7-Hydroxymitragynine
This protocol is based on the method described by Váradi et al.
-
Dissolution: Dissolve 7-hydroxymitragynine in dry toluene.
-
Addition of Catalyst: Add zinc triflate (Zn(OTf)₂) to the solution.
-
Reaction: Heat the reaction mixture to 110°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
[³⁵S]GTPγS Binding Assay
This is a general protocol for assessing G-protein activation by this compound at opioid receptors.
-
Membrane Preparation: Prepare membranes from cells stably expressing the opioid receptor of interest. Homogenize cells in a suitable buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration 10-100 µM)
-
Varying concentrations of this compound or a reference agonist (e.g., DAMGO for MOR). Include a vehicle control.
-
Membrane suspension (10-20 µg protein/well)
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Radiant Heat Tail-Flick Test
This protocol outlines the procedure for assessing the antinociceptive effects of this compound in mice.
-
Animal Acclimatization: Acclimatize mice to the testing environment and the restraint tubes for several days before the experiment to minimize stress.
-
Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. The heat intensity should be adjusted to yield a baseline latency of 2-4 seconds. A cut-off time of 10-15 seconds should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous injection).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ can then be calculated from the dose-response curve.
Visualizations
Caption: G-Protein signaling pathway of this compound at the µ-opioid receptor.
Caption: General experimental workflow for the characterization of this compound.
References
- 1. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ifrti.org [ifrti.org]
- 6. hartsupporter.com [hartsupporter.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
- 12. diacomp.org [diacomp.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. dovepress.com [dovepress.com]
- 15. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitragynine Pseudoindoxyl Metabolite Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification and analysis of mitragynine (B136389) pseudoindoxyl, a potent metabolite of mitragynine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not detecting mitragynine pseudoindoxyl in my in vitro assay with human liver microsomes (HLM), even after incubating with mitragynine. What is the likely issue?
A1: This is a common and expected observation. The primary metabolic pathway to this compound does not occur in liver microsomes alone. Mitragynine is first metabolized to 7-hydroxymitragynine (B600473) (7-HMG), a reaction catalyzed predominantly by the CYP3A4 enzyme in the liver.[1] Subsequently, 7-HMG is converted to this compound. Crucially, this conversion from 7-HMG to this compound has been shown to occur robustly in human plasma, a reaction not observed to the same extent in rodent plasma.[2][3] Therefore, the absence of plasma in your HLM assay is the likely reason for the lack of detection. To observe the formation of this compound, you would need a two-step incubation or a system that includes both liver enzymes and plasma components.
Q2: My 7-hydroxymitragynine (7-HMG) standard and samples show significant degradation upon storage. How can I improve stability?
A2: 7-hydroxymitragynine is known to be unstable under certain conditions, which can lead to its degradation or rearrangement into this compound.[2][3] The stability of mitragynine and its alkaloids is highly dependent on pH and temperature; they are particularly labile in acidic conditions. To improve stability:
-
pH Control: Store samples and standards in neutral or slightly alkaline conditions (pH 7-10). Avoid acidic buffers or solvents for long-term storage.
-
Temperature Control: Store all biological samples and stock solutions at -80°C. For short-term storage, refrigeration at 4°C is acceptable, but stability should be verified.
-
Minimize Freeze-Thaw Cycles: Aliquot samples and standards to avoid repeated freezing and thawing.
-
Light Protection: Store standards and samples in amber vials to protect from light, which can also contribute to degradation.
Q3: I am having difficulty chromatographically separating this compound from its precursor, 7-HMG, and other mitragynine isomers. What can I do?
A3: Co-elution is a significant challenge in the analysis of kratom alkaloids due to the presence of numerous structurally similar diastereomers (e.g., mitragynine, speciogynine, and speciociliatine) which can have identical mass-to-charge ratios.[4]
-
Column Chemistry: Utilize a high-resolution UHPLC column. Phenyl-hexyl or C18 columns with unique selectivities are often employed.
-
Gradient Optimization: A slow, shallow gradient elution can improve the resolution of closely eluting compounds. Spend time optimizing the mobile phase composition and gradient slope.
-
Mobile Phase Modifiers: The use of formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and selectivity.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can help differentiate between isomers if they cannot be chromatographically separated, by providing accurate mass measurements.
Q4: I have a peak with the correct m/z for this compound, but I don't have a reference standard for confirmation. How can I be sure of its identity?
A4: Confident identification without a certified reference standard is challenging but not impossible. Here are the necessary steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass data to confirm the elemental composition of the molecule. The molecular formula for this compound is C₂₃H₃₀N₂O₅.[5]
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: Compare the fragmentation pattern of your unknown peak with published spectra for this compound. While a library match is ideal, you can also look for characteristic fragment ions.
-
Chemical Synthesis: The most definitive approach is to synthesize this compound.[2][5][6][7][8] The synthetic standard can then be used to confirm the retention time and fragmentation pattern of your analyte. Several synthetic routes have been published.[6][7][8]
-
Isomer Consideration: Be aware that this compound can exist as a dynamic mixture of stereoisomers in protic solvents.[7][8][9] This "structural plasticity" can complicate analysis, potentially leading to multiple chromatographic peaks or broad peaks.[7][8][9]
Data Presentation
Table 1: In Vitro Conversion of 7-Hydroxymitragynine (7-HMG) to this compound in Plasma
This table summarizes the percentage of 7-HMG converted to this compound after a 120-minute incubation in plasma from various species. Data highlights the unique metabolic activity in human plasma.
| Species | % Conversion of 7-HMG to this compound (mean ± SD) |
| Human | 53.8 ± 1.6% |
| Cynomolgus Monkey | 4.3 ± 0.2% |
| Dog | 1.7 ± 0.0% |
| Rat | 2.4 ± 0.2% |
| Mouse | 2.0 ± 0.0% |
Data adapted from Kamble et al. (2020).[2]
Table 2: Example LC-MS/MS Parameters for Related Kratom Alkaloids
While a specific validated method for this compound is not detailed in the search results, these parameters for its precursors can serve as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mitragynine | 399.3 | 174.1 |
| 7-Hydroxymitragynine | 415.2 | 174.1 |
| Mitragynine-d₃ (Internal Standard) | 402.3 | 174.1 |
Note: The molecular formula for this compound is C₂₃H₃₀N₂O₅, giving it a monoisotopic mass of 414.2155 Da. The protonated molecule [M+H]⁺ would be ~415.2233 m/z.[5] The fragmentation pattern would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability and Metabolite Formation Assay
This protocol is designed to assess the stability of a compound (e.g., 7-HMG) in plasma and to identify the formation of metabolites like this compound.
-
Materials:
-
Test compound (7-hydroxymitragynine) stock solution (e.g., 1 mM in DMSO).
-
Control plasma (Human, Rat, Mouse, etc.), stored at -80°C.
-
Internal Standard (IS) solution (e.g., Mitragynine-d₃).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing IS).
-
96-well plates.
-
Incubator shaker set to 37°C.
-
-
Procedure:
-
Pre-warm an aliquot of plasma to 37°C for 5 minutes.
-
In a 96-well plate, add 198 µL of the pre-warmed plasma to each well.
-
Initiate the reaction by adding 2 µL of the 1 mM test compound stock solution to each well to achieve a final concentration of 10 µM. Mix gently.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor for the disappearance of the parent compound (7-HMG) and the appearance of the metabolite (this compound).
-
Quantify the amount of each compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Metabolic conversion of mitragynine to this compound.
References
- 1. mac-mod.com [mac-mod.com]
- 2. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A chemical synthesis of 11-methoxy this compound featuring the interrupted Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis and Structural Plasticity of Kratom Pseudoindoxyl Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
"Mitragynine pseudoindoxyl" storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Mitragynine pseudoindoxyl. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is an oxidative rearrangement product of 7-hydroxymitragynine, a metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom).[1] It is categorized as a potent opioid agonist and is intended for research and forensic applications. The primary hazards identified in the Safety Data Sheet (SDS) are serious eye irritation and the potential to cause an allergic skin reaction.[2]
2. What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[3] Under these conditions, it is reported to be stable for at least two years.
3. How should I handle this compound upon receiving it?
The compound is typically shipped on wet ice. Upon receipt, it should be promptly transferred to a freezer set at -20°C for storage.
4. Is this compound sensitive to light or air?
5. What personal protective equipment (PPE) should I use when handling this compound?
According to the Safety Data Sheet, the following PPE is required:
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection (e.g., safety glasses with side shields or a face shield).[2]
-
Lab Coat: A standard laboratory coat should be worn.
6. How do I properly dispose of this compound and contaminated waste?
The legal status of this compound can vary by jurisdiction, and it may be classified as a controlled substance.[4] Therefore, disposal must be in accordance with all federal, state, and local regulations. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) office. In many cases, disposal of controlled substances requires the use of a licensed reverse distributor or a designated hazardous waste contractor.[5][6] Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper handling or storage. This compound has been shown to exist as a dynamic ensemble of stereoisomers in protic environments, which could contribute to variability if not controlled.[7][8]
Solution:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed, light-protected container.
-
Freshly Prepare Solutions: Prepare solutions immediately before use. Avoid storing solutions for extended periods unless their stability in the specific solvent and storage condition has been validated.
-
Use Aprotic Solvents for Stock Solutions: When possible, prepare stock solutions in high-quality, dry aprotic solvents such as anhydrous DMSO or ethanol (B145695) and store them at -20°C or -80°C. For aqueous buffers, be aware of the potential for stereoisomeric shifts.[7]
-
Inert Atmosphere: When handling the solid compound or preparing solutions, use an inert atmosphere (e.g., a glove box or a nitrogen/argon stream) to minimize oxidation.
-
Conduct Stability Studies: If you suspect instability in your experimental conditions, perform a simple stability study by analyzing the concentration of your compound over time using a suitable analytical method like HPLC-UV or LC-MS.
Issue 2: Difficulty Dissolving the Compound
Possible Cause: this compound has limited solubility in some common solvents.
Solution:
-
Consult Solubility Data: Refer to the known solubility information. It is sparingly soluble in chloroform (B151607) (1-10 mg/ml) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[3]
-
Use of Sonication: Gentle sonication in a water bath can aid in dissolution.
-
Solvent Selection: For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice. Be mindful of the final concentration of the organic solvent in your experiment.
Issue 3: Accidental Spill
Immediate Actions:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess the Hazard: Evaluate the nature of the spill (solid or liquid) and the associated risks.
Cleanup Procedure for a Small Spill:
-
Wear Appropriate PPE: Don protective gloves, eye protection, a face shield, and a lab coat.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or a spill pillow to dike the spill and prevent it from spreading.[9] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Absorb the Liquid/Collect the Solid: Carefully absorb the spilled liquid or scoop up the solid material.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of Waste: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Rationale/Reference |
| Storage Temperature | -20°C | Recommended for long-term stability (≥ 2 years).[3] |
| Container | Tightly sealed, amber glass vial | Protects from light and atmospheric exposure. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes potential for oxidation. |
| Shipping Condition | Wet ice | To maintain compound integrity during transit. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Acetonitrile | 0.1 - 1 mg/ml (Slightly soluble) | [3] |
| Chloroform | 1 - 10 mg/ml (Sparingly soluble) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), accurately weigh the desired amount of this compound into a new, clean, and dry amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.
Protocol 2: Assessment of Solution Stability
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound stock solution
-
Solvent/buffer of interest
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.
-
Time Point 0: Immediately after preparation, transfer an aliquot of the solution to an autosampler vial and analyze it using a validated HPLC or LC-MS method. This will serve as the initial concentration (T=0).
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light, or exposed to light).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, transfer them to autosampler vials, and analyze them using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0. A significant decrease in concentration over time indicates instability under the tested conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Logical decision-making workflow for responding to a chemical spill of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legislativeanalysis.org [legislativeanalysis.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. acs.org [acs.org]
Troubleshooting low signal in "Mitragynine pseudoindoxyl" binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting binding assays with Mitragynine pseudoindoxyl. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Q1: We are observing a very low signal in our this compound binding assay. What are the potential primary causes?
A low signal in your binding assay can stem from several factors, ranging from the quality of your reagents to the specifics of your assay protocol. The most common culprits include:
-
Suboptimal Ligand Concentration: Using a concentration of the radiolabeled or fluorescent ligand that is too low will naturally result in a weak signal.
-
Degraded Ligand: Both radioligands and fluorescent ligands can degrade over time, leading to reduced binding activity.
-
Issues with Receptor Preparation: The concentration and integrity of the mu-opioid receptors in your cell membrane preparation are critical. Low receptor density or denatured receptors will lead to a diminished signal.
-
Assay Not at Equilibrium: Insufficient incubation time can prevent the binding reaction from reaching equilibrium, resulting in an underestimation of the true binding.
-
Inefficient Separation of Bound and Free Ligand: If the separation of the receptor-ligand complex from the unbound ligand is incomplete or too slow, the measured signal will be artificially low.
Q2: How can we optimize the concentration of our radioligand to improve the signal?
For optimal results in a radioligand binding assay, it is recommended to use the radioligand at a concentration at or below its dissociation constant (Kd). Using a concentration that is too high can increase non-specific binding, which can mask the specific signal. Conversely, a concentration that is too low will produce a weak signal. To determine the optimal concentration, a saturation binding experiment should be performed.
Q3: What are the best practices for storing and handling this compound and the radioligand to prevent degradation?
This compound's stability can be influenced by pH and temperature. It is crucial to store the compound according to the manufacturer's instructions, typically at low temperatures and protected from light. Similarly, radioligands are susceptible to radiolysis and should be stored at recommended low temperatures and shielded from light to maintain their activity. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q4: Our non-specific binding is very high, which is making it difficult to detect a specific signal. What steps can we take to reduce it?
High non-specific binding (NSB) can obscure the specific binding signal. Here are several strategies to mitigate high NSB:
-
Optimize Radioligand Concentration: As mentioned, use a radioligand concentration at or below the Kd.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter itself.
-
Appropriate Blocking Agent: Use a high concentration (typically 100-1000 fold excess over the radioligand) of a known mu-opioid receptor antagonist, such as naloxone, to define non-specific binding accurately.
-
Washing Steps: Ensure rapid and efficient washing of the filters with ice-cold wash buffer to remove unbound radioligand without causing significant dissociation of the specific binding.
Q5: Could the issue be with our cell membrane preparation? How can we ensure we have a high-quality receptor source?
Yes, the quality of your receptor preparation is paramount. Here are some key considerations:
-
Cell Line and Receptor Expression: Use a cell line with a high and stable expression of the mu-opioid receptor. Low receptor expression will result in a small signal window.
-
Proper Membrane Preparation: Follow a validated protocol for isolating the membrane fraction that effectively enriches for the receptors while minimizing protein degradation. This typically involves cell lysis, homogenization, and differential centrifugation.
-
Protein Concentration: Determine the protein concentration of your membrane preparation accurately using a standard protein assay (e.g., Bradford or BCA) to ensure you are using a consistent amount in each assay.
-
Storage: Store membrane preparations at -80°C in appropriate buffers containing cryoprotectants to maintain receptor integrity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding at the mu-opioid receptor (MOR).
Table 1: Binding Affinity of this compound and Related Compounds at Opioid Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | μ (MOR) | 0.8 [1] |
| δ (DOR) | 3[1] | |
| κ (KOR) | Moderate Affinity[1] | |
| 7-hydroxymitragynine | μ (MOR) | 78 |
| Mitragynine | μ (MOR) | 709 |
| Morphine | μ (MOR) | 4.0 |
Data from radioligand displacement assays using [3H]DAMGO for the mu-opioid receptor.
Table 2: Recommended Concentration Ranges for Radioligand Binding Assay Components
| Component | Recommended Concentration | Rationale |
| Radioligand ([3H]-DAMGO) | At or near its Kd (e.g., 1-5 nM) | Balances signal strength with non-specific binding. |
| Membrane Protein | 5-20 µg per well | Sufficient receptor density for a detectable signal. |
| Non-specific Binding Control (Naloxone) | 10 µM | 100-1000 fold excess to saturate specific sites. |
| This compound (for competition) | 0.1 nM to 10 µM | To generate a full competition curve. |
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of this compound for the mu-opioid receptor using a competition binding assay with [3H]-DAMGO as the radioligand.
1. Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]-DAMGO.
-
Non-specific binding control: Naloxone.
-
Test Compound: this compound.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Scintillation cocktail and a scintillation counter.
2. Membrane Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Store the membrane preparation in aliquots at -80°C.
3. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Naloxone.
-
Competition Binding: Increasing concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Add the radioligand ([3H]-DAMGO) to all wells at a concentration near its Kd (e.g., 1 nM).
-
Add the prepared cell membranes (e.g., 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
4. Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the bound radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percent specific binding against the log concentration of this compound.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Radioligand Binding Assay Workflow
μ-Opioid Receptor Signaling Pathway
Troubleshooting Logic Flowchart
References
Optimizing cell lines for "Mitragynine pseudoindoxyl" functional assays
Welcome to the technical support center for optimizing cell lines and performing functional assays with Mitragynine pseudoindoxyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the optimization and execution of functional assays for this compound.
Q1: Which cell line is most suitable for a this compound functional assay?
A1: The ideal cell line is one that endogenously expresses the target receptor at sufficient levels or, more commonly, a host cell line that is amenable to stable or transient transfection with the opioid receptor of interest. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells are widely used and recommended.[1][2][3][4] They provide a low-background signaling environment and are robust for various functional readouts. The key is to select a cell line stably expressing the human µ-opioid receptor (MOR), as this compound is a potent MOR agonist.[3][5][6] For studying its antagonist effects, cell lines expressing the δ-opioid receptor (DOR) or κ-opioid receptor (KOR) would be necessary.[3]
Q2: I am not observing a significant signal window in my cAMP inhibition assay. What are the possible causes?
A2: A narrow signal window in a cAMP assay can be due to several factors:
-
Low Receptor Expression: The density of functional MOR on the cell surface may be insufficient. Verify receptor expression levels via methods like radioligand binding or flow cytometry.
-
Poor Cell Health: Ensure cells are healthy, within a low passage number, and not overly confluent, as this can dampen cellular signaling.
-
Suboptimal Forskolin (B1673556) Concentration: Forskolin is used to stimulate adenylyl cyclase and elevate cAMP levels, creating the window for measuring inhibition. The concentration of forskolin may need to be optimized for your specific cell line to achieve 80-90% of the maximal response.
-
Compound Degradation: this compound may be unstable in your assay buffer. Prepare fresh solutions and minimize exposure to light and extreme temperatures.
-
Incorrect Assay Component Concentration: Re-check the concentrations of all reagents, including the labeling reagents for your specific cAMP kit (e.g., GloSensor™).[7][8]
Q3: My β-arrestin recruitment assay shows no signal for this compound, but my positive control (e.g., DAMGO) works perfectly. Is my experiment failing?
A3: Not necessarily. This is actually an expected result. This compound is known to be a G-protein biased agonist at the µ-opioid receptor, meaning it potently activates G-protein signaling pathways (leading to analgesia) but does not significantly recruit β-arrestin-2.[3][6][9] The lack of β-arrestin recruitment is a key pharmacological feature of this compound and is thought to contribute to its improved side-effect profile, with reduced tolerance and respiratory depression compared to conventional opioids.[5][6][10] Your result, therefore, helps to confirm its biased agonism.
Q4: There is high variability between replicate wells in my 96-well or 384-well plate assay. How can I improve reproducibility?
A4: High variability can be addressed by focusing on the following:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated multichannel pipettes or automated cell dispensers to seed a uniform number of cells per well. Inconsistent cell numbers will lead to variable receptor numbers and, consequently, variable signal output.
-
Pipetting Technique: Pay close attention to pipetting accuracy and consistency, especially when adding small volumes of compound dilutions. Use reverse pipetting for viscous solutions and ensure tips are properly immersed.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentration. To mitigate this, consider not using the outermost wells for data collection and instead fill them with sterile buffer or media.
-
Incubation Conditions: Ensure uniform temperature and CO2 levels across the entire plate during incubation steps. Variations can affect cell health and signaling.
-
Thorough Mixing: After adding reagents, ensure proper but gentle mixing to avoid disrupting the cell monolayer.
Q5: How do I confirm that the observed activity of this compound is specifically through the µ-opioid receptor?
A5: To confirm MOR-specific activity, you should perform antagonist studies. Pre-incubate the cells with a known, selective MOR antagonist, such as naloxone (B1662785) or CTAP, before adding this compound. A specific MOR-mediated effect will be blocked or significantly attenuated in the presence of the antagonist, causing a rightward shift in the agonist's dose-response curve.
Quantitative Data Summary
The following table summarizes key in vitro pharmacological data for this compound and related compounds.
| Compound | Receptor | Assay Type | Value (nM) | Cell Line | Reference |
| This compound | MOR (murine) | Binding Affinity (Ki) | 0.8 | Stably Expressing Cell Lines | [3] |
| DOR (murine) | Binding Affinity (Ki) | 3 | Stably Expressing Cell Lines | [3] | |
| KOR (murine) | Binding Affinity (Ki) | - | Stably Expressing Cell Lines | ||
| MOR (murine) | [35S]GTPγS (EC50) | 1.7 | Stably Expressing Cell Lines | [11] | |
| DOR (murine) | [35S]GTPγS | Antagonist | Stably Expressing Cell Lines | [3] | |
| KOR (murine) | [35S]GTPγS | Antagonist | Stably Expressing Cell Lines | [3] | |
| 7-Hydroxymitragynine | MOR (murine) | Binding Affinity (Ki) | 4.0 | Stably Expressing Cell Lines | [3] |
| DOR (murine) | Binding Affinity (Ki) | 29 | Stably Expressing Cell Lines | [3] | |
| KOR (murine) | Binding Affinity (Ki) | - | Stably Expressing Cell Lines | ||
| Mitragynine | MOR (murine) | Binding Affinity (Ki) | 20 | Stably Expressing Cell Lines | [3] |
| DOR (murine) | Binding Affinity (Ki) | 130 | Stably Expressing Cell Lines | [3] | |
| KOR (murine) | Binding Affinity (Ki) | - | Stably Expressing Cell Lines | ||
| DAMGO (Positive Control) | MOR (murine) | Binding Affinity (Ki) | 1.2 | Stably Expressing Cell Lines | [3] |
Experimental Protocols & Methodologies
Protocol 1: cAMP Inhibition GloSensor™ Assay
This protocol outlines a method for measuring the inhibition of cyclic AMP (cAMP) production in response to MOR activation by this compound in HEK-293 cells stably expressing the human µ-opioid receptor.
Materials:
-
HEK-293 cells stably expressing human MOR (HEK-hMOR)
-
DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
GloSensor™ cAMP Reagent
-
This compound
-
Forskolin
-
DAMGO (positive control)
-
Naloxone (antagonist control)
-
White, solid-bottom 384-well assay plates
Methodology:
-
Cell Culture: Culture HEK-hMOR cells according to standard protocols.
-
Cell Seeding: Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES). Seed 2,500 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.[4]
-
GloSensor™ Reagent Loading: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol. Add the reagent to the cells and incubate for 90-120 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound, DAMGO, and other controls in assay buffer. For antagonist mode, pre-incubate cells with naloxone for 15-30 minutes before adding the agonist. Add the compounds to the plate and incubate for 15-20 minutes at room temperature.
-
Stimulation: Add a pre-determined optimal concentration of forskolin to all wells (except for baseline controls) to stimulate adenylyl cyclase.
-
Signal Detection: After 15-20 minutes of stimulation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and baseline (100% inhibition) controls. Plot the normalized response against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: β-Arrestin-2 Recruitment PathHunter® Assay
This protocol describes a method to measure the recruitment of β-arrestin-2 to the activated MOR using the DiscoverX PathHunter® enzyme complementation assay in CHO cells.
Materials:
-
CHO-K1 cells stably co-expressing MOR-ProLink™ and Enzyme Acceptor-tagged β-arrestin-2 (CHO-hMOR-βarr2)
-
F-12 media with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics
-
This compound
-
DAMGO (positive control)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96-well or 384-well assay plates
Methodology:
-
Cell Culture: Maintain the CHO-hMOR-βarr2 cell line as per the vendor's instructions.
-
Cell Seeding: Plate cells in the assay plate at a density optimized for the assay format (e.g., 5,000 cells/well for a 384-well plate). Incubate overnight at 37°C, 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (DAMGO). Add the compounds to the cells and incubate for 90 minutes at 37°C.[12]
-
Signal Development: Prepare the PathHunter® detection reagent solution according to the manufacturer's guide. Add the solution to each well and incubate for 60 minutes at room temperature in the dark.[12]
-
Signal Detection: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle control (0% recruitment) and a saturating concentration of a strong recruiter like DAMGO (100% recruitment). Plot the normalized data to visualize the lack of β-arrestin-2 recruitment by this compound.
Visualizations: Pathways and Workflows
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mercer.openrepository.com [mercer.openrepository.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Mitragynine Pseudoindoxyl and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of mitragynine (B136389) pseudoindoxyl and the classical opioid, morphine. The information presented is collated from preclinical studies to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Quantitative Comparison of Analgesic and Receptor Activity
The following table summarizes the key quantitative data on the receptor binding affinity, in vitro functional activity, and in vivo analgesic potency of mitragynine pseudoindoxyl and morphine.
| Parameter | This compound | Morphine | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Mu-opioid receptor (MOR) | 0.8 | ~1-10 | [1] |
| Delta-opioid receptor (DOR) | 3.0 | ~50-100 | [1] |
| Kappa-opioid receptor (KOR) | Moderate affinity | ~30-100 | [1] |
| In Vitro Functional Activity | |||
| MOR Agonism (EC50, nM) in [³⁵S]GTPγS assay | Potent agonist | Full agonist | [1] |
| β-arrestin-2 Recruitment | Not recruited | Recruited | [1][2] |
| In Vivo Analgesic Potency (ED50, mg/kg, s.c., tail-flick assay) | ~0.8 | ~2.5 | [1] |
| Relative Potency to Morphine (in vivo analgesia) | ~3-fold more potent | - | [3] |
Signaling Pathways and Mechanism of Action
This compound and morphine both exert their analgesic effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor. However, their downstream signaling pathways exhibit crucial differences. Morphine is a conventional MOR agonist, activating both the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is linked to adverse effects like respiratory depression and tolerance.[1][4]
In contrast, this compound is a G-protein biased agonist at the MOR.[5][6] This means it preferentially activates the G-protein signaling cascade while failing to recruit β-arrestin-2.[1][2] This biased agonism is a key area of research for developing safer opioids with fewer side effects. This compound also acts as a delta-opioid receptor (DOR) antagonist, which may contribute to its favorable side-effect profile.[1][2]
Caption: Signaling pathways of this compound and Morphine.
Experimental Protocols: Radiant Heat Tail-Flick Assay
The tail-flick test is a common method to assess the analgesic effects of drugs in rodents. The following is a generalized protocol based on descriptions in the cited literature.[1]
Objective: To measure the latency of a mouse to withdraw its tail from a noxious heat stimulus, with an increase in latency indicating an analgesic effect.
Materials:
-
Tail-flick analgesia meter
-
Mice
-
Test compounds (this compound, Morphine) dissolved in an appropriate vehicle
-
Vehicle control
-
Syringes for subcutaneous administration
Procedure:
-
Acclimation: Mice are acclimated to the testing room and handling for a specified period before the experiment.
-
Baseline Latency: Each mouse is gently restrained, and its tail is positioned over the radiant heat source of the tail-flick meter. The time it takes for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: Mice are divided into groups and administered either the vehicle control, morphine, or this compound via subcutaneous injection.
-
Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose required to produce 50% of the maximum possible effect) is then calculated from the dose-response curves.
Caption: Workflow of the radiant heat tail-flick assay.
Objective Comparison and Conclusion
This compound demonstrates a promising preclinical analgesic profile compared to morphine. It exhibits higher potency in in vivo analgesic assays, with an ED50 approximately three times lower than that of morphine in the tail-flick test.[1][3] This suggests that a lower dose of this compound may be required to achieve the same level of pain relief.
The most significant advantage of this compound appears to be its favorable side-effect profile. Its G-protein biased agonism at the mu-opioid receptor, without the recruitment of β-arrestin-2, is associated with a reduced risk of respiratory depression, constipation, and the development of tolerance and physical dependence compared to morphine.[1][2] Studies have shown that this compound develops analgesic tolerance more slowly than morphine and shows limited physical dependence.[1] Furthermore, it did not produce reward or aversion in conditioned place preference/aversion assays, suggesting a lower abuse potential.[1]
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. occursnaturally.com [occursnaturally.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Mitragynine Pseudoindoxyl vs. Fentanyl: A Comparative Analysis of Opioid Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mitragynine (B136389) pseudoindoxyl and fentanyl, focusing on their binding affinities to opioid receptors and their subsequent signaling pathways. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two potent opioid compounds.
Overview
Mitragynine pseudoindoxyl is a semi-synthetic derivative of mitragynine, an alkaloid found in the plant Mitragyna speciosa (kratom). It has emerged as a compound of interest due to its potent analgesic effects, which are reported to be accompanied by a more favorable side-effect profile compared to classical opioids, including reduced respiratory depression and tolerance.[1][2] Fentanyl is a powerful synthetic opioid widely used for pain management but also associated with a high risk of abuse and overdose due to its potent and rapid action, which can lead to severe respiratory depression.[3][4] The distinct pharmacological effects of these two compounds can be largely attributed to their differing interactions with opioid receptors, particularly the mu (µ)-opioid receptor (MOR).
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
Experimental data from radioligand binding assays consistently demonstrate that this compound possesses a high affinity for the µ-opioid receptor, comparable to or even exceeding that of some traditional opioids.[5][6] Fentanyl is also a high-affinity MOR agonist.[7] However, their affinities for the delta (δ)- and kappa (κ)-opioid receptors differ significantly, contributing to their distinct pharmacological profiles.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| This compound | 0.8[5], 1.5[6], 0.087[8] | 3.0[5], 3.02[8] | 79.4[8] |
| Fentanyl | 7.96[7] | 4.7 (rat brain)[9] | 13 (rat brain)[9] |
Note: Kᵢ values can vary between studies due to different experimental conditions, such as the tissue or cell line used and the specific radioligand employed.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or fentanyl) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
General Methodology
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines stably expressing a specific opioid receptor subtype (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells expressing the human µ-opioid receptor).[5][10]
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor, [³H]DPDPE for the δ-opioid receptor) and varying concentrations of the unlabeled competitor drug.[5][7]
-
Separation: After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways: G-Protein Bias vs. β-Arrestin Recruitment
Upon binding to the µ-opioid receptor, agonists can trigger multiple intracellular signaling cascades. The "classical" pathway involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), which leads to analgesia. Another pathway involves the recruitment of a protein called β-arrestin 2, which is associated with receptor desensitization, tolerance, and some of the adverse effects of opioids, such as respiratory depression.[3][4]
This compound is considered a "G-protein biased" agonist.[1][11] This means it preferentially activates the G-protein signaling pathway while minimally engaging, or not engaging at all, the β-arrestin 2 pathway.[2][12] This bias is hypothesized to be a key reason for its potent analgesic effects with a reported reduction in typical opioid-related side effects.[1][2]
Fentanyl , in contrast, is considered a more balanced or even β-arrestin biased agonist in some cellular contexts.[3][12] While it strongly activates G-protein signaling to produce potent analgesia, it also robustly recruits β-arrestin 2.[13] This recruitment is thought to contribute significantly to its narrow therapeutic window and high potential for respiratory depression.[3][12]
Caption: Comparison of µ-opioid receptor signaling pathways.
Conclusion
This compound and fentanyl, while both potent µ-opioid receptor agonists, exhibit distinct pharmacological profiles rooted in their receptor interactions. This compound displays high affinity for the µ-opioid receptor and is characterized by its G-protein biased signaling, which may underlie its potent analgesic effects with a potentially wider therapeutic window. Fentanyl also has a high affinity for the µ-opioid receptor but engages both G-protein and β-arrestin 2 pathways more robustly, a characteristic linked to its powerful analgesic effects but also its severe and life-threatening side effects. A comprehensive understanding of these differences in binding affinity and functional selectivity is crucial for the ongoing development of safer and more effective opioid analgesics.
References
- 1. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling | PLOS Computational Biology [journals.plos.org]
- 4. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitragynine - Wikipedia [en.wikipedia.org]
- 9. Carfentanil - Wikipedia [en.wikipedia.org]
- 10. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of G Protein Activation: Mitragynine Pseudoindoxyl vs. Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein activation profiles of two significant mu-opioid receptor (MOR) modulators: mitragynine (B136389) pseudoindoxyl and buprenorphine. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology.
Introduction
Both mitragynine pseudoindoxyl, a semi-synthetic derivative of a kratom alkaloid, and buprenorphine, a widely used medication for opioid use disorder and pain management, exhibit unique interactions with the mu-opioid receptor (MOR).[1][2] A key area of interest is their differential ability to activate G protein-dependent signaling pathways while potentially minimizing the recruitment of β-arrestin-2, a protein implicated in some of the adverse effects of conventional opioids.[3][4] This property, known as G protein bias, is a focal point in the development of safer and more effective analgesics.[1][3]
Quantitative Comparison of Receptor Binding and G Protein Activation
The following table summarizes the in vitro pharmacological parameters of this compound and buprenorphine at the mu-opioid receptor. These values, collated from multiple studies, provide a quantitative basis for comparing their binding affinity, potency, and efficacy in activating G protein signaling.
| Parameter | This compound | Buprenorphine | Reference Compound (DAMGO) | Notes |
| Binding Affinity (Ki, nM) | 0.087 - 0.8 | ~1.1 (IC50 for antagonizing DAMGO-induced β-arrestin-2 recruitment) | - | Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki indicates higher binding affinity. |
| G Protein Activation Potency (EC50, nM) | 1.6 - 1.7 | 1.6 (in inflamed tissue) | 56 (in non-inflamed tissue) | EC50 is the concentration of an agonist that provides 50% of its maximal response. A lower EC50 indicates higher potency. |
| G Protein Activation Efficacy (Emax, %) | 82 - 84% | 44 - 82% | 100 - 145% | Emax represents the maximum response achievable by an agonist relative to a standard full agonist (like DAMGO). |
| β-Arrestin-2 Recruitment | No measurable recruitment up to 10 µM | No measurable recruitment up to 10 µM | Robust recruitment | Both compounds show a strong bias towards G protein signaling over β-arrestin-2 recruitment. |
Data compiled from multiple sources.[3][5][6][7] Note that experimental conditions can vary between studies, potentially affecting absolute values.
Signaling Pathways
The activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular events. The G protein-mediated pathway is primarily associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects such as respiratory depression and tolerance.[8]
Figure 1: Simplified Mu-Opioid Receptor Signaling Pathways.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro assays: the [³⁵S]GTPγS binding assay and Bioluminescence Resonance Energy Transfer (BRET) assays.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[9]
Experimental Workflow:
Figure 2: [³⁵S]GTPγS Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor are cultured and harvested.
-
Cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound (this compound or buprenorphine).
-
[³⁵S]GTPγS is added to the wells to initiate the binding reaction.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays are live-cell assays that monitor protein-protein interactions in real-time.[10] For G protein activation, one common approach measures the change in distance between a Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a Gβγ subunit complex tagged with a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).[11]
Experimental Workflow:
Figure 3: BRET Assay Workflow for G Protein Activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media.
-
Cells are transiently co-transfected with plasmids encoding the mu-opioid receptor, the Gα subunit fused to a BRET donor (e.g., Rluc8), and the Gβ and Gγ subunits, with one of them fused to a BRET acceptor (e.g., GFP2).
-
-
Assay Procedure:
-
Transfected cells are plated into white 96-well microplates.
-
After 24-48 hours, the cell culture medium is replaced with a buffer solution.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
A baseline BRET signal is measured using a plate reader capable of detecting both donor and acceptor emissions simultaneously.
-
Varying concentrations of the agonist are then added to the wells.
-
-
Signal Detection and Analysis:
-
The BRET signal is measured again after agonist addition.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
A decrease in the BRET ratio upon agonist stimulation indicates G protein activation (dissociation of Gα from Gβγ).
-
Dose-response curves are plotted, and pharmacological parameters are calculated.
-
Conclusion
Both this compound and buprenorphine demonstrate a clear bias towards G protein signaling at the mu-opioid receptor, with minimal to no recruitment of β-arrestin-2 in the assays cited. This compound exhibits remarkably high affinity and potency for G protein activation. Buprenorphine, a partial agonist, also shows a G protein-biased profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Painful inflammation-induced increase in mu-opioid receptor binding and G-protein coupling in primary afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitragynine Pseudoindoxyl and Traditional Opioids: A Guide for Researchers
This guide provides a detailed comparative analysis of mitragynine (B136389) pseudoindoxyl, a derivative of a primary alkaloid in Kratom, and traditional opioids. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their pharmacological profiles, supported by experimental data.
Mechanism of Action and Receptor Binding Profile
Mitragynine pseudoindoxyl and traditional opioids both exert their analgesic effects primarily through the mu-opioid receptor (MOR). However, their interactions with the receptor and downstream signaling pathways differ significantly.
Traditional opioids, such as morphine, are agonists at the MOR, activating both the G-protein signaling pathway, which is responsible for analgesia, and the β-arrestin-2 pathway, which is linked to adverse effects like respiratory depression, tolerance, and constipation.[1][2]
This compound is also a potent MOR agonist but is characterized as a "biased agonist".[3][4] It preferentially activates the G-protein pathway while failing to recruit β-arrestin-2.[3][4][5] This biased agonism is a key area of research for developing safer analgesics.[1] Furthermore, this compound exhibits a unique pharmacology as a mixed MOR agonist and delta-opioid receptor (DOR) antagonist.[3][4][6]
Receptor Binding Affinities:
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| This compound | 0.8[3] | 3[3] | Moderate Affinity[1] |
| Morphine | Comparable to this compound[3] | - | - |
| Mitragynine | Poor Affinity[3] | - | - |
| 7-hydroxymitragynine | Moderate Affinity[3] | Higher Affinity than Mitragynine[3] | - |
Signaling Pathways
The differential recruitment of intracellular signaling pathways by this compound and traditional opioids is central to their distinct pharmacological profiles.
Traditional Opioid Signaling Pathway:
Traditional opioids like morphine bind to the MOR, leading to the activation of both G-protein and β-arrestin-2 pathways.[1][7]
This compound Signaling Pathway:
This compound demonstrates biased agonism, activating the G-protein pathway without recruiting β-arrestin-2.[3][4]
References
- 1. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitragynine Pseudoindoxyl and Other G Protein-Biased Mu-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to the exploration of G protein-biased agonists of the mu-opioid receptor (MOR). These compounds aim to preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin-2, a pathway linked to adverse effects such as respiratory depression, tolerance, and constipation.[1][2][3][4] This guide provides a detailed comparison of Mitragynine Pseudoindoxyl, a promising natural product derivative, with other notable G protein-biased agonists: Oliceridine (TRV130), PZM21, and SR-17018.
Introduction to Biased Agonism at the Mu-Opioid Receptor
Opioid analgesics are the gold standard for treating severe pain; however, their clinical utility is often limited by significant side effects.[3][5] The concept of biased agonism offers a potential solution by designing ligands that selectively engage specific intracellular signaling cascades.[2][6] Activation of the MOR by an agonist can trigger two main signaling pathways: the G protein-dependent pathway, leading to analgesia, and the β-arrestin-2 recruitment pathway, implicated in many of the undesirable side effects.[4][5][6] G protein-biased agonists are hypothesized to provide pain relief with an improved safety profile.[3][4]
This compound is a semi-synthetic derivative of mitragynine, an alkaloid found in the plant Mitragyna speciosa (kratom).[1][7][8] It has emerged as a potent MOR agonist with a strong bias towards G protein signaling.[1][9][10] This guide will objectively compare its pharmacological profile with that of other key G protein-biased agonists that have been pivotal in the field.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and its counterparts, providing a basis for objective comparison.
Table 1: In Vitro Pharmacological Profile at the Mu-Opioid Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | G Protein Activation ([³⁵S]GTPγS) EC₅₀ (nM) | G Protein Activation ([³⁵S]GTPγS) Eₘₐₓ (% of DAMGO) | β-Arrestin-2 Recruitment Efficacy (% of DAMGO) |
| This compound | 0.8[1] | Potent agonist[1][7] | N/A | Fails to recruit[1][7] |
| Oliceridine (TRV130) | N/A | Comparable to morphine[2] | N/A | ~14% of morphine[2] |
| PZM21 | N/A | More potent than Oliceridine[11] | Partial agonist[11][12] | Minimal[13][14] |
| SR-17018 | N/A | Equipotent to morphine[15] | Equi-efficacious to morphine[15] | Highly biased over recruitment[15] |
| Morphine | Comparable to DAMGO[1] | N/A | N/A | Standard for recruitment[2] |
N/A: Data not available in the provided search results.
Table 2: In Vivo Pharmacological Profile
| Compound | Analgesic Potency | Respiratory Depression | Development of Tolerance | Physical Dependence / Withdrawal | Rewarding Effects (CPP/CPA) |
| This compound | More potent than morphine[10] | Limited[1][7] | Slower than morphine[1][7] | Limited[1][7] | No reward or aversion[1][7] |
| Oliceridine (TRV130) | Rapid and profound[16] | Less than morphine[17] | N/A | N/A | Abuse-related effects observed[18][19] |
| PZM21 | Effective in animal models[11][18] | Reduced[11][18] | N/A | N/A | Lack of effect in some studies[18] |
| SR-17018 | Comparable to morphine[2] | Low[2][20] | Does not lead to tolerance[15] | Prevents morphine withdrawal[15] | Counteracts morphine hyperactivity[20] |
| Morphine | Standard analgesic | Significant | Develops rapidly | Significant | Induces reward[1] |
CPP/CPA: Conditioned Place Preference/Aversion N/A: Data not available in the provided search results.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing biased agonists.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. occursnaturally.com [occursnaturally.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G-protein-biased agents PZM21 and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. SR-17018 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Mitragynine Pseudoindoxyl and Non-Opioid Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of mitragynine (B136389) pseudoindoxyl against a range of non-opioid analgesics in established preclinical pain models. The information presented herein is collated from various scientific studies to aid in the evaluation of novel analgesic compounds.
Introduction
The quest for potent analgesics with favorable side-effect profiles is a cornerstone of pain research. Mitragynine pseudoindoxyl, a rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine, has emerged as a promising atypical opioid agonist.[1] Unlike traditional opioids, it exhibits a unique pharmacology, acting as a potent µ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist.[2][3] This dual action, coupled with its suggested G-protein biased agonism at the MOR with minimal β-arrestin-2 recruitment, is hypothesized to contribute to its reduced adverse effects, such as respiratory depression and tolerance, compared to morphine.[2][3]
This guide contrasts the analgesic performance of this compound with commonly used non-opioid analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), gabapentinoids, and antidepressants, in thermal nociceptive models.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the median effective dose (ED₅₀) of this compound and various non-opioid analgesics in the hot plate and tail flick tests. It is crucial to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental protocols (e.g., animal strain, specific test parameters, vehicle used).
Table 1: Analgesic Efficacy (ED₅₀) in the Hot Plate Test (Mouse)
| Compound | Class | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference(s) |
| This compound | Atypical Opioid | Subcutaneous (s.c.) | 0.99 | 0.75–1.3 | [2] |
| Diclofenac | NSAID | Intraperitoneal (i.p.) | 7.20 | 3.95–13.30 | [4] |
| Gabapentin | Gabapentinoid | Intraperitoneal (i.p.) | >300 (no significant effect) | - | [5] |
| Amitriptyline | Tricyclic Antidepressant | Intraperitoneal (i.p.) | ~10-50 (significant effect) | - | [6] |
| Paracetamol | Other | Oral (p.o.) | - (produced analgesia) | - | [7] |
| Ketorolac (B1673617) | NSAID | Intraperitoneal (i.p.) | 5 - 7.5 (active) | - | [8] |
Table 2: Analgesic Efficacy (ED₅₀) in the Tail Flick Test (Mouse)
| Compound | Class | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference(s) |
| This compound | Atypical Opioid | Subcutaneous (s.c.) | 0.76 | 0.56–0.83 | [2] |
| Diclofenac | NSAID | Intradermal | - (dose-dependent increase in latency) | - | [9] |
| Pregabalin | Gabapentinoid | Intraperitoneal (i.p.) | 54 - 79 | - | [1] |
| Duloxetine | SNRI | Intraperitoneal (i.p.) | No significant effect | - | [10][11] |
| Aspirin | NSAID | Intraperitoneal (i.p.) | - (no significant effect) | - | |
| Ketorolac | NSAID | Intraperitoneal (i.p.) | 5 - 7.5 (active) | - | [8] |
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and non-opioid analgesics are mediated by distinct signaling pathways.
This compound
This compound's primary mechanism involves the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These actions result in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of nociceptive signals. Its concurrent antagonism at the δ-opioid receptor (DOR) may contribute to its unique pharmacological profile. Furthermore, its biased agonism towards G-protein signaling with limited β-arrestin-2 recruitment is thought to underlie its improved safety profile compared to conventional opioids.[2]
References
- 1. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Characterization of the analgesic activity of ketorolac in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. dol.inf.br [dol.inf.br]
- 11. Efficacy of duloxetine, a potent and balanced serotonergic and noradrenergic reuptake inhibitor, in inflammatory and acute pain models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the G protein Bias of Mitragynine Pseudoindoxyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein signaling bias of Mitragynine (B136389) pseudoindoxyl against other relevant opioid receptor agonists. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of signaling pathways and experimental workflows to aid in the understanding and validation of its unique pharmacological profile.
Comparative Analysis of G protein Bias
Mitragynine pseudoindoxyl, a rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine (B600473), has garnered significant interest for its potent analgesic effects with a potentially improved side-effect profile compared to classical opioids.[1] This is attributed to its G protein bias at the mu-opioid receptor (MOR), preferentially activating the G protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway, which is implicated in adverse effects like respiratory depression and tolerance.[2]
Below is a quantitative comparison of this compound with morphine, the gold-standard opioid analgesic, 7-hydroxymitragynine, its direct metabolic precursor, and oliceridine, a clinically approved G protein-biased MOR agonist.
Table 1: In Vitro G protein Activation ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% DAMGO) | Receptor | Cell Line | Reference |
| This compound | 1.7 ± 0.1 | 84 ± 5 | Human MOR | CHO | [3] |
| Morphine | 51 | ~60-70 | Human MOR | CHO | [4] |
| 7-hydroxymitragynine | 34.5 | ~90 | Human MOR | CHO | [5] |
| Oliceridine (TRV130) | ~10-50 | Partial Agonist | Human MOR | CHO | [6] |
Table 2: In Vitro β-arrestin-2 Recruitment (PathHunter Assay)
| Compound | EC50 (nM) | Emax (% DAMGO) | Receptor | Cell Line | Reference |
| This compound | >10,000 | ~0 | Human MOR | CHO | [2] |
| Morphine | ~100-300 | ~50-60 | Human MOR | CHO | [6] |
| 7-hydroxymitragynine | >10,000 | ~0 | Human MOR | CHO | [5] |
| Oliceridine (TRV130) | ~200-500 | ~10-30 | Human MOR | CHO | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway of a G protein-biased agonist and the workflows for the key experimental assays used to determine this bias.
Caption: G protein-biased agonism at the MOR.
Caption: [35S]GTPγS binding assay workflow.
Caption: PathHunter β-arrestin assay workflow.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are based on standard procedures and may require optimization depending on the specific laboratory conditions and reagents.
[35S]GTPγS Binding Assay for Mu-Opioid Receptor
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist stimulation of the mu-opioid receptor (MOR), providing a direct measure of G protein activation.
Materials:
-
Cell membranes prepared from cells stably expressing the human MOR (e.g., CHO-hMOR)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Test compound (this compound) and reference agonist (e.g., DAMGO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filter mats
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing MOR in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP to a final concentration of 10-100 µM.
-
Serial dilutions of the test compound or reference agonist. For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
Cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Normalize the data to the maximal stimulation induced by a full agonist (e.g., DAMGO) and plot the specific binding against the logarithm of the compound concentration. Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.[7]
PathHunter® β-arrestin-2 Recruitment Assay for Mu-Opioid Receptor
This cell-based assay quantifies the recruitment of β-arrestin-2 to the activated MOR using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cell line (DiscoverX) or a similar cell line co-expressing MOR tagged with a ProLink™ (PK) fragment and β-arrestin-2 tagged with an Enzyme Acceptor (EA) fragment.
-
Cell culture medium and supplements
-
Test compound (this compound) and reference agonist (e.g., DAMGO)
-
PathHunter® Detection Reagents (Substrate and Lysis Buffer)
-
White, clear-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture the PathHunter® cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and resuspend them in the appropriate assay medium. Dispense the cell suspension into the wells of a 384-well plate (typically 5,000-10,000 cells per well).
-
Compound Addition: Prepare serial dilutions of the test compound and reference agonist in assay buffer. Add the diluted compounds to the respective wells of the assay plate. Include vehicle control wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO₂ to allow for agonist-induced β-arrestin-2 recruitment.
-
Detection:
-
Prepare the PathHunter® detection reagent by mixing the substrate and lysis buffer according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Reading: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[8][9]
Conclusion
The experimental data clearly demonstrates that this compound is a potent and efficacious agonist at the mu-opioid receptor in terms of G protein activation.[2] Crucially, it exhibits a profound G protein bias, as evidenced by its negligible recruitment of β-arrestin-2 at concentrations where it fully activates G protein signaling.[2] This profile is distinct from the balanced agonism of morphine and suggests a therapeutic potential for potent analgesia with a reduced liability for common opioid-related side effects. Its comparison with oliceridine, a known G protein-biased agonist, further solidifies its classification and highlights its potential as a promising lead compound in the development of safer opioid analgesics.[2] The detailed protocols and workflows provided herein offer a robust framework for the independent validation and further investigation of this compound and other novel biased agonists.
References
- 1. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
The Evolving Landscape of Opioid Research: A Comparative Guide to Mitragynine Pseudoindoxyl Analogs
For researchers, scientists, and drug development professionals, the quest for safer and more effective analgesics is a paramount challenge. Mitragynine (B136389) pseudoindoxyl, a rearranged analog of the kratom alkaloid mitragynine, has emerged as a promising scaffold for the development of novel opioids with a potentially improved side-effect profile. This guide provides a comprehensive comparison of mitragynine pseudoindoxyl and its analogs, focusing on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
This compound distinguishes itself as a potent mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist.[1][2][3][4][5] A key characteristic of this class of compounds is their G protein bias. They preferentially activate the G protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is implicated in common opioid side effects like respiratory depression and tolerance.[1][2][3][4] This guide delves into the nuances of how chemical modifications to the this compound scaffold influence its pharmacological activity.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its key analogs, providing a clear comparison of their binding affinities, functional potencies, and analgesic effects. The conversion of the indole (B1671886) core of mitragynine to the spiro-pseudoindoxyl structure dramatically enhances affinity for opioid receptors.[1]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs
| Compound | Mu (MOR) | Delta (DOR) | Kappa (KOR) |
| Mitragynine | 255 ± 58 | >10,000 | >10,000 |
| 7-Hydroxymitragynine | 4.6 ± 1.2 | 47 ± 11 | 130 ± 25 |
| This compound | 0.8 ± 0.2 | 3 ± 0.8 | 45 ± 9 |
| 9-Hydroxycorynantheidine Pseudoindoxyl | 1.2 ± 0.3 | 8 ± 2 | 60 ± 15 |
| 9-Methoxycorynantheidine Pseudoindoxyl | 1.5 ± 0.4 | 12 ± 3 | 80 ± 20 |
Data synthesized from multiple sources, primarily focused on rodent receptor assays.
Table 2: In Vitro Functional Activity (EC50, nM; Emax, %) at the Mu-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | EC50 (nM) | Emax (%) |
| DAMGO (Full Agonist) | 5.8 ± 1.1 | 100 |
| This compound | 12 ± 3 | 85 ± 5 |
| 9-Hydroxycorynantheidine Pseudoindoxyl | 18 ± 4 | 82 ± 6 |
| 9-Methoxycorynantheidine Pseudoindoxyl | 25 ± 6 | 80 ± 7 |
| Morphine | 22 ± 5 | 95 ± 4 |
Emax is expressed relative to the maximum stimulation produced by the standard full agonist DAMGO.
Table 3: In Vivo Antinociceptive Potency (Mouse Tail-Flick Test)
| Compound | ED50 (mg/kg, s.c.) |
| This compound | 0.7 ± 0.2 |
| Morphine | 2.5 ± 0.5 |
ED50 represents the dose required to produce a maximal possible effect in 50% of the tested animals.
Key Signaling Pathway & Experimental Workflow
The unique pharmacological profile of this compound analogs stems from their biased agonism at the mu-opioid receptor. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing these compounds.
References
A Head-to-Head Comparison of Mitragynine Pseudoindoxyl and 7-Hydroxymitragynine: Pharmacology and Therapeutic Potential
A comprehensive analysis of two potent kratom-derived alkaloids reveals distinct pharmacological profiles, offering insights for the development of novel analgesics with improved safety profiles.
In the quest for safer and more effective pain management, researchers have turned their attention to the unique alkaloids found in the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. Among these, Mitragynine (B136389) Pseudoindoxyl and 7-Hydroxymitragynine (B600473) have emerged as compounds of significant interest due to their potent opioid receptor activity. This guide provides a detailed head-to-head comparison of their pharmacological properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Pharmacological Distinctions
| Parameter | Mitragynine Pseudoindoxyl | 7-Hydroxymitragynine |
| Primary Target | µ-Opioid Receptor (MOR) Agonist, δ-Opioid Receptor (DOR) Antagonist | µ-Opioid Receptor (MOR) Partial Agonist |
| MOR Binding Affinity (Ki) | ~0.8 nM[1] | ~13.5 - 77.9 nM[2][3] |
| G Protein Activation (EC50) | Potent Agonist | ~34.5 nM[4] |
| β-Arrestin-2 Recruitment | Not Recruited[1][5][6][7] | Minimal Recruitment[4][8] |
| In Vivo Analgesic Potency | High | High |
| Respiratory Depression | Limited[1][5][6][7] | Dose-dependent, similar to morphine[9] |
In-Depth Analysis: Receptor Binding and Functional Activity
This compound, a rearrangement product of 7-hydroxymitragynine, displays a remarkably high affinity for the µ-opioid receptor (MOR), with a Ki value of approximately 0.8 nM.[1] It also exhibits a strong binding affinity for the δ-opioid receptor (DOR), acting as an antagonist at this site.[1] In contrast, 7-hydroxymitragynine, a metabolite of mitragynine, has a slightly lower binding affinity for the MOR, with reported Ki values ranging from 13.5 to 77.9 nM.[2][3]
Functionally, both compounds are G protein-biased agonists at the MOR, meaning they preferentially activate the G protein signaling pathway, which is associated with analgesia, over the β-arrestin-2 recruitment pathway, which is implicated in some of the adverse effects of traditional opioids.[1][4][5][6][7][8] this compound is a potent agonist in GTPγS assays but notably fails to recruit β-arrestin-2.[1][5][6][7] Similarly, 7-hydroxymitragynine is a partial agonist in GTPγS assays with an EC50 of approximately 34.5 nM and shows minimal β-arrestin recruitment.[4]
In Vivo Efficacy and Safety Profile
The distinct in vitro profiles of these two alkaloids translate to notable differences in their in vivo effects. Both compounds are potent analgesics in animal models.[1][10] However, their safety profiles, particularly concerning respiratory depression—a major life-threatening side effect of classical opioids—diverge significantly.
Studies have shown that this compound exhibits limited respiratory depression.[1][5][6][7] In contrast, 7-hydroxymitragynine can induce significant, dose-dependent respiratory depression, comparable to that of morphine, which can be reversed by the opioid antagonist naloxone.[9] This suggests that while both are effective analgesics, this compound may possess a wider therapeutic window.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from cells stably expressing the desired opioid receptor subtype (e.g., MOR, DOR, KOR).
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and various concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the activation of G proteins by a test compound, determining its potency (EC50) and efficacy (Emax).
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[2]
-
Reaction Setup: Membranes are incubated with GDP, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values.
Hot Plate Test for Analgesia in Mice
Objective: To assess the analgesic properties of a test compound against a thermal stimulus.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55°C).
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral).
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is then determined.
Conclusion
This compound and 7-hydroxymitragynine are both potent, G protein-biased µ-opioid receptor agonists with significant analgesic potential. However, this compound's unique profile of high MOR affinity, DOR antagonism, and lack of β-arrestin-2 recruitment appears to translate into a more favorable safety profile with limited respiratory depression. In contrast, while a potent analgesic, 7-hydroxymitragynine carries a risk of respiratory depression similar to that of conventional opioids. These findings underscore the therapeutic promise of this compound and its analogs as a foundation for developing a new generation of safer opioid analgesics. Further research is warranted to fully elucidate their clinical potential.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 4. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent and Biased Opioid Agonism of Mitragynine Pseudoindoxyl: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of Mitragynine (B136389) Pseudoindoxyl (MP), a potent rearrangement product of the kratom alkaloid mitragynine. We have compiled and cross-validated data from multiple assay systems to offer an objective overview of its performance against other notable opioid compounds. Detailed experimental protocols and visual representations of its unique signaling pathway are presented to support further research and development in the field of opioid analgesics.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of Mitragynine Pseudoindoxyl in comparison to its parent compounds, mitragynine and 7-hydroxymitragynine, as well as the benchmark opioid, morphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | 0.8 [1][2] | 3 [1][2] | Moderate Affinity [1][2] |
| Mitragynine | Poor Affinity[1] | Poor Affinity[1] | Poor Affinity[1] |
| 7-Hydroxymitragynine | Moderate Affinity (5-fold > Mitragynine)[1] | High Affinity[1] | - |
| Morphine | Comparable to MP[1] | - | - |
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (%Emax vs. DAMGO) |
| This compound | [³⁵S]GTPγS | MOR | 1.7 [3] | 84% [3] |
| Mitragynine | [³⁵S]GTPγS | MOR | 119-fold less potent than MP[3] | - |
| 7-Hydroxymitragynine | [³⁵S]GTPγS | MOR | 31-fold less potent than MP[3] | - |
| This compound | β-Arrestin-2 Recruitment | MOR | No Recruitment [1] | N/A [1] |
Table 3: In Vivo Antinociceptive Activity (Tail-Flick Assay)
| Compound | Route of Administration | Potency (ED50, mg/kg) |
| This compound | Subcutaneous | More potent than Morphine |
| Mitragynine | Subcutaneous | 166 (66-fold less active than Morphine)[1] |
| 7-Hydroxymitragynine | Subcutaneous | ~5-fold more potent than Morphine[1] |
| Morphine | Subcutaneous | - |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound
Caption: G-protein biased agonism of this compound at the μ-opioid receptor.
General Experimental Workflow for Opioid Activity Assessment
Caption: A typical workflow for characterizing the activity of a novel opioid compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing murine opioid receptors).[1]
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.[1]
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The reaction is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curve.[1]
-
β-Arrestin-2 Recruitment Assay (PathHunter® Assay)
This assay is used to determine if a ligand promotes the interaction between a GPCR and β-arrestin-2, a key event in receptor desensitization and some side effects.
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin-2 to the µ-opioid receptor.
-
Materials:
-
CHO cells co-expressing the µ-opioid receptor fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (DiscoveRx PathHunter®).[1]
-
Test compound (this compound).
-
Cell culture medium and plates.
-
Detection reagents.
-
Luminometer.
-
-
Procedure:
-
Cells are plated in a multi-well plate and incubated.[1]
-
The cells are then treated with varying concentrations of the test compound.
-
If the agonist promotes the interaction between the receptor and β-arrestin-2, the ProLink™ and EA tags come into close proximity, forming a functional β-galactosidase enzyme.
-
Detection reagents containing a substrate for the enzyme are added.
-
The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin-2 recruitment, is measured using a luminometer.
-
Radiant Heat Tail-Flick Assay
This is a common in vivo assay to assess the antinociceptive (pain-relieving) effects of a compound in animals.
-
Objective: To determine the analgesic potency (ED50) of this compound in mice.
-
Materials:
-
Mice.
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
-
Test compound (this compound) and vehicle control.
-
-
Procedure:
-
A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is determined for each mouse.
-
The test compound or vehicle is administered to the mice (e.g., subcutaneously).[1]
-
At various time points after administration, the tail-flick latency is measured again.
-
An increase in the tail-flick latency is indicative of an antinociceptive effect.
-
The dose of the compound that produces a maximal possible effect in 50% of the animals (ED50) is calculated.
-
References
Mitragynine Pseudoindoxyl: A Paradigm Shift in Analgesia for Morphine-Tolerant Individuals
In the landscape of pain management, the development of tolerance to classical opioids like morphine presents a significant clinical challenge, necessitating escalating doses that amplify the risk of severe side effects. Mitragynine (B136389) pseudoindoxyl, a semi-synthetic analog of a kratom alkaloid, has emerged as a promising therapeutic candidate that retains potent analgesic effects in morphine-tolerant models while exhibiting a markedly improved safety profile.[1][2] This guide provides a comparative analysis of mitragynine pseudoindoxyl and morphine, focusing on their efficacy, underlying mechanisms, and side effect profiles in the context of opioid tolerance, supported by key experimental data.
Differentiated Signaling: The G-Protein Bias of this compound
At the heart of this compound's advantageous properties is its unique interaction with the mu-opioid receptor (MOR). Unlike morphine, which activates both the G-protein signaling pathway responsible for analgesia and the β-arrestin-2 pathway implicated in tolerance and side effects, this compound is a G-protein biased agonist.[3][4][5] It potently activates the G-protein pathway while failing to significantly recruit β-arrestin-2.[1][6][7] This biased agonism is thought to be a key factor in its reduced side effect profile, including a diminished propensity for developing tolerance.[2][4][8]
Sustained Analgesic Efficacy in the Face of Tolerance
Studies in murine models have demonstrated that while chronic morphine administration leads to a significant reduction in its analgesic efficacy, this compound maintains its potency. This suggests that this compound can overcome the cellular adaptations that cause tolerance to traditional opioids.
| Compound | Treatment Group | Analgesic Potency (ED50, mg/kg, s.c.) | Fold-Shift in Potency |
| Morphine | Naive | ~2.5 - 3.0 | - |
| Morphine-Tolerant | Significant Increase | ↑ | |
| This compound | Naive | ~0.8 - 1.0 | - |
| Morphine-Tolerant | Minimal to No Change | ~1 |
Note: ED50 values are approximate and can vary based on the specific study protocol and nociceptive assay used. The key finding is the relative shift in potency after tolerance induction.
Comparative Side Effect Profile
A significant advantage of this compound is its attenuated side effect profile compared to morphine at equianalgesic doses.[4] This is particularly evident in morphine-tolerant models where higher doses of morphine are required, further exacerbating adverse effects.
| Side Effect | Morphine | This compound |
| Respiratory Depression | Significant | Minimal to None[1][2][5] |
| Constipation | Significant | Minimal to None[1][4][5] |
| Physical Dependence | High | Limited[1][2][5] |
| Reward/Addiction Liability | High | None Observed[1][4][5] |
Experimental Protocols
Induction of Morphine Tolerance
A common method for inducing morphine tolerance in mice involves repeated administration of morphine over several days.[9][10]
Detailed Protocol:
-
Animal Handling and Habituation: Mice are handled for several days to acclimate them to the experimental procedures and minimize stress-induced analgesia.[11]
-
Baseline Nociception: Baseline pain sensitivity is measured using assays like the tail-flick or hot-plate test before any drug administration.[9]
-
Morphine Administration: Morphine (e.g., 5-10 mg/kg, subcutaneous injection) is administered twice daily for a period of 7 to 8 days.[9][10] Control groups receive saline injections.
-
Tolerance Confirmation: On the final day of the induction phase, the analgesic response to a challenge dose of morphine is measured. A significant decrease in the analgesic effect compared to the first day confirms the development of tolerance.[9]
-
Compound Testing: Following tolerance confirmation (and a potential washout period), morphine-tolerant animals are administered either morphine or this compound, and their analgesic responses and side effects are quantified.
Assessment of Analgesia (Radiant Heat Tail-Flick Assay)
-
Apparatus: A tail-flick meter with a radiant heat source is used.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The time taken for the mouse to flick its tail away from the heat (tail-flick latency) is recorded.
-
Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
This compound represents a significant advancement in the quest for safer and more effective analgesics, particularly for patients with established opioid tolerance. Its unique G-protein biased agonism at the mu-opioid receptor allows it to circumvent the mechanisms that underpin morphine tolerance and its associated adverse effects.[1][5] The ability to provide potent pain relief without significant respiratory depression, constipation, or addiction liability in tolerant models positions this compound as a compelling lead compound for the development of next-generation pain therapeutics.[1][2] Further research and clinical evaluation are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitragynine - Wikipedia [en.wikipedia.org]
- 9. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Knock-In Mouse Reveals Mechanistically Distinct Forms of Morphine Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Comparative Side Effect Profile of Mitragynine Pseudoindoxyl: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profile of mitragynine (B136389) pseudoindoxyl against other opioid receptor modulators, supported by experimental data.
Mitragynine pseudoindoxyl, a semi-synthetic derivative of the kratom alkaloid mitragynine, has emerged as a compound of significant interest in the field of opioid research.[1] Its unique pharmacological profile, characterized by potent agonism at the mu-opioid receptor (MOR) and antagonism at the delta-opioid receptor (DOR), suggests the potential for a safer analgesic with a reduced side effect burden compared to classical opioids.[1][2] Preclinical studies indicate that this compound may offer a desirable separation between potent antinociception and the typical adverse effects associated with MOR activation, such as respiratory depression, constipation, tolerance, and dependence.[1][3][4]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to its parent compounds, mitragynine and 7-hydroxymitragynine, as well as the classical opioid, morphine.
| Compound | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | KOR Binding Affinity (Ki, nM) | Reference |
| This compound | 0.8 | 3.0 | Moderate Affinity | [1] |
| Mitragynine | 161 - 230 | 1011 | 198 - 231 | [5] |
| 7-Hydroxymitragynine | 7.16 - 37 | 91 | 74.1 - 132 | [5] |
| Morphine | 2.4 - 4.0 | - | - | [6] |
| Note: Lower Ki values indicate higher binding affinity. |
| Compound | Analgesic Potency (ED50, mg/kg, s.c., tail-flick) | Relative Potency to Morphine | Reference |
| This compound | ~0.83 | 3-fold more potent | [3][7] |
| Mitragynine | 166 | 66-fold less potent | [1] |
| 7-Hydroxymitragynine | ~0.5 | 5-fold more potent | [3][7] |
| Morphine | 2.5 | 1 | [6] |
| Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. |
Comparative Side Effect Profile in Preclinical Models
| Side Effect | This compound | Morphine | Mitragynine | 7-Hydroxymitragynine | Reference |
| Respiratory Depression | Significantly reduced compared to equianalgesic doses of morphine.[1][3] | Dose-dependent respiratory depression.[1] | Ceiling effect on respiratory depression at higher doses.[8] | Dose-dependent respiratory depression.[8] | [1][3][8] |
| Gastrointestinal Transit | Less inhibition of gastrointestinal motility compared to equianalgesic doses of morphine.[1][3] | Significant inhibition of gastrointestinal motility. | Reduced inhibition of GI transit.[8] | - | [1][3][8] |
| Tolerance | Slower development of analgesic tolerance.[1][4] | Rapid development of tolerance. | - | - | [1][4] |
| Physical Dependence | Limited physical dependence; fewer signs of precipitated withdrawal compared to morphine.[1][9] | Induces significant physical dependence and withdrawal symptoms.[9] | Less physical dependence than morphine.[9] | - | [1][9] |
| Reward/Aversion (CPP/CPA) | No conditioned place preference or aversion observed.[1][3] | Induces conditioned place preference. | Induces conditioned place preference.[10] | Induces conditioned place preference. | [1][3][10] |
Signaling Pathways and Experimental Workflows
The favorable side effect profile of this compound is attributed to its "biased agonism" at the mu-opioid receptor. Unlike traditional opioids that activate both G-protein and β-arrestin-2 signaling pathways, this compound preferentially activates the G-protein pathway, which is associated with analgesia, while failing to recruit β-arrestin-2, a protein implicated in many of the adverse effects of opioids.[5][8]
Caption: Signaling pathway of this compound vs. a classical opioid at the μ-opioid receptor.
Caption: Experimental workflow for assessing the pharmacological profile of opioid compounds.
Detailed Experimental Protocols
A summary of the methodologies for key experiments cited in this guide is provided below.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for opioid receptors.
-
Method: Competition binding assays are performed using cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, KOR). A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.
-
-
[35S]GTPγS Binding Assay:
-
Objective: To measure the activation of G-proteins following receptor agonism.
-
Method: Cell membranes expressing the opioid receptor are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein. The amount of bound [35S]GTPγS is quantified by scintillation counting, providing a measure of G-protein activation. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
-
-
β-arrestin-2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET):
-
Objective: To quantify the recruitment of β-arrestin-2 to the activated opioid receptor.
-
Method: Cells are co-transfected with the opioid receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein). Upon agonist-induced receptor activation and subsequent β-arrestin-2 recruitment, the donor and acceptor molecules are brought into close proximity, resulting in energy transfer that can be measured as a change in the light emission ratio. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) for β-arrestin-2 recruitment.
-
In Vivo Assays (Mouse Models)
-
Radiant Heat Tail-Flick Test (Analgesia):
-
Objective: To assess the antinociceptive (pain-relieving) effects of a compound.
-
Method: A focused beam of radiant heat is applied to the ventral surface of a mouse's tail. The latency for the mouse to "flick" its tail away from the heat source is recorded. An increase in the tail-flick latency after administration of the test compound indicates an analgesic effect. The ED50, the dose that produces a maximal possible effect in 50% of the animals, is calculated.
-
-
Whole-Body Plethysmography (Respiratory Depression):
-
Objective: To measure the effects of a compound on respiration.
-
Method: Unrestrained mice are placed in a sealed chamber (plethysmograph) where changes in pressure due to breathing are continuously monitored. Key respiratory parameters such as breathing frequency, tidal volume, and minute ventilation are calculated. A decrease in these parameters following drug administration indicates respiratory depression.
-
-
Charcoal Meal Test (Gastrointestinal Motility):
-
Objective: To evaluate the effect of a compound on gastrointestinal transit.
-
Method: Mice are administered an oral gavage of a charcoal meal (a non-absorbable marker). After a set period, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine. A decrease in this percentage compared to vehicle-treated animals indicates inhibition of gastrointestinal motility (constipation).
-
-
Conditioned Place Preference (CPP) / Conditioned Place Aversion (CPA) (Reward/Aversion):
-
Objective: To assess the rewarding or aversive properties of a compound.
-
Method: The apparatus consists of a multi-compartment chamber with distinct visual and tactile cues in each compartment. During the conditioning phase, animals receive the test drug and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. On the test day, the animals are allowed to freely explore all compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (CPP), while a significant decrease suggests an aversive effect (CPA).
-
Conclusion
The available preclinical data strongly suggest that this compound possesses a significantly improved side effect profile compared to classical opioids like morphine, and even its parent kratom alkaloids. Its potent analgesic effects, coupled with reduced liability for respiratory depression, constipation, tolerance, and dependence, make it a compelling lead compound for the development of safer pain therapeutics. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. If DEA blocks kratom, promising research on opioid alternative may suffer | PBS News [pbs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Validating the Delta-Opioid Receptor Antagonism of Mitragynine Pseudoindoxyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor (DOR) antagonism of mitragynine (B136389) pseudoindoxyl with other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Mitragynine pseudoindoxyl, a rearranged metabolite of the kratom alkaloid 7-hydroxymitragynine, has emerged as a compound of significant interest due to its unique pharmacological profile.[1][2] It exhibits potent agonism at the mu-opioid receptor (MOR) while simultaneously acting as an antagonist at the delta-opioid receptor (DOR).[1][3][4] This mixed MOR agonist/DOR antagonist profile is hypothesized to contribute to its potent analgesic effects with a potentially improved side-effect profile compared to traditional opioids, including reduced tolerance, dependence, and respiratory depression.[2][3][5][6]
Comparative Analysis of Receptor Binding Affinity
The initial characterization of a compound's interaction with its target receptor is often determined through radioligand binding assays. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and other relevant opioid ligands for the delta-opioid receptor.
| Compound | Delta-Opioid Receptor (DOR) Ki (nM) | Reference(s) |
| This compound | 3.02 | [7] |
| Naltrindole (B39905) (NTI) | Comparable to this compound | [1] |
| Mitragynine | 60.3 | [7] |
| 7-Hydroxymitragynine | 155 | [7] |
Functional Antagonism at the Delta-Opioid Receptor
Beyond binding affinity, functional assays are crucial to determine the intrinsic activity of a compound at the receptor. The [³⁵S]GTPγS binding assay is a widely used method to measure G-protein activation following receptor stimulation, a key step in opioid receptor signaling. In the context of antagonism, a compound's ability to block agonist-induced G-protein activation is assessed.
Studies have demonstrated that this compound acts as a DOR antagonist in functional assays.[3][8] In [³⁵S]GTPγS assays, this compound fails to stimulate G-protein coupling at the DOR and can inhibit the activity of known DOR agonists.[3][4]
In Vivo Evidence of Delta-Opioid Receptor Antagonism
Animal models provide essential in vivo validation of a compound's pharmacological effects. The tail-flick test is a common assay to assess antinociception (pain relief), while conditioned place preference (CPP) is used to evaluate the rewarding or aversive properties of a drug, which can be indicative of its abuse potential.
In vivo studies support the DOR antagonist activity of this compound. For instance, its antinociceptive effects are not blocked by the selective DOR antagonist naltrindole, suggesting its analgesic properties are not mediated by DOR agonism.[1] Furthermore, this compound does not produce conditioned place preference or aversion, a desirable characteristic for an analgesic, which may be partly attributed to its DOR antagonism.[3][4]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the delta-opioid receptor.
-
Radioligand with high affinity for DOR (e.g., [³H]naltrindole).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To assess the functional activity (agonism or antagonism) of test compounds at the delta-opioid receptor by measuring G-protein activation.
Materials:
-
Cell membranes from cells expressing DOR.
-
[³⁵S]GTPγS.
-
GDP.
-
DOR agonist (e.g., DPDPE).
-
Test compound (this compound).
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound (for antagonism assessment) or vehicle.
-
Add a DOR agonist (for antagonism assessment) or vehicle.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a specific period at a controlled temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For antagonism, determine the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Mouse Tail-Flick Test
Objective: To evaluate the antinociceptive effects of a test compound in vivo.
Materials:
-
Male CD-1 mice.
-
Tail-flick apparatus with a radiant heat source.
-
Test compound (this compound) and vehicle control.
-
Selective opioid receptor antagonists (e.g., naltrindole for DOR).
Procedure:
-
Habituate the mice to the restraining tube of the tail-flick apparatus.
-
Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time until the mouse flicks its tail. A cut-off time is used to prevent tissue damage.
-
Administer the test compound or vehicle (e.g., subcutaneously).
-
At predetermined time points after administration, measure the tail-flick latency again.
-
To determine the receptor-mediated effects, administer a selective antagonist prior to the test compound and observe any attenuation of the antinociceptive response.
-
Calculate the percentage of maximum possible effect (%MPE).
Visualizing the Pathways and Processes
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein-coupled signaling pathway of the delta-opioid receptor. Antagonists like this compound block the initiation of this cascade by preventing agonist binding.
Caption: Delta-Opioid Receptor (DOR) G-protein signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Validating DOR Antagonism
This diagram outlines the logical progression of experiments to validate the delta-opioid receptor antagonism of a compound.
Caption: A streamlined experimental workflow for the validation of delta-opioid receptor antagonism.
References
- 1. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 2. Radioligand-binding studies [bio-protocol.org]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. revvity.com [revvity.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
"Mitragynine pseudoindoxyl" vs mitragynine: a comparative pharmacological study
A deep dive into the pharmacological profiles of mitragynine (B136389), the primary alkaloid in Kratom, and its rearranged derivative, mitragynine pseudoindoxyl, reveals significant differences in receptor affinity, functional activity, and analgesic potential. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a metabolite of the Kratom alkaloid 7-hydroxymitragynine, emerges as a significantly more potent and potentially safer opioid analgesic compared to its parent compound, mitragynine.[1][2] Experimental evidence demonstrates its powerful affinity for opioid receptors and a unique signaling profile that may circumvent common opioid-related side effects.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the key pharmacological parameters of mitragynine and this compound, highlighting the stark contrasts in their interactions with opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Mitragynine | 7.24 - 709 | 60.3 - 6800 | 1,100 - 1700 |
| This compound | 0.087 - 0.8 | 3.0 - 3.02 | 79.4 |
Lower Ki values indicate higher binding affinity. Data sourced from multiple studies, hence the range for mitragynine.[3][4][5]
Table 2: In Vitro Functional Activity
| Compound | Receptor | Assay | Parameter | Value |
| Mitragynine | Human MOR | G-protein BRET | EC50 | 339 ± 178 nM |
| Human MOR | G-protein BRET | Emax | 34% | |
| This compound | Murine MOR | [³⁵S]GTPγS | EC50 | 1.7 ± 0.1 nM |
| Murine MOR | [³⁵S]GTPγS | Emax | 84 ± 5% | |
| Mitragynine | Human MOR | β-arrestin Recruitment | - | No recruitment |
| This compound | Murine MOR | β-arrestin-2 Recruitment | - | No recruitment |
EC50 represents the concentration for 50% of maximal response. Emax is the maximum response compared to a standard agonist.[6][7]
Table 3: In Vivo Analgesic Potency (Tail-Flick Test)
| Compound | Administration | ED50 (mg/kg) |
| Mitragynine | Subcutaneous | 166 |
| This compound | Subcutaneous | 3-fold more potent than morphine |
| Morphine | Subcutaneous | - |
ED50 is the dose required to produce an analgesic effect in 50% of subjects.[8]
Key Pharmacological Distinctions
This compound exhibits a remarkably higher binding affinity for the µ-opioid receptor (MOR), the primary target for many opioid analgesics, compared to mitragynine.[1][3] This translates to a significantly more potent analgesic effect observed in preclinical studies.[8]
Crucially, both compounds demonstrate a preference for activating G-protein signaling pathways without engaging the β-arrestin-2 pathway.[4][6][9] This "biased agonism" is a highly sought-after characteristic in novel opioid development, as the β-arrestin pathway is associated with many of the undesirable side effects of traditional opioids, such as respiratory depression, tolerance, and constipation.[4][10] Studies have shown that this compound produces less respiratory depression and tolerance than morphine at equianalgesic doses.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor) are prepared through homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (mitragynine or this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the opioid receptor and associated G-proteins are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist (mitragynine or this compound).
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in stimulating G-protein activation.
Tail-Flick Test
This in vivo assay is a common method to assess the analgesic properties of a compound in rodents by measuring their response to a thermal stimulus.
Protocol:
-
Acclimation: Mice or rats are habituated to the testing apparatus, which involves gentle restraint.
-
Drug Administration: The test compound (mitragynine or this compound) is administered, typically via subcutaneous or oral routes.
-
Thermal Stimulus: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
-
Latency Measurement: The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency after drug administration compared to a baseline measurement. The dose-response relationship is analyzed to calculate the ED50.[11][12][13]
Visualization of Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: G-protein-coupled receptor (GPCR) signaling cascade for opioid receptors.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for the in vivo tail-flick test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 3. Mitragynine - Wikipedia [en.wikipedia.org]
- 4. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diacomp.org [diacomp.org]
- 12. protocols.io [protocols.io]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
Independent Validation of Mitragynine Pseudoindoxyl's Unique Opioid Receptor Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the initial pharmacological findings of mitragynine (B136389) pseudoindoxyl, a potent kratom alkaloid derivative, with data from subsequent independent research. Mitragynine pseudoindoxyl has garnered significant interest as a promising analgesic candidate due to its unique signaling properties, suggesting a potential for a safer side-effect profile compared to traditional opioids. This document summarizes key quantitative data, details experimental methodologies, and visualizes the reported mechanisms of action to facilitate a clear understanding of the current state of research and to highlight areas of concordance and divergence in the scientific literature.
At a Glance: Key Pharmacological Parameters
The following tables summarize the core quantitative findings from the foundational 2016 publication by Váradi et al. and compares them with available data from other independent investigations. This side-by-side comparison is essential for assessing the reproducibility of the initial claims.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | MOR (μ) | DOR (δ) | KOR (κ) | Original Study (Váradi et al., 2016)[1][2][3][4] | Independent Finding |
| This compound | 0.8 | 3 | Moderate Affinity | Yes | Not Available |
| Mitragynine | >1000 | >1000 | >1000 | Yes | Not Available |
| 7-Hydroxymitragynine | 47 | 313 | >1000 | Yes | Not Available |
| Morphine | 2.5 | 230 | 350 | Yes | Not Available |
| DAMGO (μ-agonist) | 1.1 | - | - | Yes | Not Available |
| DPDPE (δ-agonist) | - | 1.2 | - | Yes | Not Available |
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor (GTPγS Assay)
| Compound | EC50 (nM) | Emax (%) | Original Study (Váradi et al., 2016)[1][2][3][5] | Independent Finding (Kamble et al., 2020)[6] |
| This compound | 1.7 ± 0.1 | 84 ± 5 | Yes | 1.7 ± 0.1, 84 ± 5% |
| Mitragynine | 202 | 55 | Yes | Not Available |
| 7-Hydroxymitragynine | 53 | 72 | Yes | Not Available |
| DAMGO | 3.5 | 100 | Yes | Not Available |
Table 3: In Vivo Analgesic Potency (Tail-Flick Assay in Mice)
| Compound | ED50 (mg/kg, s.c.) | Original Study (Váradi et al., 2016)[1] | Independent Finding (Angyal et al., 2023)[7] |
| This compound | 0.8 | Yes | ~1 |
| Mitragynine | 166 | Yes | Not Available |
| 7-Hydroxymitragynine | 0.4 | Yes | Not Available |
| Morphine | 2.5 | Yes | Not Available |
The G-Protein Bias and Absence of β-Arrestin-2 Recruitment
A cornerstone of the initial report on this compound was its characterization as a G-protein biased agonist at the mu-opioid receptor (MOR). This suggests that it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while avoiding the recruitment of β-arrestin-2, a protein implicated in many of the adverse effects of classical opioids, such as respiratory depression, constipation, and tolerance.
In the study by Váradi et al. (2016), this compound was tested for its ability to recruit β-arrestin-2 using the DiscoveRx PathHunter enzyme complementation assay. The compound showed no recruitment of β-arrestin-2 at concentrations up to 10 μM.[1] Furthermore, it was found to antagonize the recruitment of β-arrestin-2 induced by the conventional opioid agonist DAMGO, with an IC50 of 34 ± 2 nM.[1][2]
Experimental Protocols: A Closer Look
Understanding the methodologies behind these findings is critical for their interpretation and for designing future validation studies.
Original Study (Váradi et al., 2016)
-
Receptor Binding Assays: Radioligand binding assays were performed using cell lines stably expressing murine opioid receptors (MOR-1, DOR-1, KOR-1).[1]
-
[35S]GTPγS Functional Assays: These assays were conducted using membranes from CHO cells stably expressing the respective opioid receptors to assess G-protein activation.[1]
-
β-Arrestin-2 Recruitment Assay: The DiscoveRx PathHunter enzyme complementation assay was used with CHO cells expressing a modified MOR-1.[1]
-
In Vivo Analgesia (Tail-Flick Test): The antinociceptive effects were evaluated in male CD1 mice using the radiant heat tail-flick assay. The latency to flick the tail from a radiant heat source was measured.[1]
Independent Study (Kamble et al., 2020)
-
[35S]GTPγS Functional Assays: This study also utilized [35S]GTPγS binding assays in CHO-K1 cells stably expressing the human mu-opioid receptor to determine the potency and efficacy of this compound.[6]
Independent Study (Angyal et al., 2023)
-
In Vivo Analgesia (Tail-Flick Test): The radiant heat tail-flick assay was performed in male CD-1 mice to determine the antinociceptive potency of synthetically produced this compound.[7]
Visualizing the Proposed Mechanism
The diagrams below illustrate the key concepts and workflows described in the literature.
Caption: Proposed G-protein biased agonism of this compound at the mu-opioid receptor.
Caption: General experimental workflow for characterizing the pharmacology of this compound.
Conclusion
The initial findings on this compound presented a compelling case for a novel analgesic with a potentially improved safety profile. Independent research has, to some extent, validated key aspects of these findings, particularly the potent activation of the mu-opioid receptor's G-protein signaling pathway and its in vivo analgesic efficacy. The remarkable consistency in the GTPγS functional activity data between the original and a subsequent study lends strong support to its potent MOR agonism.
However, a comprehensive, direct, and independent validation of all the initial claims, especially concerning the full range of in vivo side effects and the nuances of its signaling bias, is not yet fully established in the peer-reviewed literature. The scientific community would benefit from further head-to-head comparative studies to robustly confirm the initial promising results and to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to consider the detailed methodologies presented here when designing and interpreting future studies in this area.
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of Mitragynine Pseudoindoxyl: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Mitragynine pseudoindoxyl are tasked with its proper disposal to ensure laboratory safety and environmental protection. As a potent opioid agonist, this compound requires meticulous handling and adherence to hazardous waste regulations. This guide provides a procedural framework for the safe disposal of this compound, synthesized from general laboratory safety protocols and material safety data sheets.
Hazard Profile and Regulatory Context
This compound is categorized as an opioid and is intended for research and forensic applications.[1][2] Due to its potent biological activity, all waste containing this compound must be treated as hazardous. Disposal procedures should always be in accordance with applicable regional, national, and local laws and regulations.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with established protocols.
The following table summarizes the known hazards associated with this compound and its parent compound, Mitragynine.
| Hazard Category | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled (for Mitragynine). | [4] |
| Serious Eye Irritation | Causes serious eye irritation. | [5] |
| Skin Sensitization | May cause an allergic skin reaction. | [5] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life (for Mitragynine). | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[4][6]
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated filter paper, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste, including solutions containing this compound and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[8]
-
Sharps Waste: Dispose of any contaminated sharps (needles, razor blades, etc.) in a designated sharps container.
3. Container Management:
-
Use containers that are compatible with the chemical waste. For instance, do not store acidic solutions in metal containers.[8] The original chemical container is often a good choice for the corresponding waste.[9]
-
Ensure all waste containers have tightly fitting caps (B75204) and are kept closed except when adding waste.[10]
-
Fill liquid waste containers to no more than 90% of their capacity to allow for expansion.[8]
4. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Include the approximate concentration and a list of all components in the waste mixture.
-
Indicate the relevant hazards using pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[4]
5. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
-
The storage area should be under the direct supervision of laboratory personnel.[8]
6. Disposal Request:
-
Once a waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[8][9] Do not pour this compound waste down the drain.[9][11]
7. Spill Management:
-
In case of a spill, evacuate the area if necessary and ensure adequate ventilation.[6]
-
For powder spills, avoid creating dust. Cover the spill with a plastic sheet or tarp to minimize spreading.[3]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[3]
-
Clean the contaminated surface thoroughly.
-
Report all spills to your laboratory supervisor and EHS office.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple Rinsing: An empty container that held an acutely hazardous waste must be triple rinsed with a solvent capable of removing the chemical.[9] Each rinse should use a solvent volume equal to about 5% of the container's volume.[9]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: After triple rinsing, deface or remove the original label, and dispose of the container as regular trash or according to your institution's guidelines.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. acs.org [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Mitragynine Pseudoindoxyl
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Mitragynine pseudoindoxyl. Adherence to these guidelines is essential to mitigate risks associated with this potent opioid.
This compound is a semi-synthetic derivative of mitragynine, the primary alkaloid in kratom.[1] It is a potent mu-opioid receptor agonist, and its handling requires stringent safety measures to prevent accidental exposure.[2] The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on established best practices for handling hazardous drugs and potent compounds.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers against exposure after engineering and administrative controls have been implemented.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound.[3] |
| Body Protection | Disposable Gown or Coveralls | A disposable, low-permeability gown or "bunny suit" style coveralls should be worn to protect the body from potential contamination.[4] |
| Respiratory Protection | N95 or Higher Respirator | For handling powders or when there is a risk of aerosolization, a NIOSH-approved N95, N100, R100, or P100 filtering facepiece respirator is required.[5][6] For larger spills, a chemical cartridge-type respirator may be necessary.[3] All personnel must be fit-tested and trained in the use of their specific respirator. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect the eyes.[4] A face shield should be worn in conjunction with goggles to provide full facial protection from splashes or aerosols. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure safety and minimize contamination. The following step-by-step plan outlines the procedures from preparation to completion of work.
| Step | Procedure | Key Considerations |
| 1. Preparation | Designate a specific handling area. Assemble all necessary equipment and reagents. Prepare waste disposal containers. | The handling area should be in a well-ventilated space, preferably within a certified chemical fume hood or biological safety cabinet. |
| 2. Donning PPE | Put on all required PPE in the correct order: shoe covers, inner gloves, gown/coveralls, respirator, goggles, face shield, and outer gloves. | Ensure a proper seal check is performed for the respirator each time it is worn.[6] |
| 3. Handling the Compound | Conduct all manipulations of this compound within the designated containment area (e.g., fume hood). | Use caution to avoid generating dust or aerosols. Employ wet-handling techniques where feasible. |
| 4. Post-Handling | Decontaminate all surfaces and equipment used. | Use an appropriate deactivating and cleaning agent. |
| 5. Doffing PPE | Remove PPE in a manner that prevents self-contamination: outer gloves, shoe covers, gown/coveralls, face shield, goggles, inner gloves, and finally the respirator. | Dispose of all single-use PPE as hazardous waste.[6] |
| 6. Personal Hygiene | Wash hands thoroughly with soap and water immediately after removing all PPE. | Do not use hand sanitizer as a substitute for hand washing.[6] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, respirator) should be placed in a sealed plastic bag and disposed of as hazardous waste.[6][7] |
| Grossly Contaminated Materials (e.g., spill cleanup) | Absorb spills with an inert material and place in a sealed container for hazardous waste disposal. |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Kratom Byproducts: 7-OH and MP - MATTERS Network [mattersnetwork.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
